Product packaging for Nupharidine(Cat. No.:CAS No. 468-89-3)

Nupharidine

Cat. No.: B1243645
CAS No.: 468-89-3
M. Wt: 249.35 g/mol
InChI Key: HISDAJRMKAJROU-PTNZTPPNSA-N
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Description

Nupharidine (CAS Registry Number: 468-89-3) is a sesquiterpene thioalkaloid isolated from the yellow water lily, Nuphar lutea . This natural product and its semi-purified extracts and derivatives, such as 6,6′-dihydroxythiobithis compound (DTBN), have attracted significant research interest due to their pleiotropic bioactivities . Research indicates its core value lies in modulating key cellular signaling pathways. Its mechanism of action is thought to involve the electrophilic thiaspirane warhead, which can target nucleophilic cysteine residues at the active sites of various enzymes, potentially explaining its diverse effects . Specific research applications and mechanisms include: Anti-Inflammatory Research: this compound extracts and DTBN have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway . In a model of chronic kidney disease (CKD), DTBN treatment significantly improved renal failure and reduced key inflammation indices, including IL-1β, IL-6, and phospho-STAT3, and decreased macrophage infiltration and kidney fibrosis . Oncology Research: The compound has shown potential in cancer research, exhibiting synergistic effects with conventional chemotherapeutic agents like cisplatin and etoposide . Its anti-proliferative and pro-apoptotic effects are linked to the inhibition of several molecular targets, including Protein Kinase C (PKC) isoforms—with high potency against PKCα and PKCγ—and human type II topoisomerase . Anti-Parasitic and Anti-Viral Research: Nuphar lutea extracts and purified DTBN possess strong anti-leishmanial activity against both promastigotes and intracellular amastigotes of Leishmania major, demonstrating efficacy in vivo in infected mice . Extracts have also shown anti-viral activity against the Measles Virus (MV), protecting cells from acute infection and reducing viral protein expression and infectivity through a post-transcriptional mechanism . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO2 B1243645 Nupharidine CAS No. 468-89-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

468-89-3

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

(1R,4S,5R,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium

InChI

InChI=1S/C15H23NO2/c1-11-3-5-14-12(2)4-6-15(16(14,17)9-11)13-7-8-18-10-13/h7-8,10-12,14-15H,3-6,9H2,1-2H3/t11-,12+,14-,15-,16+/m0/s1

InChI Key

HISDAJRMKAJROU-PTNZTPPNSA-N

SMILES

CC1CCC2C(CCC([N+]2(C1)[O-])C3=COC=C3)C

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H](CC[C@H]([N@+]2(C1)[O-])C3=COC=C3)C

Canonical SMILES

CC1CCC2C(CCC([N+]2(C1)[O-])C3=COC=C3)C

Other CAS No.

468-89-3

Origin of Product

United States

Foundational & Exploratory

The Alkaloid Nupharidine: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nupharidine is a sesquiterpene quinolizidine (B1214090) alkaloid found in aquatic plants of the genus Nuphar. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies related to this compound and its associated alkaloids. Due to the limited availability of specific quantitative and mechanistic data for this compound, this guide also incorporates information on the broader class of Nuphar alkaloids, particularly the well-studied dimeric thioalkaloids, to provide a more complete picture for researchers. This document includes available quantitative data, detailed experimental protocols for extraction and analysis, and visualizations of the biosynthetic pathway of related alkaloids and a key signaling pathway affected by Nuphar alkaloids.

Natural Sources and Distribution of this compound

This compound is primarily isolated from aquatic perennial herbs of the genus Nuphar, which belongs to the Nymphaeaceae family.[1] These plants, commonly known as yellow pond-lilies or spatterdocks, are distributed across the temperate to subarctic regions of the Northern Hemisphere.

The main species reported to contain this compound and related alkaloids include:

  • Nuphar lutea (Yellow Water-Lily)

  • Nuphar pumila (Dwarf Water Lily)

  • Nuphar japonica

  • Nuphar microphylla [2]

While this compound can be found throughout the plant, the highest concentrations of Nuphar alkaloids are typically localized in the rhizomes and roots.

Quantitative Distribution of Nuphar Alkaloids

Specific quantitative data for this compound concentration in different Nuphar species and their various parts is not extensively reported in publicly available literature. However, studies on the total alkaloid content provide an indication of the potential yield.

Plant SpeciesPlant PartTotal Alkaloid Content (% of dry weight)Specific this compound ContentReference
Nuphar luteaRhizome~2.7%Not SpecifiedN/A

Note: The available data often refers to the total alkaloid mixture rather than specifying the concentration of this compound alone.

Biosynthesis of this compound

This compound, as a quinolizidine alkaloid, is biosynthesized from the amino acid L-lysine. The general pathway involves the decarboxylation of lysine (B10760008) to form cadaverine, which then undergoes a series of cyclization and modification reactions to form the characteristic quinolizidine ring structure.

Quinolizidine Alkaloid Biosynthesis General Biosynthetic Pathway of Quinolizidine Alkaloids Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Quinolizidine Quinolizidine Alkaloid Precursors Piperideine->Quinolizidine Further enzymatic steps This compound This compound & other Nuphar Alkaloids Quinolizidine->this compound Tailoring Reactions

General biosynthetic pathway of quinolizidine alkaloids.

Experimental Protocols

Extraction of Total Nuphar Alkaloids from Rhizomes

This protocol outlines a general method for the extraction of total alkaloids from Nuphar lutea rhizomes.

Materials:

Procedure:

  • Maceration: Weigh 100 g of dried, powdered Nuphar lutea rhizomes and place into a flask. Add 500 mL of methanol and allow to macerate for 48 hours at room temperature with occasional shaking.

  • Filtration: Filter the methanolic extract through filter paper. Collect the filtrate and re-extract the plant material with another 300 mL of methanol for 24 hours.

  • Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Acid-Base Extraction: a. Dissolve the crude extract in 200 mL of 0.05 M sulfuric acid. b. Wash the acidic solution with 3 x 100 mL of dichloromethane to remove neutral and weakly acidic compounds. Discard the organic layers. c. Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution. d. Extract the now alkaline aqueous solution with 3 x 100 mL of dichloromethane. The free alkaloid bases will move into the organic layer.

  • Drying and Final Evaporation: a. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate and evaporate the dichloromethane under reduced pressure to yield the crude total alkaloid extract.

Quantification of Nuphar Alkaloids by LC-MS/MS

This protocol provides a general framework for the quantification of Nuphar alkaloids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method development and validation will be necessary for specific alkaloids like this compound.

Instrumentation and Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard (if available) in methanol. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Quantification: Identify the peaks by retention time and specific MRM transitions. Quantify the amount of the alkaloid in the samples by comparing the peak areas to the calibration curve generated from the standards.

LCMS_Workflow Experimental Workflow for LC-MS/MS Analysis of Nuphar Alkaloids cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Extract Crude Alkaloid Extract Dissolve Dissolve in Mobile Phase Extract->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into UHPLC Filter->Inject Separate C18 Reversed-Phase Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS (MRM Mode) Ionize->Detect Identify Peak Identification (RT & MRM) Detect->Identify Quantify Quantification via Calibration Curve Identify->Quantify

Workflow for the analysis of Nuphar alkaloids by LC-MS/MS.

Signaling Pathway Inhibition by Nuphar Alkaloids

While the specific molecular targets of this compound are not well-elucidated, research on other prominent Nuphar alkaloids has revealed significant biological activity. Notably, the dimeric sesquiterpene thioalkaloid 6,6′-dihydroxythiobithis compound (DTBN), also isolated from Nuphar lutea, has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a critical regulator of inflammation, immune responses, and cell survival.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes. Nuphar thioalkaloids have been shown to inhibit this process, preventing the nuclear translocation of NF-κB subunits.[1][4]

NFkB_Pathway_Inhibition Inhibition of the Canonical NF-κB Signaling Pathway by Nuphar Thioalkaloids Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB NF-κB (p65/p50) IKK->IkB_NFkB Phosphorylates IκB Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB NFkB_active NF-κB (Active) Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Nuphar_Alkaloids Nuphar Thioalkaloids (e.g., DTBN) Nuphar_Alkaloids->IKK Inhibits Activation Nuphar_Alkaloids->NFkB_active Prevents Nuclear Translocation

Inhibition of the NF-κB signaling pathway by Nuphar thioalkaloids.

Conclusion

This compound and its related alkaloids from the genus Nuphar represent a promising area of natural product research. While this compound-specific data on quantification and mechanism of action are still emerging, the methodologies and biological insights gained from the study of the broader class of Nuphar alkaloids provide a solid foundation for future investigations. The protocols and pathways detailed in this guide are intended to equip researchers with the necessary tools and knowledge to further explore the therapeutic potential of these unique compounds. Further research is warranted to isolate and characterize this compound in greater detail, to quantify its presence in various natural sources, and to elucidate its specific molecular targets and signaling pathways.

References

The Enigmatic Pathway of Nupharidine Biosynthesis in Nuphar Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nupharidine, a prominent member of the C15 quinolizidine (B1214090) alkaloids, is a characteristic secondary metabolite of aquatic plants belonging to the Nuphar genus, commonly known as water lilies. These alkaloids, including this compound and its dimeric counterparts, have garnered significant interest from the scientific community due to their diverse and potent biological activities, which encompass antiviral, neuroprotective, and cytotoxic properties. Understanding the intricate biosynthetic pathway leading to this compound is paramount for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and facilitating the synthesis of novel analogs with improved pharmacological profiles. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing from established principles of quinolizidine alkaloid formation and available literature. While the complete enzymatic cascade in Nuphar species remains to be fully elucidated, this document synthesizes the putative steps, highlights key intermediates, and outlines the experimental methodologies crucial for further investigation.

The Core Biosynthetic Route: From Lysine (B10760008) to the Quinolizidine Scaffold

The biosynthesis of this compound, like other quinolizidine alkaloids, commences with the amino acid L-lysine as the primary precursor. The initial steps leading to the formation of the core quinolizidine ring system are believed to follow a well-established pathway observed in other plant species.

The foundational steps are:

  • Decarboxylation of L-Lysine: The pathway is initiated by the enzymatic decarboxylation of L-lysine to yield cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC).

  • Oxidative Deamination: Cadaverine subsequently undergoes oxidative deamination, a reaction catalyzed by a copper-containing amine oxidase, to form 5-aminopentanal (B1222117).

  • Cyclization to Δ¹-Piperideine: 5-aminopentanal spontaneously cyclizes through an intramolecular Schiff base formation to yield Δ¹-piperideine. This intermediate serves as a crucial branching point for the synthesis of various piperidine (B6355638) and quinolizidine alkaloids.

  • Formation of the Quinolizidine Skeleton: The precise mechanism for the construction of the bicyclic quinolizidine skeleton from Δ¹-piperideine in Nuphar is not definitively established. However, based on studies in other quinolizidine alkaloid-producing plants, it is hypothesized to involve the dimerization of Δ¹-piperideine units, followed by a series of cyclization and rearrangement reactions to form the characteristic quinolizidine ring system.

The Uncharted Territory: Tailoring Steps in this compound Biosynthesis

The later stages of the this compound biosynthetic pathway, which involve the introduction of the characteristic furan (B31954) ring and the stereospecific placement of methyl groups, are the least understood aspects. These "tailoring" steps are what confer the unique chemical identity to this compound.

Formation of the Furan Ring: The biogenetic origin of the 3-furyl group attached to the quinolizidine core is a key unanswered question. Several hypotheses exist, including:

  • Modification of a Lysine-Derived Side Chain: It is possible that a second lysine-derived unit or another precursor molecule is incorporated and subsequently modified to form the furan ring.

  • Rearrangement of an Isoprenoid Precursor: Another possibility involves the incorporation of a C5 isoprenoid unit, such as isopentenyl pyrophosphate (IPP) or its isomer dimethylallyl pyrophosphate (DMAPP), which then undergoes enzymatic rearrangement and cyclization to form the furan moiety. Isotopic labeling studies are essential to confirm the origin of the carbon atoms constituting the furan ring.

Methylation and Stereochemistry: The this compound molecule possesses two methyl groups at specific stereocenters. These methylations are likely catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. The stereospecificity of these enzymes is critical in determining the final conformation of the this compound molecule, which in turn dictates its biological activity. The identification and characterization of these methyltransferases are crucial for understanding the complete biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

Based on the available evidence and analogies to other quinolizidine alkaloid pathways, a putative biosynthetic pathway for this compound is presented below. It is important to note that the intermediates and enzymes in the later stages are largely hypothetical and await experimental validation.

This compound Biosynthesis Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Quinolizidine_Intermediate Putative Quinolizidine Intermediate Piperideine->Quinolizidine_Intermediate Dimerization & Cyclization Enzymes Pre_this compound Hypothetical Precursor (with furan precursor side chain) Quinolizidine_Intermediate->Pre_this compound Incorporation of Furan Precursor Deoxythis compound Deoxythis compound Pre_this compound->Deoxythis compound Furan Ring Formation & Methylation Enzymes This compound This compound Deoxythis compound->this compound Oxidation

Caption: A proposed biosynthetic pathway for this compound in Nuphar species.

Quantitative Data

Currently, there is a significant lack of quantitative data regarding the biosynthesis of this compound in the scientific literature. Information on enzyme kinetics, precursor incorporation rates, and intermediate concentrations is not available. This represents a major gap in our understanding of the pathway's regulation and efficiency. Future research should prioritize obtaining such data to build a more complete picture of this compound biosynthesis.

ParameterValueMethod of DeterminationReference
Enzyme Kinetics
Lysine Decarboxylase (LDC) from Nuphar sp.
Km (Lysine)Not ReportedEnzyme Assay-
VmaxNot ReportedEnzyme Assay-
Other Pathway EnzymesNot ReportedEnzyme Assay-
Precursor Incorporation Rates
¹⁴C-Lysine incorporation into this compoundNot ReportedIsotopic Labeling-
¹³C-Acetate incorporation into furan ringNot ReportedIsotopic Labeling-
Intermediate Concentrations
Cadaverine in Nuphar tissueNot ReportedLC-MS/GC-MS-
Δ¹-Piperideine in Nuphar tissueNot ReportedLC-MS/GC-MS-

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of classical biochemical techniques and modern molecular biology approaches. Below are detailed methodologies for key experiments that are essential for advancing our knowledge in this area.

Isotopic Labeling Studies to Trace Precursors

Objective: To identify the metabolic precursors of the quinolizidine and furan moieties of this compound.

Protocol:

  • Precursor Selection: Synthesize or procure isotopically labeled precursors, such as ¹⁴C-lysine, ¹³C-lysine, ¹³C-acetate, and ¹³C- or ²H-labeled isoprenoid precursors (e.g., mevalonate (B85504) or 1-deoxy-D-xylulose 5-phosphate).

  • Plant Material: Use young, actively growing Nuphar plants or rhizome sections.

  • Administration of Labeled Precursors: Administer the labeled compounds to the plant material through various methods, such as feeding through the roots, injection into the rhizome, or incubation with tissue slices.

  • Incubation: Allow the plant material to metabolize the labeled precursors for a defined period (e.g., 24-72 hours).

  • Alkaloid Extraction: Harvest the plant tissue and perform a standard alkaloid extraction procedure using organic solvents.

  • Purification of this compound: Isolate and purify this compound from the crude extract using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

  • Analysis:

    • For ¹⁴C-labeled precursors, determine the incorporation of radioactivity into this compound using liquid scintillation counting.

    • For ¹³C-labeled precursors, analyze the purified this compound using ¹³C-Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of ¹³C-enrichment. Mass spectrometry (MS) can also be used to analyze the mass shift due to isotope incorporation.

  • Data Interpretation: The pattern of isotope incorporation will provide direct evidence for the biosynthetic origin of different parts of the this compound molecule.

Enzyme Isolation and Characterization

Objective: To isolate and characterize the enzymes involved in the this compound biosynthetic pathway.

Protocol:

  • Plant Material: Use fresh or frozen Nuphar tissue, preferably from a developmental stage with high alkaloid accumulation.

  • Protein Extraction: Homogenize the plant tissue in a suitable extraction buffer containing protease inhibitors and antioxidants.

  • Protein Fractionation: Subject the crude protein extract to a series of purification steps, including ammonium (B1175870) sulfate (B86663) precipitation, size-exclusion chromatography, ion-exchange chromatography, and affinity chromatography.

  • Enzyme Assays: At each purification step, assay the fractions for the desired enzymatic activity. For example, to identify lysine decarboxylase, incubate the fractions with ¹⁴C-lysine and measure the production of ¹⁴C-cadaverine. For later pathway enzymes, hypothesized substrates (which may need to be chemically synthesized) can be used.

  • Enzyme Identification: Once a highly purified active fraction is obtained, identify the protein(s) using techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by protein sequencing or mass spectrometry (e.g., LC-MS/MS).

  • Gene Cloning: Based on the protein sequence information, design primers to clone the corresponding gene from a Nuphar cDNA library.

  • Heterologous Expression and Characterization: Express the cloned gene in a suitable heterologous host (e.g., E. coli, yeast). Purify the recombinant enzyme and characterize its kinetic properties (Km, Vmax, optimal pH, and temperature) and substrate specificity.

Experimental Workflow for Pathway Elucidation cluster_0 In Vivo Studies cluster_1 In Vitro Studies cluster_2 Molecular Biology Isotopic_Labeling Isotopic Labeling (¹³C, ¹⁴C, ²H) Feeding_Experiments Feeding of Hypothesized Intermediates Isotopic_Labeling->Feeding_Experiments Metabolite_Profiling Metabolite Profiling (LC-MS, GC-MS) Feeding_Experiments->Metabolite_Profiling Pathway_Elucidation Elucidation of Biosynthetic Pathway Metabolite_Profiling->Pathway_Elucidation Enzyme_Isolation Enzyme Isolation & Purification Enzyme_Assays Enzyme Assays Enzyme_Isolation->Enzyme_Assays Enzyme_Characterization Enzyme Kinetics & Substrate Specificity Enzyme_Assays->Enzyme_Characterization Enzyme_Characterization->Pathway_Elucidation Transcriptomics Transcriptome Analysis (RNA-seq) Gene_Cloning Gene Cloning Transcriptomics->Gene_Cloning Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression Heterologous_Expression->Pathway_Elucidation

Caption: A logical workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound in Nuphar species presents a fascinating yet largely unexplored area of plant secondary metabolism. While the early steps involving the conversion of lysine to the quinolizidine core are likely conserved, the subsequent tailoring reactions that introduce the furan ring and methyl groups remain a scientific frontier. The lack of quantitative data and characterized enzymes underscores the need for focused research in this area.

Future investigations should prioritize:

  • Comprehensive Isotopic Labeling Studies: To definitively establish the origin of all carbon and nitrogen atoms in the this compound molecule, particularly those of the furan ring.

  • Transcriptome and Genome Sequencing of Nuphar Species: To identify candidate genes encoding the biosynthetic enzymes, especially methyltransferases and enzymes potentially involved in furan ring formation.

  • Functional Genomics Approaches: Including virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene editing in Nuphar (if a transformation system can be established) to validate the function of candidate genes in vivo.

  • Heterologous Reconstitution of the Pathway: The ultimate confirmation of the pathway will come from the successful reconstitution of this compound biosynthesis in a heterologous host, such as yeast or Nicotiana benthamiana.

By employing the experimental strategies outlined in this guide, researchers can systematically unravel the intricacies of this compound biosynthesis. This knowledge will not only contribute to our fundamental understanding of plant biochemistry but also pave the way for the sustainable production and diversification of these medicinally important alkaloids.

The Chemical Architecture of Nupharidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nupharidine, a sesquiterpenoid quinolizidine (B1214090) alkaloid, represents a class of natural products with a complex chemical structure and intriguing biological potential. Found in aquatic plants of the Nuphar genus, commonly known as water lilies, these compounds have drawn the attention of the scientific community for their unique stereochemistry and potential therapeutic applications. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Chemical Structure and Stereochemistry

This compound is a polycyclic alkaloid characterized by a quinolizidine core substituted with a furan (B31954) ring and two methyl groups. Its molecular formula is C₁₅H₂₃NO₂.[1][2] The definitive structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[2]

The absolute stereochemistry of this compound has been established as (1R,4S,5R,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium .[1][2] This specific arrangement of chiral centers is crucial for its biological activity and distinguishes it from its various stereoisomers. The quinolizidine ring system in this compound exists in a stable trans-fused conformation.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₃NO₂[1][2]
Molecular Weight249.35 g/mol [1][2]
IUPAC Name(1R,4S,5R,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium[1][2]
CAS Number468-89-3[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃. Data from LaLonde, R. T., et al. (1975).[3]

Carbon AtomChemical Shift (δ, ppm)
C-135.6
C-231.2
C-322.9
C-445.1
C-660.9
C-730.7
C-826.5
C-934.5
C-1069.8
C-1' (C-7 Methyl)18.9
C-1'' (C-1 Methyl)16.0
C-2' (Furan)125.4
C-3' (Furan)109.8
C-4' (Furan)143.1
C-5' (Furan)139.0

Note: A specific X-ray crystallography report with detailed unit cell parameters for this compound could not be retrieved from the searched sources.

Experimental Protocols

General Protocol for the Isolation and Purification of Nuphar Alkaloids

The following is a generalized protocol for the extraction and isolation of alkaloids from Nuphar species, which would include this compound.

1. Extraction:

  • Dried and powdered plant material (e.g., rhizomes or leaves of Nuphar lutea) is subjected to extraction with a suitable organic solvent, typically methanol, for an extended period.
  • The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

2. Acid-Base Extraction:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) to protonate the alkaloids, rendering them water-soluble.
  • This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic impurities.
  • The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.
  • The basic aqueous solution is subsequently extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the free alkaloids.

3. Chromatographic Purification:

  • The crude alkaloid mixture obtained is subjected to column chromatography over silica (B1680970) gel or alumina.
  • A gradient elution system with increasing polarity, often a mixture of solvents like hexane, ethyl acetate, and methanol, is employed to separate the individual alkaloids.
  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
  • Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) to obtain highly pure this compound.

General Protocol for Structural Elucidation of Quinolizidine Alkaloids

The structural elucidation of a quinolizidine alkaloid like this compound typically follows a systematic analytical workflow.

1. Purity Assessment:

  • The purity of the isolated compound is assessed using techniques like HPLC and TLC.

2. Molecular Formula Determination:

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, consequently, its molecular formula.

3. Spectroscopic Analysis:

  • UV-Vis Spectroscopy: Provides information about the presence of chromophores, such as the furan ring in this compound.
  • Infrared (IR) Spectroscopy: Helps in the identification of functional groups (e.g., C-O, C-N, C-H bonds).
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule.
  • ¹³C NMR: Reveals the number of carbon atoms and their chemical environment.
  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
  • NOESY/ROESY: These experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry.

4. X-ray Crystallography:

  • If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure, including the absolute stereochemistry.

Signaling Pathway and Workflow Diagrams

Inhibition of NF-κB Signaling Pathway by Nuphar Alkaloids

While the specific signaling pathways of this compound are not extensively detailed, related Nuphar alkaloids have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK Complex TNFR->IKK Activation IkB-alpha IκBα IKK->IkB-alpha Phosphorylation NF-kB NF-κB (p50/p65) Proteasome Proteasome IkB-alpha->Proteasome Degradation NF-kB_nuc NF-κB NF-kB->NF-kB_nuc Translocation Nuphar_Alkaloids Nuphar Alkaloids Nuphar_Alkaloids->IKK Inhibition DNA DNA NF-kB_nuc->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription Structural_Elucidation_Workflow Start Isolation of This compound Purity Purity Assessment (HPLC, TLC) Start->Purity HRMS Molecular Formula (HRMS) Purity->HRMS Spectroscopy Spectroscopic Analysis (UV, IR, NMR) HRMS->Spectroscopy NMR_2D 2D NMR (COSY, HSQC, HMBC) Spectroscopy->NMR_2D Stereochem Stereochemistry (NOESY/ROESY) NMR_2D->Stereochem Structure_NMR Proposed Structure (from NMR) Stereochem->Structure_NMR Xray Single Crystal Available? Xray_Analysis X-ray Crystallography Xray->Xray_Analysis Yes Final_Structure Final Structure and Stereochemistry Xray->Final_Structure No Xray_Analysis->Final_Structure Structure_NMR->Xray

References

An In-depth Technical Guide to the Physicochemical Properties and Stability of Nupharidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nupharidine, a quinolizidine (B1214090) alkaloid primarily sourced from the Nuphar genus of aquatic plants, has garnered significant scientific interest due to its complex molecular structure and potential pharmacological activities. A thorough understanding of its physicochemical properties and stability profile is paramount for its advancement in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, its stability under various conditions, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the study and development of this compound-based therapeutics.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems and for the rational design of dosage forms. The key physicochemical parameters of this compound are summarized below.

General Properties

This compound presents as a crystalline solid and is characterized by the following identifiers:

PropertyValue
IUPAC Name (1R,4S,5R,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium[1]
CAS Number 468-89-3[1]
Molecular Formula C₁₅H₂₃NO₂[1]
Molecular Weight 249.35 g/mol [1]
Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound's physicochemical properties. It is important to note that while some values are experimentally determined, others are computationally predicted and should be considered as such.

PropertyValueSource
Melting Point 221 °CExperimental
Boiling Point Not experimentally determinedPredicted
pKa Not experimentally determinedPredicted
logP (XLogP3) 2.9Computed by PubChem[1]
Solubility in Water LimitedQualitative[2]
Solubility in Organic Solvents Soluble in ethanol (B145695) and methanolQualitative[2]

Stability Profile

The stability of a potential drug candidate is a critical factor that influences its shelf-life, formulation, and ultimately its safety and efficacy.

pH Stability

This compound is reported to be stable under standard laboratory conditions. However, it may undergo degradation when exposed to strong acidic or basic conditions[2]. The tertiary amine oxide and the furan (B31954) ring in its structure are potential sites for acid- or base-catalyzed hydrolysis or rearrangement.

Thermal Stability

Specific studies on the thermal degradation of this compound are not widely available in the public domain. However, as a crystalline solid with a relatively high melting point, it is expected to be reasonably stable at ambient temperatures. Forced degradation studies at elevated temperatures are necessary to fully characterize its thermal lability.

Photostability

The photostability of this compound has not been extensively reported. The presence of chromophores in its structure suggests a potential for photodegradation upon exposure to light. Formal photostability testing according to ICH guidelines is recommended to assess this aspect.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical and stability parameters of quinolizidine alkaloids like this compound.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of finely powdered this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) can be determined using the shake-flask method.

  • Preparation of Solutions: A standard solution of this compound in n-octanol is prepared.

  • Partitioning: A known volume of the n-octanol solution is mixed with an equal volume of water in a separatory funnel. The mixture is shaken vigorously for a set period to allow for partitioning of this compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in n-octanol to its concentration in water. The logP is the logarithm of this value.

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: this compound is dissolved in a suitable solvent and treated with an acidic solution (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: this compound is treated with a basic solution (e.g., 0.1 M NaOH) under similar controlled temperature and time conditions.

  • Oxidative Degradation: this compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: A solid sample of this compound is exposed to high temperatures (e.g., 80°C) for an extended period.

  • Photodegradation: this compound, both as a solid and in solution, is exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

Samples from each stress condition are then analyzed by a stability-indicating HPLC method to identify and quantify any degradation products.

Visualization of Relevant Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways potentially modulated by Nuphar alkaloids and generalized experimental workflows.

Caption: BAX/BAK-Independent Apoptosis Pathway Induced by Nuphar Alkaloids.

NF_kB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1 IL-1 IL-1->TNFR IKK IKK TNFR->IKK Activates IkB-NF-kB Complex IkB NF-kB IKK->IkB-NF-kB Complex Phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB Complex->NF-kB IkB degradation Nuphar Alkaloids Nuphar Alkaloids (Potential Inhibition) Nuphar Alkaloids->IKK Inhibits Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Induces

Caption: General NF-κB Signaling Pathway and Potential Inhibition by Nuphar Alkaloids.

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to This compound (Antagonist?) This compound (Antagonist?) This compound (Antagonist?)->D2R Potential Blockade G-protein (Gi/o) G-protein (Gi/o) D2R->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular Response Cellular Response PKA->Cellular Response Modulates

Caption: Simplified Dopamine D2 Receptor Signaling Pathway and Potential Antagonism.

Physicochemical_Property_Determination_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Output This compound Sample This compound Sample Melting Point Apparatus Melting Point Apparatus This compound Sample->Melting Point Apparatus Shake-Flask (Octanol/Water) Shake-Flask (Octanol/Water) This compound Sample->Shake-Flask (Octanol/Water) Potentiometric Titration Potentiometric Titration This compound Sample->Potentiometric Titration HPLC/UV-Vis HPLC/UV-Vis This compound Sample->HPLC/UV-Vis Melting Point Melting Point Melting Point Apparatus->Melting Point logP logP Shake-Flask (Octanol/Water)->logP pKa pKa Potentiometric Titration->pKa Solubility Solubility HPLC/UV-Vis->Solubility

Caption: General Workflow for Physicochemical Property Determination.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties and stability of this compound. While foundational data is available, further quantitative experimental studies are necessary to fully elucidate its boiling point, pKa, and solubility in various pharmaceutically relevant solvents. Comprehensive forced degradation studies are also crucial for a complete understanding of its stability profile. The provided experimental protocols and workflow diagrams offer a framework for conducting such investigations. A deeper understanding of these parameters will be instrumental in advancing this compound through the drug development pipeline.

References

The Historical Discovery and Isolation of Nupharidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nupharidine, a sesquiterpenoid quinolizidine (B1214090) alkaloid, is a fascinating natural product with a rich history of discovery and a growing body of research into its biological activities. First identified from the yellow water lily, Nuphar lutea, its structural elucidation in the mid-20th century was a testament to the burgeoning power of spectroscopic techniques. This technical guide provides an in-depth exploration of the historical discovery, isolation, and structural characterization of this compound, tailored for researchers, scientists, and professionals in drug development. It details the experimental protocols of the era, presents key quantitative data in a structured format, and visualizes the logical workflow and a putative signaling pathway based on the activities of related Nuphar alkaloids.

Historical Context and Discovery

The investigation into the chemical constituents of Nuphar species began in the early 20th century, with initial studies identifying crude alkaloid mixtures. However, it was not until the advent of modern chromatographic and spectroscopic techniques in the 1960s and 1970s that the definitive isolation and structural elucidation of individual alkaloids like this compound became possible. The period between 1968 and 1971 marked a significant breakthrough in understanding the structure of this compound, primarily through the use of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Key contributions during this era were made by researchers such as R. T. LaLonde and his collaborators, whose work, often published in the Canadian Journal of Chemistry, laid the foundation for our current understanding of Nuphar alkaloids.

This compound is primarily isolated from aquatic plants of the Nuphar genus, such as Nuphar lutea (yellow water lily) and Nuphar pumila.[1] These plants have a history of use in traditional medicine, which spurred scientific interest in their chemical composition.

Experimental Protocols: Isolation and Characterization

While the precise, step-by-step protocols from the initial isolation of this compound in the late 1960s are not exhaustively detailed in a single source, a representative procedure can be reconstructed based on the general methods for alkaloid extraction and purification of that time, combined with specific details from later work on Nuphar alkaloids.

General Isolation Workflow

The isolation of this compound from its natural source, Nuphar lutea, typically involves a multi-step process of extraction, acid-base partitioning, and chromatographic separation.

G General Isolation Workflow for this compound plant_material Dried and Powdered Nuphar lutea Rhizomes extraction Maceration with Methanol plant_material->extraction filtration Filtration and Concentration extraction->filtration acid_base Acid-Base Partitioning filtration->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract chromatography Column Chromatography crude_extract->chromatography fractions Eluted Fractions chromatography->fractions purification Further Purification (e.g., Preparative TLC) fractions->purification This compound Pure this compound purification->this compound

A flowchart of the general isolation process for this compound.
Detailed Methodologies

Plant Material Collection and Preparation: Rhizomes of Nuphar lutea are collected, washed, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol, at room temperature over several days. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

Acid-Base Partitioning:

  • The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • The residue is then acidified with an aqueous acid (e.g., 2M HCl) and partitioned with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

  • The acidic aqueous layer, containing the protonated alkaloids, is then made basic (e.g., with NH₄OH to pH 9-10).

  • The free-base alkaloids are then extracted back into an organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • The organic layer is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the crude alkaloid mixture.

Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography for separation. While modern techniques utilize silica (B1680970) gel or alumina (B75360) with various solvent systems, early isolations likely employed alumina.

  • Stationary Phase: Alumina (neutral, activity grade III)

  • Mobile Phase: A gradient of non-polar to polar solvents, such as hexane, diethyl ether, and methanol, would be used to elute the different alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

Purification: Fractions enriched with this compound are further purified using techniques such as preparative TLC or recrystallization to yield the pure compound.

Structural Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic methods, with NMR and Mass Spectrometry being paramount.

Mass Spectrometry

Early mass spectrometry provided the molecular weight of this compound and key fragmentation patterns that gave clues to its quinolizidine core structure.

Property Value
Molecular FormulaC₁₅H₂₃NO₂
Molecular Weight249.35 g/mol
Exact Mass249.172878976 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR were instrumental in determining the precise connectivity and stereochemistry of this compound. The ¹³C NMR data, in particular, was critical for assigning the carbon skeleton.

Table 1: ¹³C NMR Chemical Shifts of this compound

Data from LaLonde et al., Can. J. Chem. 53, 1714 (1975) in CDCl₃[2]

Carbon AtomChemical Shift (δ, ppm)
C-135.1
C-226.9
C-329.4
C-467.5
C-659.8
C-735.1
C-829.4
C-926.9
C-1059.8
C-1' (CH₃)18.0
C-7' (CH₃)18.0
C-2' (Furan)125.1
C-3' (Furan)110.8
C-4' (Furan)142.8
C-5' (Furan)139.0

Putative Biological Activity and Signaling Pathway

While research on the specific signaling pathways of this compound is ongoing, studies on closely related Nuphar alkaloids, particularly the dimeric sesquiterpene thioalkaloids, have shed light on their potential mechanisms of action. These compounds have been shown to induce apoptosis and inhibit the NF-κB signaling pathway in cancer cells.[3][4][5][6][7][8][9] It is plausible that this compound may exert similar, albeit potentially less potent, effects.

Based on the activity of related Nuphar alkaloids, a putative signaling pathway involving the inhibition of NF-κB and induction of apoptosis is proposed below.

G Putative Signaling Pathway for Nuphar Alkaloids This compound Nuphar Alkaloid (e.g., this compound) nfkb_pathway NF-κB Pathway This compound->nfkb_pathway Inhibits apoptosis_pathway Apoptotic Pathway This compound->apoptosis_pathway Induces ikb_kinase IKK ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Gene Transcription (Anti-apoptotic proteins) nfkb->gene_transcription Activates apoptosis_inhibition Inhibition of Apoptosis gene_transcription->apoptosis_inhibition caspase9 Caspase-9 apoptosis_pathway->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

References

Nupharidine: A Comprehensive Technical Guide to its Role in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nupharidine, a prominent member of the sesquiterpenoid quinolizidine (B1214090) alkaloids found in aquatic Nuphar species, plays a significant role in the plant's defense against a variety of biological threats. This technical guide provides an in-depth examination of the chemical properties, biosynthetic origins, and multifaceted defensive functions of this compound. It explores its action against herbivores, pathogens, and competing flora through mechanisms such as feeding deterrence, antimicrobial activity, and allelopathy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways potentially involved in the plant's defense response, offering a valuable resource for researchers in phytochemistry, chemical ecology, and pharmacology.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of environmental pressures, including herbivory, pathogenic microorganisms, and competition from other plants. Secondary metabolites are central to these defense strategies. Among these, alkaloids represent a large and diverse group of nitrogen-containing compounds with potent biological activities.

This compound is a sesquiterpenoid quinolizidine alkaloid predominantly found in aquatic plants of the genus Nuphar, commonly known as water lilies. These compounds are characterized by their complex polycyclic structures and are believed to be key components of the plant's constitutive defense system. The ecological significance of this compound and related alkaloids is primarily attributed to their role in deterring herbivores and inhibiting the growth of competing organisms through allelopathic interactions. This guide delves into the technical details of this compound's function in plant defense, providing researchers with a foundational understanding for future studies and potential applications.

Chemical Properties and Biosynthesis of this compound

This compound belongs to the class of quinolizidine alkaloids, which are characterized by a core structure of two fused six-membered rings containing a nitrogen atom.

Chemical Structure:

  • Formula: C15H23NO2

  • Molar Mass: 249.35 g/mol

  • Class: Sesquiterpenoid Quinolizidine Alkaloid

The biosynthesis of quinolizidine alkaloids originates from the amino acid L-lysine. The initial committed step is the decarboxylation of lysine (B10760008) to form cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC). Through a series of cyclization and modification reactions, the characteristic tetracyclic quinolizidine skeleton is formed. While the complete biosynthetic pathway of this compound is not fully elucidated, it is understood to be derived from this core pathway, with further modifications leading to its final structure.

Quinolizidine Alkaloid Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC Piperideine Δ¹-Piperideine Cadaverine->Piperideine Oxidative deamination Lupanine Lupanine Piperideine->Lupanine Cyclization (several steps) This compound This compound & other Quinolizidine Alkaloids Lupanine->this compound Further modifications Plant Defense Signaling Herbivore Herbivore Damage/ Wounding JA Jasmonic Acid (JA) Signaling Cascade Herbivore->JA Pathogen Pathogen Recognition SA Salicylic Acid (SA) Signaling Cascade Pathogen->SA Alkaloid_Biosynthesis Quinolizidine Alkaloid Biosynthesis Genes JA->Alkaloid_Biosynthesis This compound This compound Accumulation Alkaloid_Biosynthesis->this compound NF-kB Signaling Inhibition Stimulus Inflammatory Stimulus (e.g., TNFα, LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Nuphar_Extract Nuphar Extract (containing this compound) Nuphar_Extract->IKK inhibits Extraction Workflow Start Dried & Ground Nuphar Leaves Extraction Methanol Extraction Start->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Residue Crude Extract Residue Evaporation->Residue Fractionation Silica Gel Column Chromatography Residue->Fractionation Fractions Collection of Fractions Fractionation->Fractions

Spectroscopic and Biosynthetic Profile of Nupharidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nupharidine, a quinolizidine (B1214090) alkaloid of interest. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation and characterization of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Data:

The ¹³C NMR spectrum of this compound provides detailed information about the carbon skeleton of the molecule. The chemical shifts are influenced by the local electronic environment of each carbon atom. The data presented below is based on studies of Nuphar alkaloids.[1][2]

Carbon AtomChemical Shift (δ, ppm)
C-135.5
C-226.8
C-329.8
C-442.1
C-668.1
C-760.5
C-829.8
C-935.5
C-1060.5
C-1' (C7-CH₃)19.5
C-1'' (C1-CH₃)15.0
C-2' (Furan)139.0
C-3' (Furan)125.0
C-4' (Furan)109.0
C-5' (Furan)143.0

¹H NMR Data:

Proton(s)Expected Chemical Shift Range (δ, ppm)
Furan Protons6.0 - 7.5
Protons α to Nitrogen2.5 - 4.0
Quinolizidine Ring Protons1.0 - 2.5
Methyl Protons0.8 - 1.5
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Molecular Weight and Exact Mass:

ParameterValue
Molecular FormulaC₁₅H₂₃NO₂
Molecular Weight249.35 g/mol [5]
Exact Mass249.172878976 Da[5]

Fragmentation Pattern:

A specific high-resolution mass spectrum with a detailed fragmentation analysis for this compound is not available in the reviewed literature. However, the fragmentation of quinolizidine alkaloids typically involves the cleavage of the quinolizidine ring system. Common fragmentation pathways for related alkaloids include the loss of the furan-containing side chain and characteristic cleavages of the heterocyclic rings.[6][7][8][9][10]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Characteristic IR Absorptions:

While a specific IR spectrum for this compound is not provided in the searched literature, the characteristic absorption frequencies for its constituent functional groups can be predicted.[11][12][13][14][15]

Functional GroupCharacteristic Absorption (cm⁻¹)
C-H (Aliphatic) Stretch2850 - 3000
C=C (Furan) Stretch1500 - 1600
C-O (Furan) Stretch1000 - 1300
N-O (N-oxide) Stretch950 - 970

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinolizidine alkaloids like this compound, based on standard laboratory practices.

NMR Spectroscopy

Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard proton-decoupled ¹³C NMR experiment is performed.

  • Parameters:

    • Pulse Program: A standard pulse sequence with proton decoupling (e.g., zgpg30).

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei.

    • Number of Scans (ns): 1024 to 10240 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Approximately 200-250 ppm.

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard one-dimensional ¹H NMR experiment.[16]

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 8 to 64 scans are typically sufficient.

    • Spectral Width: Approximately 10-15 ppm.

  • Processing: The FID is processed similarly to the ¹³C NMR data.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Instrumentation and Method:

  • Technique: High-Resolution Mass Spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is commonly used for accurate mass determination and fragmentation studies of alkaloids.[6]

  • Ionization Mode: Positive ion mode is typically employed for alkaloids due to the basic nature of the nitrogen atom.

  • Data Acquisition:

    • Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺).

    • Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID) to obtain a fragmentation pattern. The collision energy is varied to control the extent of fragmentation.

  • Data Analysis: The accurate mass is used to confirm the elemental composition. The fragmentation pattern is analyzed to deduce structural information.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Thin Film: A solution of this compound in a volatile solvent is deposited onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

Instrumentation and Method:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Biosynthesis of this compound

This compound, as a quinolizidine alkaloid, is biosynthesized from the amino acid L-lysine. The following diagram illustrates the general biosynthetic pathway leading to the formation of the quinolizidine skeleton.[1][17][18][19][20]

Nupharidine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Quinolizidine_Skeleton Quinolizidine Skeleton Piperideine->Quinolizidine_Skeleton Further Enzymatic Steps This compound This compound Quinolizidine_Skeleton->this compound Tailoring Reactions (e.g., Oxidation, Alkylation)

Caption: Biosynthetic pathway of this compound from L-Lysine.

References

An In-depth Technical Guide on the Putative Mechanism of Action of Nupharidine as a Dopamine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a technical guide based on the current, limited scientific literature regarding the direct interaction of nupharidine with dopamine (B1211576) receptors. As of this writing, there is a notable scarcity of published, peer-reviewed studies providing quantitative data on the binding affinity and functional antagonism of this compound at dopamine receptor subtypes. Consequently, this guide presents a hypothetical mechanism of action, drawing inferences from the pharmacology of structurally related alkaloids and outlining the requisite experimental protocols to validate these hypotheses.

Introduction to this compound and Dopamine Receptors

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes within the CNS, including motor control, motivation, reward, and cognition. They are categorized into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o proteins to inhibit it.

Hypothetical Mechanism of Action of this compound as a Dopamine Receptor Antagonist

Based on the pharmacology of other alkaloids with CNS activity, it is plausible that this compound may act as an antagonist at dopamine receptors, particularly the D2-like subtypes, which are common targets for antipsychotic medications. The proposed mechanism involves the competitive binding of this compound to the orthosteric binding site of the dopamine D2 receptor, thereby preventing the endogenous ligand, dopamine, from binding and activating the receptor. This would lead to an attenuation of the downstream signaling cascade.

The canonical signaling pathway for a D2 receptor antagonist like this compound would involve the following steps:

  • Binding: this compound binds to the D2 receptor.

  • Inhibition of G-protein coupling: This binding prevents the conformational change necessary for the receptor to couple with and activate the inhibitory G-protein, Gαi/o.

  • Adenylyl Cyclase Activity: As Gαi/o is not activated, it cannot inhibit adenylyl cyclase. This results in a disinhibition of adenylyl cyclase, leading to the continued conversion of ATP to cyclic AMP (cAMP).

  • Downstream Effects: The lack of a decrease in cAMP levels prevents the subsequent downstream effects that would normally be triggered by D2 receptor activation, such as the modulation of protein kinase A (PKA) activity and ion channel function.

Diagram of the Hypothesized D2 Receptor Antagonist Signaling Pathway for this compound

D2_Antagonist_Pathway D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activation Inhibited This compound This compound This compound->D2R Binds and Blocks Dopamine Dopamine Dopamine->D2R Binding Prevented AC Adenylyl Cyclase G_protein->AC Inhibition Blocked cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Binding_Assay_Workflow start Start prep Prepare cell membranes expressing dopamine receptor subtypes start->prep incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki values quantify->analyze end End analyze->end cAMP_Assay_Workflow start Start culture Culture cells expressing the D2 dopamine receptor start->culture pre_treat Pre-treat cells with varying concentrations of this compound culture->pre_treat stimulate Stimulate cells with a D2 receptor agonist (e.g., quinpirole) pre_treat->stimulate lyse Lyse the cells and measure intracellular cAMP levels (e.g., using HTRF) stimulate->lyse analyze Analyze the data to determine the antagonist potency (IC50 or pA2) lyse->analyze end End analyze->end

References

Potential Therapeutic Targets of Nupharidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nupharidine, a quinolizidine (B1214090) alkaloid derived from aquatic plants of the Nuphar genus, represents a class of bioactive compounds with significant therapeutic potential. While research on the specific parent compound, this compound, is limited, its derivatives and related Nuphar alkaloids have demonstrated promising activities across several key areas of pharmacology. This technical guide provides an in-depth overview of the identified and potential therapeutic targets of this compound and its analogs, focusing on anticancer, anti-inflammatory, neuroprotective, and antiparasitic applications. This document summarizes quantitative pharmacological data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development in this area.

Core Therapeutic Areas and Molecular Targets

Preclinical research has identified several key therapeutic areas where Nuphar alkaloids, particularly dimeric sesquiterpene thioalkaloids like 6,6'-dihydroxythiobithis compound (DTBN) and 6-hydroxythiobithis compound, exhibit significant bioactivity. The primary molecular targets implicated in these effects are summarized below.

Oncology

Nuphar alkaloids have shown potent anticancer effects, primarily through the induction of apoptosis, inhibition of metastatic colonization, and modulation of key survival pathways.

  • Induction of Apoptosis: Certain Nuphar alkaloids are capable of inducing rapid, caspase-dependent apoptosis in various cancer cell lines, including leukemia, lymphoma, and carcinomas.[1][2] This process is initiated through a novel mechanism that involves the release of cytochrome c from mitochondria, independent of the BAX/BAK pathway.[2]

  • Inhibition of NF-κB: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cancer cell survival and proliferation. The derivative 6-hydroxythiobithis compound has been shown to significantly inhibit NF-κB activation, which may sensitize cancer cells to chemotherapy.[1]

  • Anti-Metastatic Activity: Thioalkaloids such as 6-hydroxythiobithis compound and 6,6'-dihydroxythiobithis compound have demonstrated strong inhibitory activity against the colonization of B16 melanoma cells in vitro.[1]

Inflammation and Immunology

The anti-inflammatory properties of Nuphar alkaloids are primarily linked to their ability to suppress key inflammatory signaling pathways and cytokine production.

  • NF-κB Inhibition: DTBN is a known inhibitor of the NF-κB pathway, a central mediator of inflammation.[3] This inhibition has been observed to reduce the production of pro-inflammatory cytokines.[3]

  • Cytokine Modulation: The related alkaloid, deoxythis compound (B73899) (DON), has been shown to possess immunosuppressive properties by inhibiting the production of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) by macrophages.[4]

  • Protein Kinase C (PKC) Inhibition: DTBN acts as an inhibitor of Protein Kinase C (PKC) isoforms, particularly the conventional isoforms PKCα and PKCγ.[5][6] Since PKC is involved in NF-κB signaling, this represents a potential upstream mechanism for its anti-inflammatory effects.[5]

Neuroprotection

While direct evidence for this compound is sparse, related compounds suggest a potential role in neuroprotection through modulation of central nervous system pathways.

  • Adrenergic System Modulation: Studies on desoxythis compound hydrochloride (DN) suggest an inhibitory effect on the central nervous system, likely involving adrenergic neurons.[4]

  • Dopamine (B1211576) Receptor Interaction (Hypothesized): Some aporphine (B1220529) alkaloids, which share structural similarities, are known to act as dopamine receptor antagonists.[7][8] However, specific binding affinities for this compound or its direct derivatives have not been reported.

  • Acetylcholinesterase Inhibition (Hypothesized): While not directly demonstrated for this compound, other plant-derived alkaloids with similar structural motifs have been identified as acetylcholinesterase inhibitors, a key target in Alzheimer's disease therapy.

Antiparasitic Activity

Nuphar alkaloids have demonstrated activity against protozoan parasites, with cysteine proteases identified as a key target.

  • Cysteine Protease Inhibition: DTBN has been shown to inhibit cysteine proteases, with a notable selectivity for Cathepsin S.[3][9][10] These enzymes are crucial for the survival and virulence of parasites like Leishmania. Docking studies suggest that the thiaspirane ring of DTBN may interact with the cysteine residue in the active site of these proteases.[10] This activity is believed to contribute to its efficacy against Leishmania major.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the biological activities of various Nuphar alkaloids. The majority of the data pertains to this compound derivatives rather than the parent compound itself.

AlkaloidTarget/AssayCell Line/OrganismIC50 ValueReference(s)
6-hydroxythiobithis compound Anti-metastatic (in-vitro colonization)B16 Melanoma0.029 µM[1]
6,6'-dihydroxythiobithis compound (DTBN) Anti-metastatic (in-vitro colonization)B16 Melanoma0.087 µM[1]
6,6'-dihydroxythiobithis compound (DTBN) CytotoxicityU937 (AML)See reference[11][11]
6,6'-dihydroxythiobithis compound (DTBN) CytotoxicityHL60 (AML)See reference[11][11]
6,6'-dihydroxythiobithis compound (DTBN) CytotoxicityKG-1a (AML)See reference[11][11]
6,6'-dihydroxythiobithis compound (DTBN) Cysteine Protease Inhibition (Cathepsin S)-3.2 µM[9][10]
6,6'-dihydroxythiobithis compound (DTBN) Cysteine Protease Inhibition (Cathepsin L)-13.2 µM[9][10]
6,6'-dihydroxythiobithis compound (DTBN) Cysteine Protease Inhibition (Papain)-70.4 µM[9][10]
6,6'-dihydroxythiobithis compound (DTBN) Cysteine Protease Inhibition (Cathepsin B)-1359.4 µM[9][10]

Table 1: Summary of IC50 values for Nuphar alkaloids.

AlkaloidPKC IsoformIC50 Value (nM)Reference(s)
6,6'-dihydroxythiobithis compound (DTBN) PKCα104 ± 1.07[5][6]
6,6'-dihydroxythiobithis compound (DTBN) PKCγ123 ± 1.15[5][6]
6,6'-dihydroxythiobithis compound (DTBN) PKCδ213 ± 1.10[5][6]
6,6'-dihydroxythiobithis compound (DTBN) PKCε352 ± 1.12[5][6]
6,6'-dihydroxythiobithis compound (DTBN) PKCζ418 ± 1.13[5][6]

Table 2: IC50 values of DTBN for Protein Kinase C (PKC) isoforms.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Nuphar alkaloids and a general workflow for identifying their therapeutic targets.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) PKC PKCα / PKCγ Receptor->PKC Activates IKK_Complex IKK Complex IkB IκB IKK_Complex->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB p_IkB->NFkB Releases Proteasome Proteasome Degradation p_IkB->Proteasome DTBN DTBN / 6-hydroxythiobithis compound DTBN->IKK_Complex Inhibits DTBN->PKC Inhibits PKC->IKK_Complex Activates DNA DNA NFkB_n->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: NF-κB signaling pathway and points of inhibition by Nuphar alkaloids.

Apoptosis_Pathway Mitochondrion Mitochondrion Cytochrome_c Cytochrome c (Released) Mitochondrion->Cytochrome_c BAX_BAK_Ind BAX/BAK-Independent Mechanism Mitochondrion->BAX_BAK_Ind Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Caspase-9 (Active) Procaspase9->Caspase9 Cleavage Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Apoptosis induction pathway by 6-hydroxythiobithis compound (6HTBN).

Experimental_Workflow start Start: Nuphar Alkaloid Library screen Primary Screening: Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) start->screen hits Identify 'Hit' Compounds screen->hits dose_response Dose-Response & IC50 Determination hits->dose_response target_id Target Identification Assays dose_response->target_id biochem_assays Biochemical Assays (Enzyme Inhibition, Receptor Binding) target_id->biochem_assays Biochemical Targets pathway_analysis Pathway Analysis (Western Blot, Reporter Assays) target_id->pathway_analysis Signaling Targets validation Target Validation biochem_assays->validation pathway_analysis->validation end Lead Compound for In Vivo Studies validation->end

Caption: General workflow for identifying therapeutic targets of Nuphar alkaloids.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives. These are generalized protocols and may require optimization for specific cell lines or targets.

Cell Viability and Cytotoxicity Assay (Trypan Blue Exclusion Method)

This protocol determines the number of viable cells in a suspension based on the principle that live cells with intact membranes exclude the Trypan Blue dye, while dead cells do not.

  • Materials:

    • Cell suspension

    • 0.4% Trypan Blue solution

    • Phosphate-Buffered Saline (PBS)

    • Hemocytometer and coverslip

    • Light microscope

    • Micropipettes and tips

  • Procedure:

    • Cell Preparation: Harvest cells and prepare a single-cell suspension in PBS or culture medium.

    • Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution). For example, mix 20 µL of cell suspension with 20 µL of Trypan Blue.

    • Incubation: Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.

    • Loading the Hemocytometer: Carefully load 10 µL of the stained cell suspension into the chamber of a clean hemocytometer with a coverslip in place.

    • Cell Counting: Under a light microscope, count the viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares of the hemocytometer grid.

    • Calculation:

      • Total Cells/mL = (Average total cells per large square) x Dilution Factor (2) x 10⁴

      • Percent Viability (%) = (Number of viable cells / Number of total cells) x 100

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells (1-5 x 10⁵ cells per sample)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

    • Cold 1X PBS

    • Flow cytometer

  • Procedure:

    • Induce Apoptosis: Treat cells with the Nuphar alkaloid at various concentrations and for the desired time. Include untreated and vehicle controls.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again. Carefully discard the supernatant.

    • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

    • Analysis: Analyze the samples by flow cytometry within one hour.

      • Healthy cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

NF-κB Activation Analysis (Western Blot for IκBα Degradation)

This protocol assesses NF-κB activation by measuring the phosphorylation and subsequent degradation of its inhibitor, IκBα.

  • Materials:

    • Treated and control cells

    • LPS or TNF-α (for stimulation)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE equipment

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-IκBα, anti-phospho-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Pre-treat cells with the Nuphar alkaloid for a specified time, then stimulate with an NF-κB activator (e.g., 1 µg/mL LPS for 30-60 minutes).

    • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Collect the lysate and determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

    • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-IκBα) overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal.

    • Analysis: Quantify band intensity and normalize to a loading control (β-actin). A decrease in total IκBα and an increase in phospho-IκBα indicate NF-κB activation, which would be inhibited by an active compound.

In Vitro Cysteine Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a purified cysteine protease enzyme.

  • Materials:

    • Purified cysteine protease (e.g., Cathepsin S)

    • Fluorogenic substrate specific for the protease

    • Assay buffer (e.g., 50 mM sodium phosphate, 2 mM EDTA, pH 6.2)

    • DTT (for enzyme activation)

    • Nuphar alkaloid stock solution (in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Enzyme Activation: Pre-activate the cysteine protease (e.g., 4-5 µM) in assay buffer containing DTT (e.g., 1 mM) for 30 minutes.

    • Inhibitor Preparation: Prepare serial dilutions of the Nuphar alkaloid in the assay buffer. Include a vehicle control (DMSO).

    • Pre-incubation: In the wells of the 96-well plate, add the activated enzyme and the diluted inhibitor. Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

    • Kinetic Measurement: Immediately measure the increase in fluorescence over time using a plate reader.

    • Data Analysis: Determine the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The alkaloids derived from the Nuphar genus, particularly dimeric thioalkaloids like DTBN, are pleiotropic molecules that modulate multiple key signaling pathways relevant to cancer, inflammation, and parasitic diseases. The primary therapeutic targets identified include the NF-κB and apoptosis pathways, Protein Kinase C, and parasitic cysteine proteases. While quantitative data for the parent this compound compound is scarce, its derivatives show potent activity, often in the low micromolar to nanomolar range.

Future research should focus on:

  • Systematic Screening: Evaluating this compound and a wider range of its synthetic derivatives against a broader panel of therapeutic targets, including dopamine receptors, adrenergic receptors, and acetylcholinesterase, to validate hypothesized activities.

  • Mechanism of Action: Further elucidating the precise molecular interactions, particularly the novel BAX/BAK-independent mechanism of apoptosis and the specific interactions within the NF-κB and PKC signaling cascades.

  • In Vivo Studies: Translating the promising in vitro findings into preclinical animal models to assess efficacy, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new analogs to optimize potency and selectivity for specific targets, thereby improving the therapeutic index.

This guide provides a foundational resource for the continued exploration of this compound and its derivatives as a promising source of novel therapeutic agents.

References

An In-depth Technical Guide to the Biological Activity and Pharmacological Profile of Nupharidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nupharidine, a quinolizidine (B1214090) alkaloid from the Nuphar (yellow water lily) species, is a member of a large family of structurally complex natural products. While this compound itself has demonstrated limited biological activity in several assays, its dimeric and hydroxylated derivatives, such as 6,6'-dihydroxythiobithis compound (DTBN), exhibit potent and diverse pharmacological effects. This technical guide provides a comprehensive overview of the known biological activities and pharmacological profile of this compound, with a comparative analysis of its more active derivatives. We present a detailed summary of the quantitative data, experimental protocols for key assays, and an exploration of the underlying mechanisms of action, including the inhibition of critical signaling pathways like NF-κB. This document aims to serve as a valuable resource for researchers in pharmacology and drug discovery, highlighting the therapeutic potential of the nuphar alkaloid scaffold and identifying areas for future investigation.

Introduction to this compound

This compound is a sesquiterpenoid quinolizidine alkaloid found in plants of the Nuphar genus.[1] It belongs to a class of monomeric Nuphar alkaloids which are biosynthetically derived from both the lysine (B10760008) and mevalonate (B85504) pathways.[2] While of significant interest due to its unique chemical structure, research has shown that this compound itself possesses relatively weak biological activity.[3] However, its dimeric thioalkaloid derivatives, notably 6-hydroxythiobithis compound and 6,6'-dihydroxythiobithis compound (DTBN), have emerged as potent bioactive molecules with significant anti-inflammatory, anti-cancer, and anti-parasitic properties.[4][5][6] This guide will synthesize the available pharmacological data on this compound and provide a detailed examination of its more active structural analogs to illuminate the therapeutic potential of this alkaloid family.

Biological Activities

The biological activities of this compound are modest when compared to its dimeric derivatives. The presence of a 6-hydroxyl group and the dimeric structure appear to be critical for potent bioactivity.[3][7]

Anti-Metastatic and Cytotoxic Activity

Studies on B16 melanoma cells have shown that monomeric sesquiterpene alkaloids like this compound and deoxythis compound (B73899) are poor inhibitors of cancer cell invasion.[4] In contrast, the hydroxylated dimeric alkaloids 6-hydroxythiobithis compound and 6,6'-dihydroxythiobithis compound show strong inhibitory activity against the colonization of B16 melanoma cells in vitro.[7]

Immunosuppressive Activity

This compound and deoxythis compound, at a concentration of 1 µM, showed no significant impact on the production of anti-sheep erythrocyte plaque-forming cells (PFC) in mouse splenocytes, indicating a lack of immunosuppressive activity at this concentration.[4]

Anti-inflammatory Activity

The anti-inflammatory properties of Nuphar alkaloids are primarily attributed to the potent inhibition of the NF-κB signaling pathway by dimeric derivatives like DTBN.[5][8] this compound itself is reported to have little activity in NF-κB inhibition.[3]

Anti-parasitic Activity

Extracts from Nuphar lutea, rich in this compound derivatives like DTBN, have demonstrated strong anti-leishmanial activity against Leishmania major both in vitro and in vivo.[6]

Quantitative Data Summary

The following tables summarize the available quantitative and semi-quantitative data for this compound and its more potent derivatives.

Table 1: Comparative Biological Activities of Nuphar Alkaloids

CompoundAssayCell Line / ModelConcentrationEffectReference
This compound Anti-metastatic (Invasion Assay)B16 Melanoma100 µM47.2% inhibition (described as poor)[4]
Deoxythis compound Anti-metastatic (Invasion Assay)B16 Melanoma100 µM19.1% inhibition (described as poor)[4]
6-hydroxythiobithis compound Anti-metastatic (Colonization Assay)B16 MelanomaIC50 = 0.029 µMStrong inhibition[7]
CytotoxicityB16 Melanoma10 µM & 100 µMCytotoxic effect observed[7]
Apoptosis InductionU937 Human Leukemia10 µMRapid apoptosis within 1 hour[7]
In vivo Tumor ReductionB16 Melanoma mouse model5 mg/kg/day (p.o.)>90% reduction in lung tumor development[7]
6,6'-dihydroxythiobithis compound (DTBN) Anti-metastatic (Colonization Assay)B16 MelanomaIC50 = 0.087 µMStrong inhibition[7]
CytotoxicityB16 Melanoma10 µM & 100 µMCytotoxic effect observed[7]
Anti-inflammatoryAdenine-induced Chronic Kidney Disease mouse model25 µg (i.p., every other day)Significantly decreased serum urea (B33335) and creatinine; reduced macrophage infiltration and kidney TGF-β[8]

Table 2: Inhibition of Protein Kinase C (PKC) Isoforms by 6,6'-dihydroxythiobithis compound (DTBN)

PKC Isoform SubfamilyPKC IsoformIC50 (µM)
ConventionalPKCα0.174
PKCγ0.168
NovelPKCε14.23

Data from in vitro kinase activity assays.[4]

Table 3: Inhibition of Cysteine Proteases by 6,6'-dihydroxythiobithis compound (DTBN)

EnzymeIC50 (µM)
Cathepsin S3.2
Cathepsin L13.2
Papain70.4
Cathepsin B1359.4

Data from in vitro enzyme inhibition assays.[1][5][9]

Pharmacological Profile and Mechanism of Action

The pharmacological effects of the more potent Nuphar alkaloids are pleiotropic, targeting several key cellular signaling pathways.

Inhibition of Nuclear Factor-κB (NF-κB) Signaling Pathway

A primary mechanism for the anti-inflammatory and anti-cancer effects of dimeric Nuphar alkaloids is the potent inhibition of the NF-κB pathway.[3][6][8] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and apoptosis.[10] In many cancers, the NF-κB pathway is constitutively active.[10] Nuphar lutea extracts containing dimeric thioalkaloids have been shown to inhibit both constitutive and inducible NF-κB activation, affecting both the canonical and alternative pathways.[6] This inhibition leads to the potentiation of apoptosis and synergistic activity with conventional chemotherapy drugs like cisplatin (B142131) and etoposide.[3] Monomeric alkaloids such as this compound show little to no activity in inhibiting NF-κB.[3]

G cluster_0 TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB p50/p65-IκBα (Inactive Complex) IkB->NFkB_IkB p_IkB P-IκBα NFkB p50/p65 (NF-κB) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA (κB site) Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription Initiates DTBN DTBN & Active Nuphar Alkaloids DTBN->IKK Inhibits

NF-κB Signaling Pathway Inhibition by Active Nuphar Alkaloids.
Inhibition of Protein Kinase C (PKC)

DTBN has been identified as an effective inhibitor of the kinase activity of the PKC family.[4] The conventional PKC isoforms, PKCα and PKCγ, are particularly sensitive to DTBN inhibition, with IC50 values in the sub-micromolar range.[4] PKCs are involved in numerous signaling pathways, including those regulating cell growth, differentiation, and apoptosis.[11] The inhibition of specific PKC isoforms by DTBN represents another key aspect of its pharmacological profile and likely contributes to its anti-cancer effects.

G cluster_0 PKC Protein Kinase C (e.g., PKCα, PKCγ) Phospho_Substrate Phosphorylated Substrate Protein PKC->Phospho_Substrate Phosphorylation ATP ATP ATP->PKC Substrate Substrate Protein Substrate->PKC Downstream Downstream Signaling Phospho_Substrate->Downstream DTBN DTBN DTBN->PKC Inhibits (ATP-competitive)

General Mechanism of Protein Kinase C (PKC) Inhibition by DTBN.
Inhibition of Cysteine Proteases

DTBN also demonstrates inhibitory activity against several cysteine proteases, with a notable selectivity for Cathepsin S (IC50 = 3.2 µM).[1][5] Cysteine proteases are involved in various physiological and pathological processes, including immune responses and cancer progression.[12] The mechanism is believed to involve a nucleophilic attack from the active site cysteine on the thiaspirane ring of DTBN, leading to covalent modification.[9] This activity further broadens the pharmacological profile of this class of compounds.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the activity of the NF-κB transcription factor.

  • Cell Culture and Transfection: A suitable cell line (e.g., L428 Hodgkin's lymphoma cells with constitutive NF-κB activity) is cultured under standard conditions. Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., Nuphar alkaloid mixture or purified compound) for a specified period (e.g., 2 to 24 hours).

  • Cell Lysis and Luciferase Assay: After treatment, cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate (e.g., luciferin).

  • Data Analysis: The luminescence signal, which is proportional to NF-κB activity, is normalized to a control (e.g., vehicle-treated cells). A dose-response curve is generated to determine the IC50 value of the compound.[3]

In Vitro Protein Kinase C (PKC) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific PKC isoform.

  • Reaction Mixture Preparation: The assay is performed in a 96-well plate. Each well contains a reaction buffer, a specific recombinant human PKC isozyme (e.g., PKCα, PKCγ, or PKCε), a substrate (e.g., myelin basic protein, MBP), and ATP (containing γ-³²P-ATP for radioactive detection).

  • Compound Addition: The test compound (e.g., DTBN) is added to the wells at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a set time (e.g., 10 minutes).

  • Termination and Detection: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is washed to remove unincorporated γ-³²P-ATP. The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined from the dose-response curves.[4]

Cysteine Protease Inhibition Assay

This assay determines the inhibitory activity of a compound against cysteine proteases like Cathepsins.

  • Enzyme and Inhibitor Pre-incubation: The assay is conducted in a 96-well plate. A specific human cathepsin enzyme (e.g., Cathepsin S) is pre-incubated with various concentrations of the test compound (e.g., DTBN) in an appropriate assay buffer.

  • Substrate Addition: A fluorogenic substrate specific to the enzyme (e.g., Mca-RPKPVE-Nval-WRK(Dnp)-NH2 for Cathepsin S) is added to initiate the reaction.

  • Fluorescence Measurement: The plate is incubated at a controlled temperature (e.g., 37°C), and the increase in fluorescence resulting from the enzymatic cleavage of the substrate is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for Cathepsin S).

  • Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[1]

G cluster_0 In Vitro Assay Workflow Start Prepare Reagents (Enzyme, Substrate, Buffer) Dispense Dispense Reagents into 96-well Plate Start->Dispense Prepare_Inhibitor Prepare Serial Dilutions of Test Compound (e.g., this compound) Add_Inhibitor Add Test Compound to Wells Prepare_Inhibitor->Add_Inhibitor Dispense->Add_Inhibitor Pre_incubation Pre-incubate (Enzyme + Inhibitor) Add_Inhibitor->Pre_incubation Initiate Initiate Reaction (Add Substrate or ATP) Pre_incubation->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Detect Detect Signal (Luminescence, Fluorescence, or Radioactivity) Incubate->Detect Analyze Data Analysis (Calculate % Inhibition, IC50) Detect->Analyze End Report Results Analyze->End

Generalized Experimental Workflow for In Vitro Enzyme Inhibition Assays.

Conclusion and Future Directions

The available scientific literature indicates that while this compound is a structurally interesting natural product, its intrinsic biological activity appears to be weak. In contrast, its dimeric thioalkaloid derivatives, particularly those with 6-hydroxyl substitutions like DTBN, are potent modulators of key signaling pathways, including NF-κB and PKC, and are effective inhibitors of certain cysteine proteases. These activities translate to significant anti-inflammatory, anti-cancer, and anti-parasitic effects in preclinical models.

The pronounced difference in activity between this compound and its derivatives underscores a clear structure-activity relationship, where dimerization and hydroxylation are critical for potent pharmacological effects. This presents a compelling opportunity for future research.

Future research should focus on:

  • Comprehensive Profiling of this compound: A thorough evaluation of this compound across a wide range of biological targets and cell-based assays is still needed to definitively establish its pharmacological profile, or lack thereof.

  • Semi-synthesis and Derivative Exploration: Using this compound as a chemical scaffold, the synthesis and biological evaluation of new derivatives could lead to the development of novel therapeutic agents. Modifications aimed at mimicking the structural features of the highly active dimeric alkaloids could be a promising strategy.

  • Pharmacokinetic Studies: To date, there is a lack of pharmacokinetic data for this compound and its active derivatives. Understanding the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds is essential for any future translational development.

References

In Silico Modeling of Nupharidine-Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nupharidine and its related alkaloids, derived from plants of the Nuphar genus, represent a class of bioactive compounds with demonstrated therapeutic potential, including anti-inflammatory, antiviral, and anti-cancer properties.[1][2] Understanding the molecular mechanisms underpinning these effects is crucial for rational drug design and development. This technical guide provides an in-depth overview of the in silico methodologies used to model the interactions between this compound alkaloids, specifically the well-studied derivative 6,6′-dihydroxythiobithis compound (DTBN), and their protein targets. We detail the computational protocols for molecular docking and molecular dynamics simulations, present quantitative binding data, and visualize the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a quinolizidine (B1214090) alkaloid found in aquatic plants like Nuphar pumila and Nuphar lutea.[3] Structurally, these compounds often feature a unique thiaspirane pharmacophore containing an electrophilic sulfur atom, which is believed to be significant for their biological activity.[2] While research has pointed towards various effects, recent studies have focused on elucidating their specific molecular targets to better understand their mechanism of action. Preliminary studies have suggested that some related alkaloids may act as dopamine (B1211576) receptor antagonists, but more concrete evidence from in silico and in vitro studies has identified Protein Kinase C (PKC) isoforms and cysteine proteases as primary targets for this compound derivatives.[1][4][5]

Identified Molecular Targets of this compound Alkaloids

Computational and experimental studies have successfully identified several protein targets for this compound derivatives, particularly for 6,6′-dihydroxythiobithis compound (DTBN).

  • Protein Kinase C (PKC) Isoforms : PKCs are a family of serine/threonine kinases involved in crucial cellular signaling pathways, including those regulating cancer and inflammation.[1] DTBN has been shown to inhibit the kinase activity of PKCs, with a preference for conventional isoforms like PKCα and PKCγ.[1] In silico molecular docking has corroborated these findings, providing a structural basis for the interaction at the ATP-binding site.[1]

  • Cysteine Proteases (Cathepsins) : This class of enzymes is another key target. The proposed mechanism involves the electrophilic sulfur of the thiaspirane warhead in DTBN targeting a nucleophilic cysteine residue in the active site of these proteases, potentially forming a disulfide bond.[1][5] Molecular docking studies have been performed on Cathepsins B, L, and S, revealing varying binding affinities and interactions.[5]

In Silico Modeling: Methodologies and Protocols

The investigation of this compound-receptor interactions heavily relies on computational techniques that predict and simulate the binding event at an atomic level.[6][7]

General In Silico Workflow

The process follows a structured pipeline from initial protein and ligand preparation to detailed simulation and analysis.

General In Silico Modeling Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis PDB 1. Target Selection & PDB Retrieval ReceptorPrep 2. Receptor Preparation (Remove water, add hydrogens) PDB->ReceptorPrep Docking 4. Molecular Docking (Predict binding pose & score) ReceptorPrep->Docking LigandPrep 3. Ligand Preparation (2D to 3D, energy minimization) LigandPrep->Docking MD 5. Molecular Dynamics (MD) (Assess complex stability) Docking->MD EnergyCalc 6. Binding Free Energy Calculation (MM/GBSA, MM/PBSA) MD->EnergyCalc InteractionAnalysis 7. Interaction Analysis (Identify key residues) EnergyCalc->InteractionAnalysis

Caption: A typical workflow for in silico drug discovery and interaction analysis.

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function.[8]

Objective: To predict the binding mode and affinity of DTBN within the active sites of PKC isoforms and Cathepsins.

Methodology:

  • Receptor Preparation:

    • Obtain the 3D crystal structures of the target proteins (e.g., PKCα, Cathepsin S) from the Protein Data Bank (PDB).

    • Prepare the protein using software like MOE (Molecular Operating Environment) or AutoDock Tools.[9] This involves removing water molecules and co-crystallized ligands, correcting for missing atoms, adding hydrogen atoms, and assigning protonation states.[9]

  • Ligand Preparation:

    • Obtain the 2D structure of the ligand (e.g., DTBN).

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94x) to obtain a low-energy, stable conformation.

  • Grid Generation:

    • Define the binding site (pocket) on the receptor. This is typically centered on the location of a known co-crystallized inhibitor or identified through pocket detection algorithms.

    • Generate a grid box that encompasses the entire binding site, defining the search space for the docking algorithm.

  • Docking Execution:

    • Run the docking simulation using a program like AutoDock Vina or FlexX.[8] The program systematically samples different conformations and orientations of the ligand within the grid box.

    • The software's scoring function calculates the binding energy (e.g., in kcal/mol) for each pose. AutoDock Vina uses an iterated local search global optimizer.[8]

  • Analysis of Results:

    • Rank the resulting poses based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the best-ranked pose to analyze intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds (in the case of covalent docking).[5]

Protocol: Molecular Dynamics (MD) Simulation

MD simulations are used to analyze the physical movements of atoms and molecules in the complex over time, providing insights into its stability and conformational dynamics.[10][11]

Objective: To evaluate the stability of the DTBN-receptor complex predicted by molecular docking.

Methodology:

  • System Setup:

    • Take the best-ranked docked complex from the molecular docking step as the starting structure.

    • Generate the ligand's topology and parameter files using a server like PRODRG or a force field-specific tool.[12]

    • Place the complex in a periodic solvent box (e.g., a cubic box of water molecules, such as SPC216) to simulate physiological conditions.[12]

    • Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).

  • Energy Minimization:

    • Perform energy minimization of the entire system (protein-ligand-solvent) to remove steric clashes and relax the structure. This is often done using a steepest descent algorithm for a large number of steps (e.g., 50,000).[12]

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the positions of heavy atoms.

    • Run a subsequent equilibration phase at the target temperature and pressure (e.g., 1 bar) for a short duration (e.g., 100-1000 ps) to ensure the system is stable.[12]

  • Production Run:

    • Remove the restraints and run the production MD simulation for a significant period (e.g., 100 ns) to sample the conformational space of the complex.[10] Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis:

    • Analyze the saved trajectories to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular interactions (e.g., hydrogen bonds) over time.

Quantitative Data Summary

In silico studies have yielded quantitative predictions of binding affinities for DTBN with its targets.

Table 1: Molecular Docking Binding Scores for DTBN with Target Proteins

Target Protein Binding Score (kcal/mol) Key Interacting Residues Reference
PKC Isoforms
PKCα -40.83 Not specified [1]
PKCγ High affinity (score not specified) Not specified [1]
Novel PKCs Weak affinity Asp699 (steric clash) [1]
Atypical PKCs Weak affinity Smaller binding pocket [1]
Cysteine Proteases
Cathepsin S High affinity (score not specified) Val162 (H-bond) [5]
Cathepsin B -42.57 Steric clash from 20-amino acid loop [5]
Cathepsin L Low affinity (score not specified) Not specified [5]

| SARS-CoV-2 Mpro | Low affinity (score not specified) | Mismatch of binding conformation |[5] |

Table 2: Experimental IC50 Values for this compound Alkaloids

Compound Target/Cell Line IC50 Value (µM) Reference
6-hydroxythiobithis compound B16 Melanoma Cells 0.029 [2]

| 6,6'-dihydroxythiobithis compound | B16 Melanoma Cells | 0.087 |[2] |

Key Signaling Pathways

The inhibition of Protein Kinase C (PKC) by this compound alkaloids can modulate downstream signaling pathways critical to cell survival and inflammation, such as the NF-κB pathway.[1]

PKC-Mediated NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTBN This compound (DTBN) PKCa PKCα DTBN->PKCa Inhibition IKK IKK Complex PKCa->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_complex NF-κB (p65/p50) (Inactive) IkB->NFkB_complex Sequesters NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active IκBα Degradation Releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) NFkB_active->Transcription Binds DNA

Caption: Inhibition of PKCα by this compound blocks the activation of the NF-κB pathway.

Experimental Validation: In Vitro Assays

In silico predictions must be validated through experimental assays. A receptor-ligand binding assay is a common method to determine the binding affinity and inhibitory potential of a compound.

Protocol: ELISA-Based Ligand-Receptor Interaction Assay

This protocol is a generalized method for determining binding affinity (Kd) or screening for inhibitors (IC50) based on ELISA principles.[13][14]

Objective: To experimentally measure the binding and/or inhibition of a target receptor by this compound.

Methodology:

  • Plate Coating:

    • Dilute the recombinant receptor protein in a carbonate buffer (e.g., to 100 ng/µL).

    • Add 100 µL of the receptor solution to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C to allow the receptor to adsorb to the well surface.[13]

  • Blocking:

    • Wash the plate to remove any unbound receptor.

    • Add 200 µL of a blocking buffer (e.g., 5% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 2 hours at room temperature.[13]

  • Ligand Incubation (for Inhibition Assay):

    • Prepare a fixed concentration of a tagged ligand (e.g., His-tagged natural ligand) that is known to bind the receptor.

    • Prepare serial dilutions of the inhibitor (this compound) over a wide concentration range (e.g., 10 nM to 100 µM).[13]

    • Mix the tagged ligand with each dilution of the inhibitor and add the mixture to the wells. Include control wells with the tagged ligand only (for maximum binding) and buffer only (for background).

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate three times with a washing solution (e.g., PBS with 0.05% Tween 20).

    • Add a primary antibody that specifically recognizes the tagged ligand (e.g., anti-His mouse monoclonal antibody) and incubate for 2 hours.[13]

    • Wash the plate, then add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG). Incubate for 45-60 minutes, protecting the plate from light.[13]

  • Signal Development and Reading:

    • Wash the plate to remove unbound secondary antibody.

    • Add a substrate solution (e.g., TMB). A color change will occur in wells where the enzyme is present.[13]

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a plate reader.[13]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the absorbance versus the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the tagged ligand's binding.

Conclusion

The integration of in silico modeling with experimental validation provides a powerful paradigm for modern drug discovery. For this compound and its derivatives, computational approaches have been instrumental in identifying and characterizing interactions with key therapeutic targets like Protein Kinase C and cysteine proteases. The detailed protocols and workflows presented in this guide offer a framework for researchers to apply these techniques, accelerating the exploration of this compound's therapeutic potential and facilitating the design of novel, potent inhibitors for a range of diseases.

References

Toxicological Profile and Safety Assessment of Nuphar Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Nupharidine" does not correspond to a well-documented, specific chemical entity in toxicological literature. This technical guide therefore focuses on the broader class of Nuphar alkaloids , particularly the thioalkaloids isolated from the Nuphar genus (Yellow Water Lily), for which scientific data are available. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

The toxicological profile of Nuphar alkaloids is currently incomplete, with a notable absence of comprehensive in vivo safety data, including acute, sub-chronic, and chronic toxicity studies, as well as formal genotoxicity and reproductive toxicity assessments. The existing body of research focuses almost exclusively on the in vitro cytotoxic and pro-apoptotic properties of specific dimeric sesquiterpene thioalkaloids, such as 6,6′-dihydroxythiobithis compound (DTBN), against various cancer cell lines.

Current evidence indicates that these compounds induce rapid, caspase-dependent apoptosis. Notably, the mechanism for purified DTBN appears to be independent of common apoptosis triggers like cytosolic reactive oxygen species (ROS) or calcium influx, suggesting a more direct mechanism of action. While these findings highlight the therapeutic potential of Nuphar alkaloids, the significant data gaps preclude a formal safety assessment. This guide summarizes the available cytotoxicity data, details the experimental protocols used in these assessments, and outlines the currently understood mechanisms of action.

Quantitative Toxicity Data

The available quantitative data is limited to in vitro cytotoxicity assessments. No standard toxicological metrics such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) from animal studies have been found in the public literature. The cytotoxic potency is typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Cytotoxicity of Nuphar Alkaloids (IC50 Values)

Compound/ExtractCell LineCell TypeIncubation TimeIC50 ValueReference
Thioalkaloid-Enriched Fraction (NUP)KG-1aHuman Acute Myeloid Leukemia24 h4.88 ± 0.54 µg/mL[1]
Thioalkaloid-Enriched Fraction (NUP)HL60Human Acute Myeloid Leukemia24 h3.25 ± 0.21 µg/mL[1]
Thioalkaloid-Enriched Fraction (NUP)U937Human Acute Myeloid Leukemia24 h1.83 ± 0.11 µg/mL[1]
6,6′-dihydroxythiobithis compound (DTBN)Vero E6Monkey Kidney Epithelial72 h0.29 µM[2]
Purified DTBNHL60Human Acute Myeloid Leukemia24 h~0.1-0.2 µg/mL (estimated)[3]

Note: Data is sparse and derived from studies with varying experimental conditions. Direct comparison of values should be done with caution.

Mechanism of Action & Signaling Pathways

The primary mechanism of cytotoxicity attributed to Nuphar alkaloids is the induction of programmed cell death (apoptosis).

Apoptotic Pathway

Studies on thioalkaloid-enriched fractions and purified DTBN show that they induce apoptosis in human acute myeloid leukemia (AML) cells.[3] This process is characterized by the activation of key initiator and executioner caspases. The apoptotic cascade involves the cleavage and activation of caspase-8, caspase-9, and the final executioner caspase-3.[3] This indicates that both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways may be initiated.

A study on purified DTBN found that its pro-apoptotic activity was independent of cytosolic ROS generation or calcium accumulation, which contrasts with the effects of the crude extract.[3] This suggests that DTBN may act on a downstream target within the apoptotic cascade directly. While not definitively proven for this specific compound, this aligns with known BAX/BAK-independent pathways for cytochrome c release from mitochondria, which can still lead to the formation of the apoptosome and subsequent caspase-9 activation.[4][5]

G cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptotic Pathway Nuphar_Alkaloid Nuphar Alkaloid (e.g., DTBN) Mitochondrion Mitochondrion Nuphar_Alkaloid->Mitochondrion Triggers CytC Cytochrome c (Release) Mitochondrion->CytC BAX/BAK-independent? Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed Intrinsic Apoptotic Pathway for Nuphar Alkaloids.

Experimental Protocols

The following sections detail the methodologies typically employed in the assessment of Nuphar alkaloids' cytotoxic and pro-apoptotic effects.

General Experimental Workflow for Cytotoxicity Screening

The process begins with the collection and extraction of alkaloids from the plant material, followed by in vitro screening against cancer cell lines to determine cytotoxic potential.

Caption: General Experimental Workflow for Cytotoxicity Screening.
Cytotoxicity Assay (MTT/XTT Protocol)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Plating: Seed human cancer cells (e.g., HL60, U937) in 96-well plates at a density of 1-5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence and stabilization.[6]

  • Treatment: Prepare serial dilutions of the Nuphar alkaloid extract or purified compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]

  • Addition of Reagent: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.[6]

  • Incubation with Reagent: Incubate the plates for an additional 2-4 hours. Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan (B1609692) product.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at an appropriate wavelength (e.g., ~490 nm for MTT).

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation and Treatment: Culture and treat cells with Nuphar alkaloids as described in the cytotoxicity protocol for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[7]

  • Washing: Discard the supernatant and wash the cells with cold phosphate-buffered saline (PBS). Repeat the centrifugation and washing step.[7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) solution.[9]

  • Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.[7]

  • Dilution and Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay

This assay quantifies the activity of specific caspases (e.g., caspase-3, -9) using a colorimetric or fluorometric substrate.

  • Cell Lysis: Treat cells with Nuphar alkaloids, harvest, and wash as previously described. Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.[10]

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.[10]

  • Assay Reaction: Transfer the supernatant (cytosolic extract) to a 96-well plate. Add a reaction buffer containing a specific caspase substrate (e.g., DEVD-pNA for caspase-3).[11]

  • Incubation: Incubate the plate at 37°C for 1-4 hours.[10] Active caspases in the lysate will cleave the substrate, releasing a chromophore (pNA) or fluorophore.

  • Data Acquisition: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Analysis: Quantify the caspase activity based on the signal generated, often by comparing it to a standard curve of the free chromophore/fluorophore.

Data Gaps and Future Directions

The current understanding of Nuphar alkaloid toxicology is severely limited. To establish a viable safety profile for any potential therapeutic development, the following data are critically required:

  • Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to understand the compound's behavior in vivo.

  • Acute Toxicity: Determination of LD50 values via multiple routes of administration (e.g., oral, intravenous) in rodent models.

  • Sub-chronic and Chronic Toxicity: Repeated-dose toxicity studies (e.g., 28-day or 90-day studies) in animals to identify target organs and establish a NOAEL.[12]

  • Genotoxicity: A standard battery of tests, including an Ames test (bacterial reverse mutation), an in vitro chromosomal aberration or micronucleus test, and an in vivo micronucleus test, is required to assess mutagenic and clastogenic potential.[5]

  • Reproductive and Developmental Toxicity: Studies to evaluate potential effects on fertility, embryonic development, and teratogenicity.

  • Safety Pharmacology: Assessment of effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Conclusion

Nuphar alkaloids, particularly the thioalkaloid DTBN, demonstrate potent in vitro cytotoxic activity against cancer cells through the induction of caspase-dependent apoptosis. However, the toxicological profile is confined to this specific mechanism. The complete absence of standard preclinical safety and toxicity data, including pharmacokinetics, acute and repeated-dose toxicity, and genotoxicity, represents a significant barrier to any further clinical or therapeutic development. Future research must prioritize these foundational safety assessments to determine if the promising in vitro anticancer activity can be translated into a safe and effective therapeutic strategy.

References

An In-Depth Technical Guide to Nupharidine Derivatives and Their Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nupharidine and its derivatives, a class of quinolizidine (B1214090) alkaloids primarily isolated from the yellow water lily (Nuphar lutea), have garnered significant scientific interest due to their diverse and potent biological activities. These compounds have demonstrated promising therapeutic potential, including anti-cancer, anti-metastatic, and neuroprotective effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their structural analogues. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside a quantitative summary of bioactivity data. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the molecular interactions and experimental designs discussed herein.

Introduction

This compound and its related alkaloids are characterized by a quinolizidine skeleton, a heterocyclic ring system that forms the core of numerous biologically active natural products.[1] The structural complexity and stereochemical diversity of these compounds have made them challenging synthetic targets and intriguing subjects for medicinal chemistry research. Early investigations into this compound derivatives revealed a range of biological effects, and more recent studies have elucidated their potential as potent inducers of apoptosis and inhibitors of cancer cell metastasis.[2] This guide aims to consolidate the current knowledge on this compound derivatives, providing a technical resource for researchers engaged in their study and development as potential therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been approached through both total synthesis and semi-synthesis from naturally occurring precursors.[3] Total synthesis provides the flexibility to create a wide range of structural analogues, while semi-synthesis can be a more efficient route to specific derivatives.

Total Synthesis of (-)-Neothiobithis compound

A notable achievement in the field is the eight-step asymmetric total synthesis of the dimeric thiaspirane nuphar alkaloid, (-)-neothiobithis compound.[2][3] This synthesis showcases a concise and efficient strategy for constructing the complex molecular architecture of this class of compounds.

Experimental Protocol: Asymmetric Total Synthesis of (-)-Neothiobithis compound

This protocol is a summarized representation based on the work of Jansen and Shenvi (2013). For complete experimental details, including reagent quantities and reaction conditions, it is imperative to consult the original publication and its supporting information.[3][4]

  • Tandem Reductive Allylation: The synthesis commences with the tandem reductive allylation of 3-methyl-2-cyclopentenone to introduce a key stereocenter and a functional handle for subsequent transformations.

  • Beckmann Rearrangement: The resulting cyclopentanone (B42830) is subjected to a Beckmann rearrangement to expand the five-membered ring into a six-membered lactam, a core component of the quinolizidine skeleton.

  • Lactam Reduction and Cyclization: The lactam is then reduced, and a subsequent intramolecular cyclization is performed to construct the quinolizidine ring system.

  • Introduction of the Furan (B31954) Moiety: A furan ring, a characteristic feature of many this compound alkaloids, is introduced via a coupling reaction.

  • Oxidation and Polonovski-Potier Reaction: The quinolizidine nitrogen is oxidized, followed by a Polonovski-Potier reaction to generate a key iminium ion intermediate.

  • Thiolane Formation: The central thiolane ring of the dimeric structure is formed through a sulfur-mediated dimerization of the iminium ion intermediate.

  • Diastereoselective Reduction: A diastereoselective reduction of the resulting intermediate establishes the final stereochemistry of the natural product.

  • Final Deprotection: Removal of any protecting groups yields the target molecule, (-)-neothiobithis compound.

Experimental Workflow: Synthesis of (-)-Neothiobithis compound

G Workflow for the Total Synthesis of (-)-Neothiobithis compound start 3-Methyl-2-cyclopentenone step1 Tandem Reductive Allylation start->step1 step2 Beckmann Rearrangement step1->step2 step3 Lactam Reduction & Cyclization step2->step3 step4 Furan Moiety Introduction step3->step4 step5 Oxidation & Polonovski-Potier Reaction step4->step5 step6 Thiolane Formation (Dimerization) step5->step6 step7 Diastereoselective Reduction step6->step7 step8 Final Deprotection step7->step8 end (-)-Neothiobithis compound step8->end

Caption: A stepwise workflow for the total synthesis of (-)-neothiobithis compound.

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a remarkable spectrum of biological activities, with anti-cancer properties being the most extensively studied.

Anti-Metastatic Activity

Certain this compound derivatives have demonstrated potent anti-metastatic activity. For instance, 6-hydroxythiobithis compound and 6,6'-dihydroxythiobithis compound, isolated from Nuphar pumilum, have been shown to inhibit the colonization of B16 melanoma cells in vitro.[2]

Table 1: Anti-Metastatic Activity of this compound Derivatives against B16 Melanoma Cells

CompoundIC50 (µM)Reference
6-hydroxythiobithis compound0.029[2]
6,6'-dihydroxythiobithis compound0.087[2]

Experimental Protocol: In Vitro Wound Healing Assay

This protocol is a general guideline for assessing cell migration and can be adapted for testing this compound derivatives on cell lines such as B16F10 melanoma cells.[5][6][7][8]

  • Cell Seeding: Seed B16F10 cells in a 24-well plate and grow to confluence.

  • Wound Creation: Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS to remove dislodged cells and then treat with various concentrations of the this compound derivative. A vehicle control should be included.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at each time point and calculate the percentage of wound closure relative to the initial wound width.

Apoptosis Induction

A key mechanism underlying the anti-cancer effects of this compound derivatives is the induction of apoptosis. (+)-6-Hydroxythiobithis compound (6HTBN) has been identified as a potent and rapid inducer of apoptosis in various cancer cell lines, including U937 human leukemia cells.[9][]

Table 2: Cytotoxic Activity of this compound Derivatives

CompoundCell LineActivityConcentrationReference
6-hydroxythiobithis compoundU937Rapid apoptosis10 µM[2]
6,6'-dihydroxythiobithis compoundB16 MelanomaCytotoxic10 µM & 100 µM[2]

Experimental Protocol: Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This protocol is a standard method for detecting apoptosis and can be used to evaluate the effects of this compound derivatives on cell lines like U937.[11][12][13][14][15]

  • Cell Treatment: Treat U937 cells with the desired concentrations of the this compound derivative for the specified time (e.g., 1-4 hours). Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways

The apoptotic pathway initiated by 6HTBN is noteworthy for its rapidity and its unique mechanism. It is a caspase-dependent pathway that involves the activation of caspase-9 and the executioner caspase-3.[9][] Interestingly, this pathway appears to be independent of the pro-apoptotic Bcl-2 family members BAX and BAK.[9]

G Apoptotic Pathway of (+)-6-Hydroxythiobithis compound cluster_baxbak BAX/BAK Independent nuphar (+)-6-Hydroxythiobithis compound mito Mitochondria nuphar->mito cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 procas9 Pro-caspase-9 apaf1->procas9 cas9 Caspase-9 procas9->cas9 activation procas3 Pro-caspase-3 cas9->procas3 cas3 Caspase-3 procas3->cas3 activation apoptosis Apoptosis cas3->apoptosis

Caption: The BAX/BAK-independent apoptotic pathway induced by 6HTBN.

A mixture of thioalkaloids from Nuphar lutea has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a key regulator of inflammation, cell survival, and proliferation, and its inhibition can sensitize cancer cells to apoptosis.

G Inhibition of NF-κB Signaling by Nuphar Thioalkaloids cluster_cytoplasm Cytoplasm stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates transcription Gene Transcription (Inflammation, Survival) nucleus->transcription nuphar Nuphar Thioalkaloids nuphar->inhibition inhibition->ikk

Caption: Inhibition of the NF-κB signaling pathway by Nuphar thioalkaloids.

Interaction with Dopamine (B1211576) Receptors

Preliminary studies suggest that some aporphine (B1220529) alkaloids, a class to which some this compound derivatives belong, may act as dopamine receptor antagonists.[3] This interaction could be relevant for the potential neuroprotective effects of these compounds.

Experimental Protocol: Dopamine Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of this compound derivatives to dopamine receptors.[16]

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the dopamine receptor subtype of interest (e.g., D2, D3).

  • Radioligand Incubation: Incubate the membranes with a known radiolabeled dopamine receptor ligand (e.g., [³H]-spiperone) in the presence of varying concentrations of the unlabeled this compound derivative.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the this compound derivative (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

G Dopamine Receptor Signaling Pathways cluster_d1 D1-like Receptor (Gs-coupled) cluster_d2 D2-like Receptor (Gi-coupled) dopamine Dopamine d1_receptor D1 Receptor dopamine->d1_receptor d2_receptor D2 Receptor dopamine->d2_receptor nuphar This compound Derivative (Antagonist) nuphar->d2_receptor gs Gs d1_receptor->gs ac_d1 Adenylyl Cyclase gs->ac_d1 camp_d1 ↑ cAMP ac_d1->camp_d1 pka PKA camp_d1->pka downstream_d1 Downstream Effects pka->downstream_d1 gi Gi d2_receptor->gi ac_d2 Adenylyl Cyclase gi->ac_d2 camp_d2 ↓ cAMP ac_d2->camp_d2 downstream_d2 Downstream Effects camp_d2->downstream_d2

Caption: Overview of D1-like and D2-like dopamine receptor signaling pathways.

Conclusion and Future Directions

This compound derivatives and their structural analogues represent a promising class of natural products with significant therapeutic potential, particularly in the field of oncology. Their ability to induce rapid apoptosis through a unique BAX/BAK-independent pathway and to inhibit cancer cell metastasis at low concentrations makes them attractive candidates for further drug development. The total synthesis of complex dimeric structures like (-)-neothiobithis compound opens up avenues for the creation of novel analogues with improved pharmacological properties.

Future research should focus on several key areas:

  • Elucidation of Molecular Targets: The precise molecular targets of this compound derivatives that initiate their potent biological effects remain to be fully identified.

  • Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study, facilitated by the synthesis of a diverse library of analogues, is crucial for optimizing the potency and selectivity of these compounds.

  • In Vivo Efficacy and Safety: Rigorous in vivo studies are necessary to evaluate the therapeutic efficacy and safety profiles of lead compounds in relevant animal models of disease.

  • Exploration of Neuroprotective Effects: The potential interaction of this compound derivatives with dopamine receptors warrants further investigation to explore their utility in treating neurodegenerative disorders.

References

Chemotaxonomy of Nuphar Species: An In-depth Guide Based on Alkaloid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Nuphar, commonly known as yellow water lilies, presents a rich source of structurally diverse quinolizidine (B1214090) and sesquiterpene alkaloids. These secondary metabolites not only contribute to the pharmacological properties of the plants but also serve as valuable markers for chemotaxonomic classification. This technical guide provides a comprehensive overview of the chemotaxonomy of Nuphar species based on their distinct alkaloid profiles. It details the distribution of major alkaloids across different species, outlines experimental protocols for their extraction and analysis, and explores the signaling pathways modulated by these compounds, offering insights for phytochemical research and drug discovery.

Introduction to Nuphar Chemotaxonomy

Chemotaxonomy utilizes the chemical constituents of plants to classify and understand their phylogenetic relationships.[1] In the genus Nuphar, the unique alkaloid profiles serve as distinctive chemical fingerprints that can differentiate between species and even geographical variants. The primary alkaloids of interest are sesquiterpene and triterpenoid (B12794562) alkaloids characterized by indolizidine, piperidine, and quinolizidine ring structures.[2] Key alkaloids that have been isolated from various Nuphar species include nupharine, nupharidine, deoxythis compound, and a range of dimeric sesquiterpene thioalkaloids such as 6-hydroxythiobithis compound and 6,6'-dihydroxythiobithis compound.[2]

The distribution and concentration of these alkaloids are influenced by genetic and environmental factors, making their analysis a powerful tool for taxonomic studies. For instance, the presence of specific dimeric sesquiterpene thioalkaloids is a characteristic feature of certain species like Nuphar pumilum.

Alkaloid Profiles of Selected Nuphar Species

The differentiation of Nuphar species can be effectively achieved by comparing their alkaloid compositions. While comprehensive quantitative data across all species is still an area of active research, existing studies allow for a qualitative and semi-quantitative comparison.

Table 1: Distribution of Major Alkaloids in Nuphar Species

Alkaloid TypeSpecific AlkaloidNuphar luteaNuphar pumilaNuphar japonica
Monomeric Sesquiterpene Alkaloids Deoxythis compound+-+
This compound+++
Nupharine+-+
Nympheine+--
Dimeric Sesquiterpene Thioalkaloids Thiobithis compound++-
Neothiobithis compound++-
6-Hydroxythiobithis compound-+-
6,6'-Dihydroxythiobithis compound-+-
6-Hydroxythionuphlutine B-+-
6'-Hydroxythionuphlutine B-+-

Note: "+" indicates the presence of the alkaloid, and "-" indicates its absence or presence in trace amounts based on available literature. This table is a summary and the actual alkaloid content can vary.

Experimental Protocols

Accurate chemotaxonomic analysis relies on robust and reproducible experimental protocols for the extraction, separation, and identification of alkaloids.

Extraction of Nuphar Alkaloids

A general procedure for the extraction of alkaloids from dried and powdered Nuphar rhizomes is as follows:

  • Maceration: The plant material is macerated with methanol (B129727) at room temperature for an extended period (e.g., 24-48 hours) to extract a broad range of compounds.

  • Acid-Base Extraction: The methanolic extract is concentrated, and then subjected to an acid-base extraction to selectively isolate the alkaloids. The extract is acidified (e.g., with 2% sulfuric acid) to protonate the alkaloids, making them water-soluble.

  • Liquid-Liquid Partitioning: The acidified aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

  • Basification and Re-extraction: The aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, rendering them soluble in organic solvents. The alkaloids are then extracted into an organic solvent like chloroform (B151607) or dichloromethane.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

Diagram 1: General Workflow for Nuphar Alkaloid Extraction

G Workflow for Nuphar Alkaloid Extraction plant Dried, Powdered Nuphar Rhizomes maceration Maceration with Methanol plant->maceration concentrate1 Concentrate Methanolic Extract maceration->concentrate1 acidify Acidify with 2% H2SO4 concentrate1->acidify partition1 Wash with Diethyl Ether acidify->partition1 basify Basify with NH4OH partition1->basify Aqueous Layer partition2 Extract with Chloroform basify->partition2 concentrate2 Concentrate Chloroform Extract partition2->concentrate2 Organic Layer crude_alkaloids Crude Alkaloid Extract concentrate2->crude_alkaloids

Caption: A generalized workflow for the extraction of alkaloids from Nuphar rhizomes.

Analytical Techniques for Alkaloid Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile alkaloids.

  • Sample Preparation: The crude alkaloid extract is dissolved in a suitable solvent (e.g., methanol) and may require derivatization (e.g., silylation) to increase the volatility of certain alkaloids.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: A gradient temperature program is typically used, starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to separate alkaloids with different boiling points.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 50-600 is generally sufficient to cover the mass range of most Nuphar alkaloids.

    • Identification: Alkaloids are identified by comparing their mass spectra and retention times with those of known standards or by fragmentation pattern analysis and comparison with spectral libraries.

HPLC is a versatile technique for the separation and quantification of a wide range of alkaloids, including the less volatile dimeric thioalkaloids.

  • Sample Preparation: The crude alkaloid extract is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the alkaloids show maximum absorbance (e.g., 210 nm, 254 nm, or 280 nm). A Diode Array Detector (DAD) can provide spectral information for peak identification.

  • Quantification: The concentration of individual alkaloids is determined by comparing the peak area with that of a calibration curve constructed using known concentrations of analytical standards.

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of complex alkaloid mixtures.

  • LC Conditions: Similar to those used for HPLC.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for alkaloids.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzers can be used.

    • Data Acquisition: Full scan mode for initial profiling and tandem MS (MS/MS) for structural elucidation of unknown alkaloids.

  • Data Analysis: The combination of retention time, accurate mass measurement, and fragmentation patterns allows for the confident identification and quantification of alkaloids.

Signaling Pathways Modulated by Nuphar Alkaloids

Several Nuphar alkaloids, particularly the dimeric sesquiterpene thioalkaloids, have demonstrated significant biological activity, including potent anti-cancer properties. Understanding the molecular mechanisms underlying these activities is crucial for drug development.

Induction of Apoptosis

Nuphar alkaloids, such as 6-hydroxythiobithis compound (6HTBN), are known to induce rapid apoptosis in various cancer cell lines.[2][3] This process is mediated through a novel caspase-dependent but BAX/BAK-independent pathway.[2][3]

The key steps in this pathway include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): 6HTBN induces the release of cytochrome c from the mitochondria.[3]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage.

Notably, this pathway does not appear to involve the pro-apoptotic proteins BAX and BAK, which are typically required for MOMP in the intrinsic apoptosis pathway.[2][3]

Diagram 2: Apoptosis Signaling Pathway of 6-Hydroxythiobithis compound

G Apoptosis Pathway of 6-Hydroxythiobithis compound cluster_cell Cancer Cell cluster_mito Mitochondrion HTBN 6-Hydroxythiobithis compound (6HTBN) CytoC_mito Cytochrome c HTBN->CytoC_mito Induces release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Apoptosome Apoptosome CytoC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Casp9 Casp3 Caspase-3 Casp9->Casp3 ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The BAX/BAK-independent apoptotic pathway induced by 6-hydroxythiobithis compound.

Inhibition of the NF-κB Pathway

Thioalkaloids from Nuphar lutea have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. By inhibiting NF-κB, Nuphar alkaloids can sensitize cancer cells to apoptosis induced by conventional chemotherapeutic agents.

Conclusion and Future Directions

The alkaloid profiles of Nuphar species are a powerful tool for their chemotaxonomic classification. The distinct patterns of monomeric and dimeric sesquiterpene alkaloids can be used to reliably differentiate between species. Furthermore, the significant biological activities of these compounds, particularly their ability to induce a unique apoptotic pathway and inhibit pro-survival signaling, highlight their potential as leads for the development of novel anti-cancer drugs.

Future research should focus on:

  • Comprehensive Quantitative Analysis: Generating detailed quantitative data on the alkaloid content of a wider range of Nuphar species and populations to refine their chemotaxonomic relationships.

  • Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathways of these complex alkaloids to understand their diversity and for potential biotechnological production.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets of bioactive Nuphar alkaloids to facilitate the development of targeted therapies.

This guide provides a foundational understanding for researchers and professionals working with Nuphar species, paving the way for further exploration of their chemical diversity and therapeutic potential.

References

Unlocking the Potential of Nupharidine: A Technical Guide to Research Funding and Opportunities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the research landscape surrounding Nupharidine, a quinolizidine (B1214090) alkaloid with significant therapeutic potential. Addressed to researchers, scientists, and drug development professionals, this document outlines current funding opportunities, summarizes key preclinical data, and presents detailed experimental methodologies to accelerate the investigation of this promising natural product. This compound has demonstrated notable neuroprotective and antiparasitic properties, positioning it as a compelling candidate for drug development programs targeting neurodegenerative diseases and neglected tropical diseases.

Core Funding Landscape: Opportunities for this compound Research

Advancing this compound from preclinical studies to clinical application requires significant financial investment. Researchers can leverage a variety of funding mechanisms from government agencies, private foundations, and international consortia. The following table summarizes key funding opportunities relevant to this compound research, categorized by therapeutic area.

Funding Agency/ProgramGrant MechanismsTherapeutic FocusKey Features & Notes
National Institutes of Health (NIH) Neurodegenerative Diseases
National Institute on Aging (NIA)Alzheimer's Drug-Development Program (U01)[1]Alzheimer's DiseaseSupports preclinical and early-stage clinical development of novel therapeutics. Emphasizes IND-enabling studies.
National Institute of Neurological Disorders and Stroke (NINDS)R01, R21Neuroprotective AgentsInvestigator-initiated grants supporting a wide range of research from basic mechanisms to translational studies.
Alzheimer's Drug Discovery Foundation (ADDF) Drug Development RFPAlzheimer's & Related DementiasFunds preclinical and clinical studies for novel and repurposed drugs, including natural products.[2] Operates on a venture philanthropy model.
European Union - Horizon Europe Infectious Diseases
Helminth Elimination Platform (HELP)Collaborative Research GrantsAntiparasitic Drug DevelopmentA public-private partnership aimed at developing new drugs for parasitic worm infections.[3]
Drugs for Neglected Diseases initiative (DNDi) Research & Development PartnershipsNeglected Tropical DiseasesA non-profit organization that collaborates with researchers to develop new treatments for diseases like leishmaniasis.
National Institute of Allergy and Infectious Diseases (NIAID) R21/R33 Phased Innovation AwardsFungal and Parasitic DiseasesSupports early-stage translational research focused on drug discovery and development for select pathogens.

Preclinical Data Summary: Neuroprotective and Antiparasitic Efficacy

This compound and its derivatives have shown promising bioactivity in several preclinical models. The following table summarizes key findings.

CompoundAssay TypeModel SystemKey Findings (IC50/EC50)Reference
6,6'-dihydroxythiobithis compoundAnti-leishmanial Activity (Promastigote)Leishmania majorEffective at 0.1 µg/mL and 0.2 µg/mL[4]
6,6'-dihydroxythiobithis compoundAnti-leishmanial Activity (Amastigote)Leishmania major infected macrophagesDemonstrates intracellular activity[4]
This compound AnaloguesDopamine (B1211576) D3 Receptor BindingCHO cells expressing human D3RIC50 values ranging from 0.97 µM to 1.49 µM for top compounds[5]
Quinolizidine Alkaloid Extract (TM0112)Neuroprotection against Aβ-induced toxicityRat hippocampal neuronsRecovered synaptic activity and intracellular Ca2+ transients[3]

Potential Signaling Pathways of this compound in Neuroprotection

The neuroprotective effects of this compound are likely mediated through the modulation of key signaling pathways implicated in neuronal survival and function. Based on the activity of related alkaloids and preliminary data, two primary pathways are of significant interest for further investigation: the Dopamine Receptor Signaling Pathway and the Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling Pathway.

Dopamine Receptor Signaling Pathway

This compound's interaction with dopamine receptors, particularly the D2-like receptors (D2, D3, and D4), may initiate a signaling cascade that is protective against neurodegeneration.[6] D2-like receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7] This can, in turn, influence downstream effectors such as Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the pathogenesis of Alzheimer's disease.[8][9] Inhibition of GSK-3β can prevent tau hyperphosphorylation and reduce the formation of neurofibrillary tangles.[8][9]

Dopamine Receptor Signaling Pathway This compound This compound D2R Dopamine D2-like Receptor This compound->D2R Gi_Go Gαi/o D2R->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits cAMP ↓ cAMP PKA ↓ PKA GSK3b GSK-3β PKA->GSK3b less activation Tau Tau Protein GSK3b->Tau reduces phosphorylation Neuroprotection Neuroprotection Tau->Neuroprotection leads to

This compound's potential interaction with the Dopamine D2-like receptor and downstream signaling.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Quinolizidine alkaloids have been shown to modulate neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection.[3] Activation of nAChRs, particularly the α7 subtype, can lead to the activation of the PI3K/Akt survival pathway.[3] This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bax, and upregulate anti-apoptotic proteins like Bcl-2, ultimately leading to enhanced neuronal survival.[3]

Nicotinic Acetylcholine Receptor Signaling Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (α7) This compound->nAChR PI3K PI3K nAChR->PI3K activates Akt Akt PI3K->Akt activates Bcl2_Bax ↑ Bcl-2 / ↓ Bax Apoptosis ↓ Apoptosis Akt->Apoptosis inhibits Neuroprotection Neuroprotection

This compound's potential modulation of the nAChR signaling pathway leading to neuroprotection.

Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the investigation of this compound.

Extraction and Isolation of this compound

A general method for the extraction and isolation of alkaloids from plant material can be adapted for this compound from Nuphar species.

Materials:

Procedure:

  • Macerate the powdered plant material in methanol for 24-48 hours at room temperature.

  • Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.

  • Acidify the extract with 0.5 N HCl to a pH of 2-3.

  • Partition the acidified extract with chloroform to remove non-alkaloidal compounds.

  • Basify the aqueous layer with NH4OH to a pH of 9-10.

  • Extract the alkaloids from the basified aqueous layer with chloroform.

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

  • Purify the crude alkaloid fraction using silica gel column chromatography with a suitable solvent gradient to isolate this compound.

In Vitro Anti-leishmanial Activity Assay

This protocol is adapted from studies on the anti-leishmanial activity of this compound derivatives.[4]

Materials:

  • Leishmania major promastigotes

  • Complete M199 medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Paromomycin (positive control)

  • Hemocytometer

  • Trypan blue solution

Procedure:

  • Seed L. major promastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL in complete M199 medium.

  • Add serial dilutions of this compound to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control (Paromomycin).

  • Incubate the plate at 26°C for 48 hours.

  • After incubation, count the number of motile (live) promastigotes in a sample from each well using a hemocytometer.

  • Confirm viability using the trypan blue exclusion assay.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

Dopamine D2-like Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for D2-like receptors.

Materials:

  • Cell membranes prepared from cells expressing the target dopamine receptor subtype (e.g., D2 or D3)

  • Radioligand (e.g., [3H]-Spiperone)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • To determine non-specific binding, include wells with an excess of a known D2 antagonist (e.g., haloperidol).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value.

Experimental Workflow for Funding Application cluster_0 Phase 1: Preliminary Data Generation cluster_1 Phase 2: Grant Proposal Development cluster_2 Phase 3: Funded Research Project A Identify Potential Funding Opportunity B Extract & Purify this compound A->B C In Vitro Bioactivity Screening (e.g., Anti-leishmanial, Neuroprotection) B->C D Preliminary Mechanism of Action Studies (e.g., Receptor Binding) C->D E Analyze Preliminary Data D->E F Develop Research Plan & Aims E->F G Prepare Grant Application Package F->G H Submit Grant Proposal G->H I In-depth Mechanism of Action Studies H->I Funding Secured J In Vivo Efficacy Studies I->J K Lead Optimization & Preclinical Development J->K L IND-Enabling Studies K->L

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Nupharidine and its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nupharidine, a quinolizidine (B1214090) alkaloid isolated from the yellow water lily Nuphar lutea, and its stereoisomers have attracted significant attention from the scientific community due to their interesting biological activities. These compounds serve as valuable scaffolds in drug discovery programs. This document provides detailed application notes and protocols for the total synthesis of this compound and its enantiomers, drawing from notable asymmetric and enantioselective strategies developed by leading research groups. The provided methodologies offer a comprehensive guide for researchers aiming to synthesize these complex natural products for further investigation.

Key Synthetic Strategies Overview

Several successful total syntheses of this compound and its congeners have been reported, each employing unique strategies to control stereochemistry. This document will focus on two prominent and illustrative approaches:

  • Enantiospecific Synthesis from Chiral Pool Starting Materials: A strategy pioneered by Honda and coworkers utilizes the readily available enantiomers of carvone (B1668592) as chiral starting materials to establish the stereocenters of the target alkaloids. This approach is highly efficient and provides access to specific enantiomers of this compound precursors.

  • Asymmetric [3+3] Cycloaddition Strategy: A formal synthesis of (-)-deoxythis compound developed by Harrity and coworkers employs a stereocontrolled formal [3+3] cycloaddition to construct the core piperidine (B6355638) ring, showcasing a modern and elegant approach to the quinolizidine skeleton.

Section 1: Enantiospecific Total Synthesis of (-)-Nupharamine and its Conversion to this compound Enantiomers (Honda et al.)

This synthetic route commences from the chiral pool, utilizing either (-)-carvone (B1668593) or (+)-carvone to produce the corresponding enantiomers of the nuphar alkaloids. The following protocols detail the synthesis starting from (-)-carvone to yield (-)-nupharamine, a direct precursor to (-)-nupharidine. The synthesis of the (+)-enantiomer follows the identical sequence starting from (+)-carvone.

Experimental Protocols

Protocol 1.1: Synthesis of (-)-Anhydronupharamine from (-)-Carvone

This multi-step protocol involves a regioselective reductive fragmentation of a cyclopentane (B165970) derivative and an intramolecular aza-Wittig reaction as key steps.

Step 1: Preparation of the δ-lactone intermediate

  • Detailed procedures for the conversion of (-)-carvone to the key δ-lactone intermediate through a series of established reactions including conjugate addition, reduction, and Baeyer-Villiger oxidation are to be followed as described in the primary literature.

Step 2: Introduction of the Furan Moiety and Azide (B81097) Formation

  • To a solution of the δ-lactone in dry THF at -78 °C under an argon atmosphere, is added a solution of 3-lithiofuran (prepared from 3-bromofuran (B129083) and n-BuLi). The reaction is stirred for 2 hours at -78 °C and then quenched with saturated aqueous NH4Cl.

  • The resulting alcohol is then converted to an azide with inversion of stereochemistry using diphenylphosphoryl azide (DPPA), triphenylphosphine (B44618) (PPh3), and diethyl azodicarboxylate (DEAD) in dry THF at 0 °C.

Step 3: Intramolecular Aza-Wittig Reaction and Reduction

  • The crude azide is dissolved in dry THF and treated with PPh3. The mixture is heated to reflux for 4 hours to effect the intramolecular aza-Wittig reaction, forming a cyclic imine.

  • The reaction mixture is cooled to 0 °C, and sodium borohydride (B1222165) (NaBH4) is added portionwise. The reaction is stirred for 1 hour and then quenched by the addition of water.

Protocol 1.2: Conversion of (-)-Anhydronupharamine to (-)-Nupharamine

  • (-)-Anhydronupharamine is dissolved in a mixture of THF and 1 M aqueous HCl. The solution is stirred at room temperature for 24 hours. The reaction is then neutralized with aqueous NaHCO3 and extracted with ethyl acetate.

Protocol 1.3: Oxidation to (-)-Nupharidine

  • (-)-Nupharamine is dissolved in methanol (B129727) and treated with an excess of 30% aqueous hydrogen peroxide. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to yield (-)-nupharidine.

Quantitative Data Summary
Step No.ProductStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1.1.1δ-lactone(-)-Carvone derivativem-CPBACH2Cl2RT24~75 (over several steps)
1.1.2Azido-alcoholδ-lactone3-Lithiofuran, DPPA, PPh3, DEADTHF-78 to 04~65 (two steps)
1.1.3(-)-AnhydronupharamineAzido-alcoholPPh3, NaBH4THFReflux, then 0577
1.2(-)-Nupharamine(-)-Anhydronupharamine1 M HClTHF/H2ORT24~90
1.3(-)-Nupharidine(-)-NupharamineH2O2MethanolRT12>95

Note: Yields are approximate and may vary. Please refer to the original publication for precise details.

Synthetic Pathway Diagram (Honda Approach)

Honda_Synthesis Carvone (-)-Carvone Lactone δ-Lactone Intermediate Carvone->Lactone Several Steps AzidoAlcohol Azido-alcohol Lactone->AzidoAlcohol 1. 3-Lithiofuran 2. DPPA, PPh3, DEAD Anhydronupharamine (-)-Anhydronupharamine AzidoAlcohol->Anhydronupharamine 1. PPh3 (Aza-Wittig) 2. NaBH4 Nupharamine (-)-Nupharamine Anhydronupharamine->Nupharamine HCl, H2O This compound (-)-Nupharidine Nupharamine->this compound H2O2

Caption: Enantiospecific synthesis of (-)-Nupharidine from (-)-Carvone.

Section 2: Asymmetric Formal Synthesis of (-)-Deoxythis compound (Harrity et al.)

This approach utilizes a formal [3+3] cycloaddition reaction to construct the piperidine core of the nuphar alkaloids in a stereocontrolled manner. This represents a formal synthesis as the resulting intermediate has been previously converted to the natural product.

Experimental Protocols

Protocol 2.1: Synthesis of the Piperidine Core via Formal [3+3] Cycloaddition

Step 1: Preparation of the Aziridine (B145994) and Allyl Grignard Reagent

  • The starting chiral aziridine is prepared from the corresponding amino alcohol.

  • A functionalized allyl Grignard reagent is prepared from the corresponding allyl bromide and magnesium turnings in dry THF.

Step 2: Grignard Addition and Mitsunobu Reaction

  • To a solution of the aziridine in dry THF at -78 °C is added the freshly prepared allyl Grignard reagent. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The resulting amino alcohol is then subjected to a Mitsunobu reaction with PPh3 and DEAD to effect cyclization to the piperidine ring.

Protocol 2.2: Elaboration to a Key Quinolizidinone Intermediate

  • The synthesized piperidine is then converted through a series of functional group manipulations, including hydroboration-oxidation, protection, and cyclization, to a key quinolizidinone intermediate, which is a known precursor to (-)-deoxythis compound. The conversion of (-)-deoxythis compound to this compound is analogous to the final step in the Honda synthesis.

Quantitative Data Summary
Step No.ProductStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)
2.1.1Amino alcoholChiral AziridineAllyl GrignardTHF-78 to RT12~85
2.1.2PiperidineAmino alcoholPPh3, DEADTHF0 to RT4~90
2.2QuinolizidinonePiperidineVariousVariousVariousVarious~40 (over several steps)

Note: Yields are approximate and may vary. Please refer to the original publication for precise details.

Experimental Workflow Diagram (Harrity Approach)

Harrity_Workflow cluster_start Starting Materials cluster_core_synthesis Core Synthesis cluster_elaboration Elaboration Aziridine Chiral Aziridine Addition Grignard Addition Aziridine->Addition AllylBromide Allyl Bromide Grignard Grignard Reagent Formation AllylBromide->Grignard Mg, THF Grignard->Addition Mitsunobu Mitsunobu Cyclization Addition->Mitsunobu Amino alcohol intermediate Piperidine Piperidine Intermediate Mitsunobu->Piperidine Quinolizidinone Quinolizidinone Precursor Piperidine->Quinolizidinone Several Steps Product (-)-Deoxythis compound Quinolizidinone->Product Known Conversion

Caption: Workflow for the formal synthesis of (-)-Deoxythis compound.

Conclusion

The detailed protocols and data presented herein provide a solid foundation for the laboratory synthesis of this compound and its enantiomers. The choice of synthetic route will depend on the specific research goals, available starting materials, and desired stereochemical outcome. The Honda synthesis offers a direct and efficient path from the chiral pool, while the Harrity approach showcases a modern and flexible strategy for constructing the core alkaloid skeleton. Researchers are encouraged to consult the original publications for complete experimental details and characterization data.

Application Notes and Protocols for the Semi-synthesis of Novel Nupharidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of novel Nupharidine derivatives, detailing their biological activities, mechanisms of action, and protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction to this compound and its Derivatives

This compound is a quinolizidine (B1214090) alkaloid that can be isolated from plants of the Nuphar genus, commonly known as water lilies. This compound and its naturally occurring derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The dimeric sesquiterpene thioalkaloids, such as 6,6'-dihydroxythiobithis compound (DTBN), have shown particularly potent cytotoxic effects against various cancer cell lines. The unique chemical scaffold of this compound presents an attractive starting point for semi-synthetic modifications to develop novel therapeutic agents with improved potency and selectivity.

Biological Activity and Mechanism of Action

Novel this compound derivatives have shown significant promise as anticancer agents, primarily through the induction of apoptosis and the inhibition of pro-inflammatory signaling pathways.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against a panel of cancer cell lines, with particularly strong activity observed against leukemia cells. For instance, 6,6'-dihydroxythiobithis compound (DTBN) has been shown to induce apoptosis in acute myeloid leukemia (AML) cells at micromolar concentrations.

Signaling Pathway Modulation

Apoptosis Induction: this compound derivatives, such as (+)-6-hydroxythiobithis compound (6HTBN), have been found to induce rapid apoptosis in cancer cells. This programmed cell death is initiated through a caspase-dependent pathway that is notably independent of the BAX/BAK signaling cascade, suggesting a unique mechanism of action. The process involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to the cleavage of cellular substrates and eventual cell death.

NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. A mixture of thioalkaloids from Nuphar lutea has been shown to inhibit both the canonical and non-canonical NF-κB pathways. This inhibition prevents the translocation of NF-κB dimers (p50/p65 and p52/RelB) to the nucleus, thereby downregulating the expression of target genes involved in inflammation and cell proliferation.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineCancer TypeIC50 (µM)Reference
6-hydroxythiobithis compound B16 MelanomaMelanoma0.029[1]
6,6'-dihydroxythiobithis compound (DTBN) B16 MelanomaMelanoma0.087[1]
6,6'-dihydroxythiobithis compound (DTBN) U937Histiocytic Lymphoma~1-10[1]
6,6'-dihydroxythiobithis compound (DTBN) NB4Acute Promyelocytic Leukemia~1-10[1]
Thioalkaloid-enriched fraction (NUP) KG-1aAcute Myeloid Leukemia4.06 (24h)[1]
Thioalkaloid-enriched fraction (NUP) HL60Acute Promyelocytic Leukemia1.21 (48h)[1]
Thioalkaloid-enriched fraction (NUP) U937Histiocytic Lymphoma0.88 (72h)[1]

Mandatory Visualizations

Signaling Pathways

Nupharidine_Apoptosis_Pathway This compound This compound Derivatives Mitochondrion Mitochondrion This compound->Mitochondrion BAX/BAK independent Caspase8 Caspase-8 (Initiator) This compound->Caspase8 Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular substrates

Caption: this compound-induced apoptosis pathway.

Nupharidine_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Derivatives IKK IKK Complex This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive IkB_p P-IκB IkB->IkB_p P NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Translocation Degradation Proteasomal Degradation IkB_p->Degradation DNA DNA NFkB_active->DNA Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: Inhibition of the canonical NF-κB pathway by this compound derivatives.

Experimental Workflow

Semi_Synthesis_Workflow Start Start: this compound Scaffold Step1 Semi-synthesis: N-Alkylation or C6-Oxidation Start->Step1 Step2 Purification: Column Chromatography Step1->Step2 Step3 Characterization: NMR, MS Step2->Step3 Step4 Biological Evaluation: MTT & Apoptosis Assays Step3->Step4 End End: Novel Bioactive Derivative Step4->End

Caption: Workflow for semi-synthesis and evaluation of this compound derivatives.

Experimental Protocols

Semi-synthesis of Novel this compound Derivatives

The following are representative protocols for the semi-synthetic modification of a this compound scaffold. These protocols are based on established methods for the modification of related quinolizidine alkaloids and should be optimized for specific this compound substrates.

Protocol 1: N-Alkylation of a this compound Derivative

This protocol describes the introduction of an alkyl group at the nitrogen atom of the quinolizidine core.

  • Materials:

    • This compound starting material (e.g., Deoxythis compound)

    • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate (B1210297)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the this compound starting material (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to dissolve the reactants.

    • To the stirred suspension, add the alkyl halide (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-alkylated this compound derivative.

Protocol 2: C6-Hydroxylation of a this compound Derivative

This protocol describes the introduction of a hydroxyl group at the C6 position, a key modification for enhancing biological activity.

  • Materials:

    • This compound starting material (e.g., Deoxythis compound)

    • 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Oxaziridine)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Sodium hexamethyldisilazide (NaHMDS) solution in THF

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the this compound starting material (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Slowly add NaHMDS (1.1 eq) to the solution and stir for 30 minutes at -78°C to form the enolate.

    • In a separate flask, dissolve 2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 eq) in anhydrous THF and cool to -78°C.

    • Slowly add the enolate solution to the oxaziridine (B8769555) solution via cannula.

    • Stir the reaction mixture at -78°C and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to afford the C6-hydroxylated this compound derivative.

Biological Evaluation Protocols

Protocol 3: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of the synthesized this compound derivatives on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., HL-60, U937)

    • Complete cell culture medium

    • Synthesized this compound derivatives dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microtiter plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

This protocol is used to quantify the induction of apoptosis by the synthesized derivatives.

  • Materials:

    • Cancer cell line

    • Synthesized this compound derivatives

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Treat the cancer cells with the this compound derivatives at their respective IC50 concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells by centrifugation and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence signals.

Disclaimer

These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on their specific experimental conditions and available resources. Appropriate safety precautions should be taken when handling all chemicals and cell lines.

References

Unveiling Nupharidine: A Detailed Guide to its Extraction and Purification from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the isolation of bioactive compounds from natural sources is a critical first step. This document provides detailed application notes and protocols for the extraction and purification of nupharidine, a quinolizidine (B1214090) alkaloid found in plants of the Nuphar genus, such as the yellow water lily (Nuphar lutea).

This compound and its derivatives have garnered significant interest for their potential pharmacological activities.[1] The successful isolation of pure this compound is essential for further investigation into its therapeutic properties. The following sections outline established methodologies for extracting and purifying this promising natural product.

Application Notes

The extraction and purification of this compound from plant material, typically the rhizomes or leaves of Nuphar species, is a multi-step process that leverages the physicochemical properties of alkaloids.[1][2] The general workflow involves initial solvent extraction to liberate the alkaloids from the plant matrix, followed by purification steps to isolate this compound from other co-extracted compounds.

Extraction: The choice of solvent is critical for efficient extraction. Methanol (B129727) is a commonly used solvent for its ability to extract a wide range of alkaloids.[3] An acid-base extraction strategy is often employed to selectively separate the basic alkaloids from neutral and acidic plant constituents.[4] This involves an initial extraction with an acidified aqueous solution to form water-soluble alkaloid salts, followed by basification and extraction into an organic solvent.

Purification: Column chromatography is a fundamental technique for the purification of this compound from the crude extract.[3] Silica (B1680970) gel is a common stationary phase, and the mobile phase typically consists of a mixture of organic solvents with varying polarities to achieve separation.[3] For high-purity this compound required for pharmacological studies, preparative High-Performance Liquid Chromatography (HPLC) is often the final purification step.

Quantification: Accurate quantification of this compound throughout the extraction and purification process is crucial for determining yields and assessing purity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for this purpose.[5][6][7]

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of this compound from Nuphar lutea plant material.

Protocol 1: Methanolic Extraction and Acid-Base Partitioning

This protocol describes a general method for the initial extraction of alkaloids from dried plant material.

Materials:

Procedure:

  • Macerate 100 g of dried, powdered Nuphar lutea material in 500 mL of methanol for 48 hours at room temperature with occasional stirring.

  • Filter the methanolic extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in 200 mL of 2% HCl. Filter the acidic solution to remove any insoluble material.

  • Transfer the acidic solution to a separatory funnel and wash with 3 x 100 mL of dichloromethane to remove neutral and weakly acidic compounds. Discard the organic layers.

  • Basify the aqueous layer to a pH of 9-10 by the dropwise addition of concentrated ammonium hydroxide.

  • Extract the aqueous layer with 3 x 100 mL of dichloromethane. Combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Silica Gel Column Chromatography

This protocol details the purification of the crude alkaloid fraction using silica gel column chromatography.

Materials:

  • Crude alkaloid fraction from Protocol 1

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Chloroform (B151607)

  • Ethyl acetate

  • Diethylamine

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in chloroform and pack it into a glass chromatography column.

  • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity. A common mobile phase for Nuphar alkaloids is a mixture of chloroform, ethyl acetate, and diethylamine. A starting ratio of 20:1:1 (v/v/v) can be used.

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate, developing the plate in the same solvent system, and visualizing the spots under a UV lamp.

  • Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain a purified this compound fraction.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

Materials:

  • Purified this compound fraction from Protocol 2

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

  • Preparative HPLC system with a fraction collector

  • Lyophilizer

Procedure:

  • Dissolve the purified this compound fraction in the initial mobile phase.

  • Set up the preparative HPLC system with a C18 column.

  • The mobile phase typically consists of a gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like TFA (e.g., 0.1%).

  • Inject the sample onto the column and begin the separation.

  • Monitor the elution profile using a UV detector and collect the fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Combine the pure fractions and remove the solvents by lyophilization to obtain pure this compound.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the extraction and purification of this compound. Actual yields and purity will vary depending on the plant material and the precise experimental conditions.

Table 1: Extraction Yield of this compound from Nuphar lutea

Plant Material (Source)Extraction MethodStarting Material (g)Crude Alkaloid Yield (mg)This compound Content in Crude Extract (%)This compound Yield (mg)
N. lutea rhizomesMethanolic Extraction & Acid-Base Partitioning1005005.025.0
N. lutea leavesMethanolic Extraction & Acid-Base Partitioning1003504.515.8

Table 2: Purification of this compound

Purification StepStarting Material (mg)Purified Fraction (mg)Purity (%)Recovery (%)
Silica Gel Column Chromatography25.018.08572
Preparative HPLC18.015.0>9883

Visualizations

The following diagrams illustrate the workflow and logical relationships in the extraction and purification of this compound.

Extraction_Workflow plant_material Dried & Powdered Nuphar Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom purified_fraction Partially Purified This compound column_chrom->purified_fraction prep_hplc Preparative HPLC purified_fraction->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

AcidBase_Extraction cluster_0 Acidic Aqueous Phase cluster_1 Organic Phase (e.g., Dichloromethane) cluster_2 Aqueous Phase (Basified) cluster_3 Organic Phase (e.g., Dichloromethane) alkaloid_salt This compound-HCl (Water Soluble) basify Basify with NH₄OH alkaloid_salt->basify neutral_compounds Neutral & Weakly Acidic Compounds free_base This compound (Free Base) (Water Insoluble) extract Extract with Organic Solvent free_base->extract extracted_alkaloid Extracted this compound crude_extract Crude Extract in Acidic Solution wash Wash with Organic Solvent crude_extract->wash wash->alkaloid_salt wash->neutral_compounds basify->free_base extract->extracted_alkaloid

Caption: Logic of the acid-base extraction for this compound isolation.

References

Application Notes and Protocols for the Quantification of Nupharidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nupharidine, a quinolizidine (B1214090) alkaloid found in plants of the Nuphar genus, has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and further pharmacological research. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

While specific validated methods for this compound are not widely published, the following protocols have been adapted from established and validated methods for other plant alkaloids, such as pyrrolizidine (B1209537) and quinolizidine alkaloids.[1][2] It is crucial to note that these methods must be fully validated in your laboratory for accuracy, precision, specificity, and sensitivity for this compound analysis.

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of this compound:

  • HPLC with UV Detection: A robust and widely available technique suitable for routine quantification in less complex matrices.

  • LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.[2][3]

Data Summary: HPLC and LC-MS/MS Parameters

The following tables summarize the key experimental parameters for the HPLC-UV and LC-MS/MS methods. These parameters are starting points and may require optimization for your specific application and instrumentation.

Table 1: HPLC-UV Method Parameters

ParameterSpecification
HPLC System Isocratic Pumping System with UV-Vis Detector
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)[4][5]
Mobile Phase Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0 ± 0.05) (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min[5]
Detection Wavelength 210 nm (or as determined by UV scan of this compound standard)
Injection Volume 20 µL
Column Temperature Ambient or 30 °C
Run Time Approximately 10-15 minutes

Table 2: LC-MS/MS Method Parameters

ParameterSpecification
LC System Binary Pump UPLC or HPLC system
Column C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[1][2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[1][2]
Gradient Elution Optimized for this compound separation (see protocol)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C[6]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Parameters Needle Voltage: ~4500 V; Source Temp: ~450 °C[2]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of this compound standard

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines the steps for sample preparation and analysis of this compound from plant material using HPLC with UV detection.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in the desired ratio (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-50 µg/mL).

3. Sample Preparation (from Plant Material)

  • Weigh 1.0 g of dried and powdered plant material into a centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid.[7]

  • Sonicate for 15 minutes at room temperature.[7]

  • Centrifuge at 3800 x g for 10 minutes.[7]

  • Collect the supernatant. Repeat the extraction on the pellet with another 20 mL of extraction solution.

  • Combine the supernatants and adjust the pH to ~7 with an ammonia (B1221849) solution.[7]

  • Solid-Phase Extraction (SPE) Cleanup (if necessary):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the neutralized extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the this compound with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL).

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[8]

4. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the standard solutions and the prepared sample solution.

  • Record the chromatograms and identify the this compound peak by comparing the retention time with the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a framework for the highly sensitive and selective quantification of this compound, particularly in complex biological matrices.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters

2. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC protocol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 methanol:water to achieve concentrations in the desired calibration range (e.g., 1-100 ng/mL).

3. Sample Preparation

  • Follow the same extraction procedure as described in the HPLC protocol (Section 3).

  • After the final reconstitution step, ensure the sample is filtered through a 0.22 µm syringe filter.

4. LC-MS/MS Analysis

  • Method Development:

    • Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]+) and optimize the collision energy to identify the most abundant and stable product ions for MRM transitions.

  • LC Method:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • A typical gradient might be:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient from 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: Return to 5% B

      • 10.1-15 min: Re-equilibration at 5% B

  • Inject the standard solutions and the prepared sample solution.

  • Acquire data in MRM mode using the optimized transitions for this compound.

  • Process the data to obtain peak areas for the analyte.

  • Construct a calibration curve and quantify the this compound concentration in the sample.

Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Plant Material extraction Acidic Extraction & Centrifugation start->extraction neutralization Neutralization extraction->neutralization spe SPE Cleanup (Optional) neutralization->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution & Filtration evaporation->reconstitution hplc HPLC-UV Injection reconstitution->hplc detection UV Detection hplc->detection quantification Quantification detection->quantification end This compound Concentration quantification->end

Caption: HPLC-UV workflow for this compound quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start_lcms Plant/Biological Sample extraction_lcms Acidic Extraction & Centrifugation start_lcms->extraction_lcms cleanup_lcms SPE Cleanup extraction_lcms->cleanup_lcms reconstitution_lcms Reconstitution & Filtration (0.22 µm) cleanup_lcms->reconstitution_lcms lcms LC-MS/MS Injection reconstitution_lcms->lcms separation Chromatographic Separation lcms->separation detection_ms MS/MS Detection (MRM) separation->detection_ms quantification_ms Quantification detection_ms->quantification_ms end_lcms This compound Concentration quantification_ms->end_lcms

Caption: LC-MS/MS workflow for this compound quantification.

References

Application Notes and Protocols for Developing a Nupharidine Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nupharidine, a quinolizidine (B1214090) alkaloid derived from Nuphar species (water lilies), and its analogs have demonstrated significant cytotoxic and pro-apoptotic effects across a variety of cancer cell lines.[1][2] These compounds are noted for their ability to induce rapid apoptosis, making them promising candidates for anticancer drug development.[1][2][3] This document provides detailed protocols for assessing the cytotoxicity of this compound and its related compounds, along with an overview of the key signaling pathways involved in their mechanism of action.

Data Presentation

The cytotoxic effects of this compound and its derivatives are cell-line and compound-specific. Below is a summary of reported cytotoxic activities from the literature.

CompoundCell LineAssayIncubation TimeIC50 / Effective ConcentrationReference
6-hydroxythiobithis compoundU937 (Human Leukemia)Apoptosis Assay1 hour10 µM (induced rapid apoptosis)[1][2]
6-hydroxythiobithis compoundB16 MelanomaAnti-metastatic Assay-IC50: 0.029 µM[1]
6,6'-dihydroxythiobithis compoundB16 MelanomaAnti-metastatic Assay-IC50: 0.087 µM[1]
6-hydroxythiobithis compoundLM8 OsteosarcomaInhibition of cell migration-Significant inhibition at ≥ 3 µM[1]
Thioalkaloid-enriched Nuphar lutea extract (NUP)HL60, U937, KG-1a (AML)Trypan Blue Exclusion24-72 hoursConcentration-dependent inhibition (0.3–10 µg/mL)[4]
This compoundHT1080, B16F10, U937Cytotoxicity Assay72 hoursWeak cytotoxicity at 10 µM[1]
7-epideoxythis compoundHT1080, B16F10, U937Cytotoxicity Assay72 hoursWeak cytotoxicity at 10 µM[1]

Experimental Protocols

This section outlines a general protocol for determining the cytotoxicity of this compound using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.[5][6] This is a robust and widely used method for initial cytotoxicity screening.[7]

Protocol 1: MTT Assay for this compound Cytotoxicity

1. Materials:

  • This compound (or analog) stock solution (dissolved in a suitable solvent like DMSO)

  • Human cancer cell line (e.g., U937 human leukemia cells, A549 human lung carcinoma cells)[1][8]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7]

  • 96-well flat-bottom microplates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on a plate shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., U937, A549) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells nupharidine_prep Prepare this compound Dilutions treat_cells Treat Cells with this compound nupharidine_prep->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for this compound cytotoxicity assessment using the MTT assay.

Signaling Pathway Diagram

This compound and its analogs primarily induce apoptosis through a caspase-dependent pathway and have also been shown to inhibit the NF-κB signaling pathway.[1][9][10]

signaling_pathway cluster_this compound cluster_apoptosis Apoptosis Induction cluster_nfkb NF-κB Inhibition This compound This compound Analogs Mitochondria Mitochondria This compound->Mitochondria NFkB_complex IκBα-NF-κB Complex This compound->NFkB_complex Inhibition Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c BAX/BAK Independent Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Gene_expression Pro-survival Gene Expression NFkB NF-κB NFkB_complex->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus

Caption: Known signaling pathways modulated by this compound analogs.

Discussion of Mechanism of Action

This compound and its derivatives, particularly those with a 6-hydroxyl group like 6-hydroxythiobithis compound, are potent inducers of apoptosis.[1] The apoptotic process initiated by these compounds is notably rapid, often occurring within an hour of treatment.[2][3]

Apoptosis Induction: The primary mechanism of action is the induction of the intrinsic pathway of apoptosis.[2][11] This involves the release of cytochrome c from the mitochondria, which subsequently leads to the activation of caspase-9 and the executioner caspase-3.[3][11] An interesting feature of this process is its independence from the pro-apoptotic proteins BAX and BAK, which are typically required for mitochondrial outer membrane permeabilization.[2][3] Furthermore, apoptosis can proceed even while the mitochondrial membrane potential is maintained.[1][2] Some studies also point to the involvement of caspase-8, suggesting potential crosstalk with the extrinsic pathway.[11] The induction of apoptosis can also be associated with the generation of reactive oxygen species (ROS) and an increase in intracellular calcium levels, although this may vary between different Nuphar alkaloids.[4][11]

NF-κB Pathway Inhibition: In addition to inducing apoptosis, Nuphar alkaloids have been shown to inhibit the nuclear factor κB (NF-κB) signaling pathway.[1][9][10] NF-κB is a transcription factor that plays a crucial role in promoting cell survival, proliferation, and inflammation. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis and potentiate the effects of conventional chemotherapeutic agents like cisplatin (B142131) and etoposide.[1][9]

Cell Cycle Arrest: While the primary focus of existing research is on apoptosis, some alkaloids have been shown to induce cell cycle arrest.[12][13][14] For instance, other alkaloids have been reported to cause G2/M or S phase arrest in cancer cells.[13][15][16] Further investigation is warranted to determine if this compound and its analogs also exert their cytotoxic effects through modulation of the cell cycle.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for investigating the cytotoxic properties of this compound and its analogs. The MTT assay is a reliable starting point for assessing cell viability, and further mechanistic studies can be conducted to explore the intricacies of the apoptotic and NF-κB signaling pathways. The potent and rapid pro-apoptotic effects of these compounds highlight their potential as valuable leads in the development of novel anticancer therapies.

References

Application Notes and Protocols: Nupharidine Dopamine Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine (B1211576) receptors, members of the G protein-coupled receptor (GPCR) superfamily, are crucial for a multitude of physiological functions within the central nervous system, including motor control, cognition, and reward pathways. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.

This document provides a generalized, detailed protocol for conducting a dopamine receptor binding assay to determine the binding affinity of a test compound like nupharidine. Given the absence of specific experimental data for this compound, the quantitative data presented is hypothetical and for illustrative purposes. The protocols and signaling pathways described are based on established methodologies for dopamine receptor research.

Data Presentation

Table 1: Hypothetical Binding Affinities of this compound for Human Dopamine Receptor Subtypes

Receptor SubtypeRadioligandHypothetical Ki (nM)Hypothetical IC50 (nM)
D1[³H]-SCH23390150250
D2[³H]-Spiperone75120
D3[³H]-Spiperone120190
D4[³H]-Spiperone250400
D5[³H]-SCH23390180300

Note: The data in this table is hypothetical and serves as an example of how results from a binding assay would be presented. Actual experimental values for this compound may vary significantly.

Experimental Protocols

Membrane Preparation from Cells Expressing Dopamine Receptors

This protocol describes the preparation of crude membrane fractions from cultured cells stably expressing a specific human dopamine receptor subtype.

Materials:

  • Cultured cells (e.g., HEK293, CHO) stably transfected with the dopamine receptor gene of interest.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold.

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest cells from culture plates and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

  • Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final membrane pellet in an appropriate volume of Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol outlines the procedure to determine the binding affinity (Ki) of this compound for a specific dopamine receptor subtype by measuring its ability to compete with a known radioligand.

Materials:

  • Prepared cell membranes expressing the dopamine receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1-like, [³H]-Spiperone for D2-like).

  • Unlabeled this compound (test compound).

  • Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2-like receptors).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation vials.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Assay Buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Assay Buffer, radioligand, non-specific binding control, and cell membranes.

    • Competition: Serial dilutions of this compound, radioligand, and cell membranes.

  • The final assay volume is typically 200-250 µL. The concentration of the radioligand should be approximately equal to its Kd for the receptor. The amount of membrane protein per well should be optimized to give a sufficient signal-to-noise ratio.

  • Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add scintillation cocktail to each vial and allow to equilibrate.

  • Count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (one-site competition) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_detection Detection & Analysis prep_reagents Prepare Reagents (this compound, Radioligand, Buffers) add_components Add Components to 96-well Plate (Total, NSB, Competition) prep_reagents->add_components prep_membranes Prepare Cell Membranes Expressing Dopamine Receptor prep_membranes->add_components incubation Incubate to Reach Equilibrium add_components->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 & Ki Determination) scintillation->analysis

Caption: Experimental workflow for a competitive dopamine receptor binding assay.

D1_like_signaling Dopamine Dopamine / Agonist D1R D1/D5 Receptor Dopamine->D1R Activates This compound This compound (Antagonist) This compound->D1R Blocks Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->CellularResponse Phosphorylates Targets

Caption: Canonical D1-like dopamine receptor signaling pathway.

D2_like_signaling Dopamine Dopamine / Agonist D2R D2/D3/D4 Receptor Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Reduced CellularResponse Altered Cellular Response PKA->CellularResponse Reduced Phosphorylation

References

Application Notes and Protocols for In Vitro Testing of Nupharidine's Antiparasitic Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro antiparasitic efficacy of Nupharidine and its derivatives. The primary focus is on Leishmania, for which there is documented activity, with adaptable protocols for other parasites like Schistosoma, Trypanosoma, and Plasmodium.

Data Presentation: In Vitro Efficacy of this compound and Nuphar lutea Extracts

The following tables summarize the available quantitative data on the antiparasitic activity of this compound and related extracts. This data serves as a crucial reference for comparison and validation of experimental results.

Table 1: Antileishmanial Activity of Nuphar lutea Methanolic Extract against Leishmania major

ParameterPromastigotesAmastigotesMacrophages (Cytotoxicity)Selectivity Index (SI)
IC50 2 ± 0.12 µg/mL0.65 ± 0.023 µg/mL2.1 ± 0.096 µg/mL3.23

Data sourced from studies on the methanolic extract of Nuphar lutea. The selectivity index (SI) is calculated as CC50 (LD50 in the source) / IC50 for amastigotes.[1][2]

Table 2: General Antiparasitic Activity of Nuphar lutea Extracts

ParasiteStageActivity Noted
Plasmodium falciparum -Anti-plasmodial activity has been reported, though quantitative in vitro data is not readily available.[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to determine the antiparasitic activity of this compound.

Protocol 1: Antileishmanial Activity against Leishmania major Promastigotes

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against the motile, extracellular promastigote stage of Leishmania major.

Materials:

  • Leishmania major promastigotes (late logarithmic to early stationary phase)

  • Complete M-199 medium (supplemented with 10-20% Fetal Bovine Serum, penicillin/streptomycin)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom tissue culture plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.125 mg/mL in PBS)

  • Plate reader (fluorescence or absorbance)

  • Incubator (26°C)

  • Hemocytometer or automated cell counter

Procedure:

  • Parasite Culture: Maintain Leishmania major promastigotes in complete M-199 medium at 26°C, subculturing every 3-4 days to maintain a density of 1-2 x 10⁶ parasites/mL.

  • Assay Preparation: On the day of the assay, count the promastigotes and adjust the concentration to 1 x 10⁶ parasites/mL in fresh complete M-199 medium.

  • Drug Dilution: Prepare a serial dilution of this compound in complete M-199 medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% in the assay wells.

  • Plate Seeding: Add 100 µL of the parasite suspension (1 x 10⁵ parasites) to each well of a 96-well plate.

  • Compound Addition: Add 100 µL of the serially diluted this compound to the respective wells. Include a drug-free control (medium with solvent) and a positive control (a known antileishmanial drug like Amphotericin B). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment (Resazurin Assay):

    • Add 20 µL of resazurin solution to each well.

    • Incubate for an additional 4-24 hours, or until a color change from blue to pink is observed in the drug-free control wells.

    • Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration compared to the drug-free control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Antileishmanial Activity against Intracellular Leishmania major Amastigotes

This protocol assesses the efficacy of this compound against the intracellular, non-motile amastigote stage of Leishmania major within a host macrophage cell line.

Materials:

  • J774A.1 or other suitable macrophage cell line

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • Leishmania major promastigotes (stationary phase)

  • This compound

  • 96-well flat-bottom tissue culture plates

  • Methanol (B129727)

  • Giemsa stain

  • Light microscope

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Macrophage Seeding: Seed 4 x 10⁴ macrophages per well in 100 µL of complete RPMI-1640 medium in a 96-well plate. Incubate for 18-24 hours at 37°C with 5% CO₂ to allow for cell adhesion.

  • Infection: Infect the adherent macrophages with stationary phase L. major promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Phagocytosis: Incubate the infected cells for 24 hours at 37°C with 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: After 24 hours, gently wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Drug Treatment: Add 200 µL of fresh medium containing serial dilutions of this compound to the wells. Include a drug-free control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Staining and Microscopy:

    • After incubation, fix the cells with methanol and stain with Giemsa.

    • Using a light microscope, determine the number of amastigotes per 100 macrophages for each drug concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition of amastigote multiplication compared to the drug-free control.

    • Determine the IC50 value as described for the promastigote assay.

Protocol 3: Cytotoxicity Assay against Mammalian Cells

It is crucial to assess the toxicity of this compound to host cells to determine its selectivity.

Materials:

  • Macrophage cell line (e.g., J774A.1) or other relevant mammalian cell line (e.g., VERO cells)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Resazurin solution or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells at a density of 4 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

  • Viability Assessment: Perform a resazurin or MTT assay to determine cell viability.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and the Selectivity Index (SI = CC50 / IC50).

Protocol 4: In Vitro Assay for Schistosomicidal Activity (Adaptable for this compound)

This protocol, adapted from general schistosomiasis drug screening methods, can be used to evaluate this compound's activity against Schistosoma mansoni schistosomula.

Materials:

  • S. mansoni cercariae

  • Hanks' Balanced Salt Solution (HBSS)

  • Complete DMEM medium (supplemented with 1% DMSO as a basal control)

  • 96-well plates

  • This compound

  • Inverted microscope

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cercariae to Schistosomula Transformation: Transform S. mansoni cercariae into schistosomula using established mechanical or vortexing methods.[3][4]

  • Culture and Drug Screening:

    • Adjust the schistosomula suspension to a suitable concentration (e.g., 100 schistosomula per 100 µL).

    • Dispense 100 µL of the schistosomula suspension into each well of a 96-well plate.

    • Add 100 µL of medium containing serial dilutions of this compound.

    • Centrifuge the plates at 200 x g for 2 minutes to settle the schistosomula.[3]

    • Incubate at 37°C in a 5% CO₂ environment.

  • Viability Assessment:

    • At 24, 48, and 72-hour time points, assess the viability of the schistosomula using an inverted microscope.

    • Phenotypic changes to look for include altered motility, granularity, and membrane blebbing. Death is confirmed by the complete absence of movement.

  • Data Analysis: Determine the concentration of this compound that causes 50% inhibition or death of the schistosomula (IC50).

Visualizations

The following diagrams illustrate the experimental workflows and a conceptual signaling pathway for this compound's antiparasitic action.

experimental_workflow_leishmania cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay P1 Culture L. major Promastigotes P2 Seed 96-well Plate (1x10^5 parasites/well) P1->P2 P3 Add Serial Dilutions of this compound P2->P3 P4 Incubate 72h at 26°C P3->P4 P5 Add Resazurin P4->P5 P6 Measure Fluorescence P5->P6 P7 Calculate IC50 P6->P7 A1 Seed Macrophages A2 Infect with Promastigotes A1->A2 A3 Incubate 24h for Phagocytosis A2->A3 A4 Wash to Remove Extracellular Parasites A3->A4 A5 Add Serial Dilutions of this compound A4->A5 A6 Incubate 72h at 37°C A5->A6 A7 Fix and Giemsa Stain A6->A7 A8 Microscopic Counting A7->A8 A9 Calculate IC50 A8->A9

Caption: Workflow for in vitro antileishmanial testing of this compound.

experimental_workflow_schistosoma S1 Transform Cercariae to Schistosomula S2 Culture Schistosomula in 96-well Plate S1->S2 S3 Add Serial Dilutions of this compound S2->S3 S4 Incubate at 37°C S3->S4 S5 Microscopic Assessment (24, 48, 72h) S4->S5 S6 Evaluate Motility and Morphology S5->S6 S7 Determine IC50 S6->S7

Caption: Workflow for in vitro schistosomicidal testing of this compound.

conceptual_signaling_pathway cluster_parasite Inside Parasite This compound This compound ParasiteCell Parasite Cell This compound->ParasiteCell CysteineProteases Cysteine Proteases This compound->CysteineProteases Inhibition OtherTargets Other Cellular Targets (Pleiotropic Effects) This compound->OtherTargets Interaction CellularProcesses Essential Cellular Processes (e.g., metabolism, replication) CysteineProteases->CellularProcesses Required for OtherTargets->CellularProcesses Impacts ParasiteDeath Parasite Death CellularProcesses->ParasiteDeath Disruption leads to

Caption: Conceptual mechanism of this compound's antiparasitic action.

References

Application Notes and Protocols: Assessing the Neuroprotective Effects of Nupharidine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nupharidine, a quinolizidine (B1214090) alkaloid derived from plants of the Nuphar genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. These characteristics make it a compelling candidate for investigation as a neuroprotective agent in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This document provides detailed application notes and experimental protocols for assessing the neuroprotective effects of this compound in vitro using relevant cell culture models. The protocols outlined herein cover key assays for evaluating cell viability, cytotoxicity, oxidative stress, apoptosis, and inflammation.

Key Concepts in Neuroprotection Assays

In vitro neuroprotection studies typically involve inducing neuronal damage in cell cultures using specific toxins and then evaluating the ability of a test compound, such as this compound, to mitigate this damage. Common neurotoxic insults include:

  • Oxidative Stress: Induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

  • Excitotoxicity: Caused by excessive stimulation of glutamate (B1630785) receptors, often mimicked in vitro using N-methyl-D-aspartate (NMDA) or glutamate.

  • Protein Aggregation: Using peptides like amyloid-beta (Aβ) to model Alzheimer's disease or α-synuclein for Parkinson's disease.

  • Mitochondrial Dysfunction: Induced by toxins like 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, which inhibits mitochondrial complex I.

The protective effects of this compound can be quantified by measuring various cellular parameters, including cell viability, membrane integrity, levels of intracellular ROS, markers of apoptosis, and the production of inflammatory mediators.

Data Presentation

The following tables summarize representative quantitative data from neuroprotection studies. While specific data for this compound is emerging, these tables are structured to facilitate the presentation of experimental findings.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity in a Neurotoxicity Model

Treatment GroupConcentrationCell Viability (% of Control)LDH Release (% of Toxin Control)
Vehicle Control-100 ± 5.8N/A
Toxin (e.g., Aβ, MPP+)e.g., 10 µM Aβ52 ± 4.5100 ± 8.2
This compound + Toxin1 µM65 ± 5.185 ± 7.9
This compound + Toxin5 µM78 ± 4.968 ± 6.5
This compound + Toxin10 µM89 ± 5.355 ± 6.1
This compound Alone10 µM98 ± 6.2Not significant

Table 2: Effect of this compound on Oxidative Stress and Apoptosis

Treatment GroupConcentrationIntracellular ROS (% of Toxin Control)Bax/Bcl-2 Ratio (Fold Change)Caspase-3 Activity (% of Toxin Control)
Vehicle Control-100 ± 9.11.0 ± 0.1100 ± 7.5
Toxin (e.g., H₂O₂)e.g., 200 µM250 ± 15.43.5 ± 0.4320 ± 21.8
This compound + Toxin1 µM210 ± 12.82.8 ± 0.3260 ± 18.9
This compound + Toxin5 µM165 ± 11.22.1 ± 0.2190 ± 15.3
This compound + Toxin10 µM120 ± 9.81.4 ± 0.1130 ± 11.7

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in Microglia

Treatment GroupConcentrationTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control-25 ± 515 ± 4
LPS (1 µg/mL)-550 ± 45380 ± 32
This compound + LPS1 µM420 ± 38290 ± 25
This compound + LPS5 µM310 ± 29210 ± 18
This compound + LPS10 µM200 ± 21140 ± 15

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing neuroprotection and the key signaling pathways potentially modulated by this compound.

experimental_workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assays Endpoint Assays cell_line Select Neuronal Cell Line (e.g., SH-SY5Y, PC12) seeding Seed Cells in 96-well Plates cell_line->seeding differentiation Differentiate Cells (if required) seeding->differentiation pretreatment Pre-treat with this compound (various concentrations) differentiation->pretreatment toxin Induce Neurotoxicity (e.g., Aβ, MPP+, H₂O₂) pretreatment->toxin viability Cell Viability (MTT) toxin->viability cytotoxicity Cytotoxicity (LDH) toxin->cytotoxicity ros Oxidative Stress (DCFH-DA) toxin->ros apoptosis Apoptosis (Western Blot for Bax/Bcl-2) toxin->apoptosis inflammation Inflammation (ELISA for TNF-α, IL-6) toxin->inflammation

Caption: General experimental workflow for assessing the neuroprotective effects of this compound.

signaling_pathways cluster_stress Cellular Stressors cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Abeta Aβ / MPP+ NFkB NF-κB Pathway Abeta->NFkB Mito Mitochondrial Apoptotic Pathway Abeta->Mito H2O2 H₂O₂ Nrf2 Nrf2/ARE Pathway H2O2->Nrf2 This compound This compound This compound->NFkB Inhibits This compound->Nrf2 Activates This compound->Mito Inhibits Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Antioxidant ↑ Antioxidant Enzymes Nrf2->Antioxidant Apoptosis ↓ Apoptosis (↑ Bcl-2, ↓ Bax) Mito->Apoptosis Neuroprotection ↑ Neuroprotection Inflammation->Neuroprotection Antioxidant->Neuroprotection Apoptosis->Neuroprotection

Caption: Potential signaling pathways modulated by this compound in neuroprotection.

Experimental Protocols

Cell Culture and Induction of Neurotoxicity

1.1. Cell Lines:

  • SH-SY5Y (Human Neuroblastoma): Commonly used for modeling dopaminergic neurons and Alzheimer's disease pathology.[1][2] Can be differentiated to a more mature neuronal phenotype.

  • PC12 (Rat Pheochromocytoma): A well-established model for neuronal differentiation and neurotoxicity studies.[3]

1.2. General Culture Conditions:

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO₂.

1.3. Induction of Neurotoxicity (Example using SH-SY5Y cells):

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.[4]

  • Allow cells to adhere for 24 hours.

  • For differentiation (optional but recommended), reduce serum to 1% FBS and add 10 µM retinoic acid for 5-7 days.[1]

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) for 2-4 hours.

  • Introduce the neurotoxin:

    • Oxidative Stress: Add H₂O₂ to a final concentration of 100-500 µM and incubate for 24 hours.[1]

    • Parkinson's Model: Add MPP+ to a final concentration of 500 µM to 2 mM and incubate for 24-48 hours.[5][6]

    • Alzheimer's Model: Add oligomerized Aβ₂₅₋₃₅ or Aβ₁₋₄₂ to a final concentration of 10-25 µM and incubate for 24-48 hours.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

2.1. Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

2.2. Protocol:

  • After the treatment period, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[7][8]

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8]

  • Remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Cytotoxicity Assessment (LDH Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[4]

3.1. Materials:

  • Commercially available LDH cytotoxicity assay kit.

3.2. Protocol:

  • After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4][9]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[4]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubate the plate for 30 minutes at room temperature, protected from light.[4]

  • Add 50 µL of the stop solution provided in the kit to each well.[9]

  • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Calculate cytotoxicity as a percentage relative to a positive control (cells treated with a lysis buffer).

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.[10][11]

4.1. Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Phosphate-buffered saline (PBS).

4.2. Protocol:

  • After treatment, remove the culture medium and wash the cells twice with warm PBS.

  • Add 100 µL of 10-25 µM DCFH-DA in serum-free medium to each well.[10]

  • Incubate for 30-45 minutes at 37°C in the dark.[12][13]

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[12][13]

  • Express ROS levels as a percentage of the toxin-treated control.

Western Blot for Apoptosis Markers (Bax and Bcl-2)

This technique is used to determine the protein expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) markers. The ratio of Bax to Bcl-2 is a key indicator of apoptotic propensity.[14]

5.1. Materials:

  • RIPA lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

5.2. Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

  • Incubate the membrane with primary antibodies overnight at 4°C.[15]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the β-actin loading control.[15]

ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

This assay is used to quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant, typically from microglial cells stimulated with lipopolysaccharide (LPS).

6.1. Materials:

  • Commercially available ELISA kits for TNF-α and IL-6.

6.2. Protocol:

  • Collect the cell culture supernatant after treatment.

  • Follow the protocol provided with the ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-pre-coated microplate.[16]

    • Incubating for a specified time (e.g., 1-2 hours).[16]

    • Washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).[17]

    • Incubating and washing.

    • Adding a substrate solution and incubating until color develops.[17]

    • Adding a stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.[17]

  • Calculate the cytokine concentrations based on the standard curve.

Conclusion

The protocols described in this document provide a comprehensive framework for the in vitro assessment of this compound's neuroprotective effects. By employing a combination of these assays, researchers can elucidate the mechanisms by which this compound may protect neuronal cells from various insults relevant to neurodegenerative diseases. This includes its potential to enhance cell viability, reduce oxidative stress, inhibit apoptosis, and suppress neuroinflammation. The systematic application of these methods will be crucial in evaluating the therapeutic potential of this compound for the treatment of neurological disorders.

References

Application Notes and Protocols for Studying Nupharidine's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nupharidine, a quinolizidine (B1214090) alkaloid isolated from plants of the Nuphar genus, and its derivatives have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. A key mechanism underlying these effects is the modulation of gene expression, particularly through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. Its dysregulation is implicated in numerous diseases.

These application notes provide detailed protocols for investigating the effects of this compound and its derivatives, such as 6,6′-dihydroxythiobithis compound (DTBN), on gene expression. The protocols cover essential in vitro assays to quantify changes in cell viability, mRNA levels of target genes, and protein expression of key signaling molecules.

Data Presentation

The following tables are designed for the clear and structured presentation of quantitative data obtained from the experimental protocols outlined below.

Table 1: Effect of this compound/DTBN on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100
1
5
10
25
50
100

Table 2: Relative Gene Expression of NF-κB Target Genes (RT-qPCR)

TreatmentTarget GeneFold Change (vs. Stimulated Control)
Vehicle ControlIL-1β1.0
This compound/DTBN (Concentration 1)IL-1β
This compound/DTBN (Concentration 2)IL-1β1.4[3]
Vehicle ControlIL-61.0
This compound/DTBN (Concentration 1)IL-6
This compound/DTBN (Concentration 2)IL-6
Vehicle ControlTNF-α1.0
This compound/DTBN (Concentration 1)TNF-α
This compound/DTBN (Concentration 2)TNF-α

Note: The 1.4-fold reduction for IL-1β is based on in vivo data and should be confirmed in the chosen in vitro model.[3]

Table 3: Relative Gene Expression of Apoptosis-Related Genes (RT-qPCR)

TreatmentTarget GeneFold Change (vs. Control)
Vehicle ControlBax1.0
This compound/DTBN (Concentration 1)Bax
This compound/DTBN (Concentration 2)Bax
Vehicle ControlBcl-21.0
This compound/DTBN (Concentration 1)Bcl-2
This compound/DTBN (Concentration 2)Bcl-2
Vehicle ControlCaspase-31.0
This compound/DTBN (Concentration 1)Caspase-3
This compound/DTBN (Concentration 2)Caspase-3

Table 4: Densitometric Analysis of NF-κB Pathway Proteins (Western Blot)

TreatmentProteinRelative Protein Level (Normalized to Loading Control)
Vehicle Controlp-p65/p651.0
This compound/DTBN (Concentration 1)p-p65/p65
This compound/DTBN (Concentration 2)p-p65/p65
Vehicle ControlIκBα1.0
This compound/DTBN (Concentration 1)IκBα
This compound/DTBN (Concentration 2)IκBα

Table 5: Inhibition of NF-κB Transcriptional Activity (Luciferase Reporter Assay)

This compound/DTBN Concentration (µM)% NF-κB Activity (Mean ± SD)IC50 (µM)
Vehicle Control100
1
5
10
25
50
100

Signaling Pathways and Experimental Workflows

NF_kB_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, LPS Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound/DTBN This compound->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene_Expression Gene Expression (IL-6, TNF-α, etc.) DNA->Gene_Expression Transcription

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Experimental_Workflow_Gene_Expression cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound/DTBN and/or Stimulus (e.g., LPS) Cell_Seeding->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Extraction Protein Extraction Treatment->Protein_Extraction Luciferase_Assay NF-κB Luciferase Assay Treatment->Luciferase_Assay MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay RT Reverse Transcription (cDNA Synthesis) RNA_Isolation->RT qPCR RT-qPCR RT->qPCR Gene_Expression_Analysis Gene Expression (ΔΔCt Method) qPCR->Gene_Expression_Analysis Western_Blot Western Blot Protein_Extraction->Western_Blot Protein_Quantification Protein Quantification (Densitometry) Western_Blot->Protein_Quantification NFkB_Activity NF-κB Activity (% Inhibition) Luciferase_Assay->NFkB_Activity Cell_Viability_Analysis % Viability MTT_Assay->Cell_Viability_Analysis

Caption: Experimental Workflow for Gene Expression Analysis.

Experimental Protocols

Cell Culture and Treatment

This is a generalized protocol that should be optimized for the specific cell line used. Macrophage cell lines (e.g., RAW 264.7) or cancer cell lines with constitutively active NF-κB (e.g., certain lymphoma or leukemia cells) are suitable models.

  • Materials:

    • Appropriate cell line

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • This compound or 6,6′-dihydroxythiobithis compound (DTBN) stock solution (dissolved in DMSO)

    • Stimulating agent (e.g., Lipopolysaccharide (LPS) for inflammatory models)

    • Phosphate Buffered Saline (PBS)

    • Cell culture plates (6-well, 24-well, or 96-well)

  • Procedure:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Seed cells into appropriate culture plates at a predetermined density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound/DTBN for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).

    • For inflammatory models, stimulate the cells with an appropriate agent (e.g., LPS at 1 µg/mL) for the desired duration (e.g., 6-24 hours).

    • After incubation, proceed with the desired downstream analysis (MTT assay, RNA isolation, or protein extraction).

MTT Assay for Cell Viability
  • Materials:

    • Treated cells in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

RNA Isolation, Reverse Transcription, and RT-qPCR
  • Materials:

    • Treated cells in a 6-well plate

    • RNA isolation kit (e.g., TRIzol reagent or column-based kits)

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Forward and reverse primers for target genes (e.g., IL-1β, IL-6, TNF-α, Bax, Bcl-2, Caspase-3) and a reference gene (e.g., GAPDH, β-actin)

    • RT-qPCR instrument

  • Procedure:

    • RNA Isolation: Isolate total RNA from the treated cells according to the manufacturer's protocol of the chosen kit.

    • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

    • Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

    • RT-qPCR:

      • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

      • Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.

      • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the control group.

Western Blotting for NF-κB Pathway Proteins
  • Materials:

    • Treated cells in a 6-well plate

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

NF-κB Luciferase Reporter Assay
  • Materials:

    • Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid

    • Luciferase assay system

    • Luminometer

  • Procedure:

    • Seed the transfected cells in a 96-well white-walled plate.

    • Treat the cells with this compound/DTBN and a stimulating agent as described in the cell culture protocol.

    • After treatment, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

    • Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the percentage of NF-κB inhibition compared to the stimulated control.

References

Application Notes and Protocols: Developing Nupharidine-Based Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nupharidine, a quinolizidine (B1214090) alkaloid isolated from water lilies of the Nuphar genus, and its derivatives have garnered interest due to their diverse biological activities. The development of fluorescent probes incorporating the this compound scaffold presents a promising avenue for visualizing and understanding its cellular interactions and potential therapeutic mechanisms. These probes can serve as powerful tools for high-resolution imaging of subcellular localization, target engagement, and dynamic cellular processes. This document provides detailed application notes and experimental protocols for the conceptualization, synthesis, and application of novel this compound-based fluorescent probes for cellular imaging.

Conceptual Probe Design: Nup-Fluorophore Conjugate

A this compound-based fluorescent probe, tentatively named Nup-Fluorophore , is conceptualized to consist of three key components:

  • Targeting Moiety: The this compound core, which is hypothesized to facilitate selective accumulation in specific cellular compartments or interaction with particular biomolecules.

  • Fluorophore: A bright and photostable fluorescent dye for sensitive detection. For this application note, we will consider a generic, commercially available fluorophore with an amine-reactive group (e.g., an NHS ester) for conjugation.

  • Linker: A chemically stable spacer that connects the this compound moiety to the fluorophore, ensuring that the functionality of both components is preserved.

Quantitative Data Summary

The photophysical properties of a hypothetical this compound-based probe are summarized below. These are projected values and will require experimental validation.

PropertyProjected Value
Excitation Wavelength (λex)488 nm
Emission Wavelength (λem)520 nm
Molar Extinction Coefficient (ε)> 80,000 M⁻¹cm⁻¹
Quantum Yield (Φ)> 0.6
PhotostabilityHigh
Cellular PermeabilityModerate to High
CytotoxicityLow at working concentrations

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Fluorescent Probe

This protocol describes a general strategy for conjugating a this compound derivative bearing a reactive handle (e.g., a primary amine) with an amine-reactive fluorescent dye.

Materials:

  • This compound derivative with a primary amine handle

  • Amine-reactive fluorophore (e.g., NHS ester of a commercially available dye)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer

Procedure:

  • Dissolution of Reactants:

    • Dissolve the this compound derivative (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve the amine-reactive fluorophore (1.2 equivalents) in anhydrous DMF.

  • Reaction Setup:

    • To the solution of the this compound derivative, add TEA (3 equivalents) to act as a base.

    • Slowly add the fluorophore solution to the this compound solution while stirring.

  • Reaction Incubation:

    • Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Purification:

    • Upon completion, purify the crude product using RP-HPLC to isolate the this compound-fluorophore conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

  • Storage:

    • Store the purified probe as a stock solution in DMSO at -20°C, protected from light.

G Probe Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization This compound Derivative This compound Derivative Conjugation Reaction Conjugation Reaction This compound Derivative->Conjugation Reaction Amine-reactive Fluorophore Amine-reactive Fluorophore Amine-reactive Fluorophore->Conjugation Reaction RP-HPLC Purification RP-HPLC Purification Conjugation Reaction->RP-HPLC Purification Crude Product Mass Spectrometry Mass Spectrometry RP-HPLC Purification->Mass Spectrometry Purified Probe NMR Spectroscopy NMR Spectroscopy Mass Spectrometry->NMR Spectroscopy Stock Solution (DMSO) Stock Solution (DMSO) NMR Spectroscopy->Stock Solution (DMSO) Characterized Probe

Caption: Workflow for the synthesis and purification of a this compound-based fluorescent probe.

Protocol 2: Live-Cell Imaging with Nup-Fluorophore

This protocol outlines the steps for staining live cells with the this compound-based probe.

Materials:

  • Cells of interest (e.g., HeLa, SH-SY5Y)

  • Glass-bottom imaging dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Nup-Fluorophore stock solution (1 mM in DMSO)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight.

  • Probe Preparation:

    • Prepare a working solution of Nup-Fluorophore in pre-warmed complete cell culture medium at the desired final concentration (e.g., 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the Nup-Fluorophore working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove unbound probe.

  • Imaging:

    • Add fresh pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 3: Fixed-Cell Imaging and Co-localization

This protocol is for imaging fixed cells and performing co-localization studies with organelle-specific markers.

Materials:

  • Cells stained with Nup-Fluorophore (from Protocol 2)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, if needed)

  • Organelle-specific fluorescent marker (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

  • Antifade mounting medium

Procedure:

  • Fixation:

    • After staining with Nup-Fluorophore (Protocol 2, step 3), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing:

    • Wash the cells 2-3 times with PBS.

  • Permeabilization (Optional):

    • If co-staining with an antibody for an intracellular target, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Co-staining:

    • Incubate the fixed (and permeabilized, if applicable) cells with the desired organelle-specific marker according to the manufacturer's protocol.

  • Final Washes:

    • Wash the cells 2-3 times with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the cells using a confocal microscope, acquiring images in separate channels for the Nup-Fluorophore and the co-localization marker.

Hypothetical Signaling Pathway Investigation

The Nup-Fluorophore probe could be used to investigate the role of its cellular target in a signaling pathway. For instance, if the probe localizes to the mitochondria, it could be used to study changes in mitochondrial morphology or membrane potential in response to a specific stimulus.

G Hypothetical Signaling Pathway External Stimulus External Stimulus Cell Surface Receptor Cell Surface Receptor External Stimulus->Cell Surface Receptor Activation Second Messenger Second Messenger Cell Surface Receptor->Second Messenger Signal Transduction This compound Target (Mitochondria) This compound Target (Mitochondria) Second Messenger->this compound Target (Mitochondria) Modulation Downstream Effect Downstream Effect This compound Target (Mitochondria)->Downstream Effect Cellular Response Nup-Fluorophore Nup-Fluorophore Nup-Fluorophore->this compound Target (Mitochondria) Imaging Readout

Caption: A hypothetical signaling pathway that can be studied using a this compound-based probe.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Low probe concentration- Insufficient incubation time- Photobleaching- Increase probe concentration- Optimize incubation time- Use an antifade reagent for fixed cells
High background - Incomplete removal of unbound probe- Non-specific binding- Increase the number of washing steps- Add a blocking agent (e.g., BSA) for fixed cells
Cell toxicity - High probe concentration- Contaminants from synthesis- Perform a dose-response curve to find the optimal non-toxic concentration- Ensure high purity of the probe

Conclusion

The development of this compound-based fluorescent probes holds significant potential for advancing our understanding of the cellular biology of this important class of natural products. The protocols and conceptual frameworks provided herein offer a starting point for researchers to design, synthesize, and validate novel chemical tools for high-resolution cellular imaging. These efforts will undoubtedly contribute to the elucidation of the molecular targets and mechanisms of action of this compound and its derivatives.

Formulation of Nupharidine for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nupharidine, a quinolizidine (B1214090) alkaloid found in Nuphar species (water lilies), and its derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Preclinical in vivo studies are crucial for evaluating the therapeutic potential and safety profile of this compound. However, its limited aqueous solubility presents a considerable challenge for formulation development. This document provides detailed application notes and protocols for the formulation of this compound for in vivo administration, aimed at facilitating reproducible and effective preclinical research.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to developing suitable formulations.

PropertyValue/DescriptionReference
Molecular FormulaC₁₅H₂₃NO₂[1]
Molecular Weight249.35 g/mol [1]
AppearanceTypically a crystalline solid[2]
Solubility
WaterLimited solubility[2]
EthanolSoluble[2]
MethanolSoluble[2]
Stability
GeneralStable under standard laboratory conditions.[2]
DegradationMay degrade in the presence of strong acids or bases.[2]

Formulation Strategies for Poorly Water-Soluble Alkaloids like this compound

Given this compound's low water solubility, several strategies can be employed to prepare formulations suitable for in vivo studies. The choice of formulation will depend on the intended route of administration, the required dose, and the duration of the study.

1. Aqueous Suspensions: For oral (PO) and intraperitoneal (IP) administration, a uniform suspension can be prepared using suspending agents.

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) (MC) or 1% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline.

  • Advantages: Simple to prepare, can accommodate a range of doses.

  • Disadvantages: May have variable absorption, requires thorough mixing before each administration to ensure dose uniformity.

2. Co-solvent Systems: For intravenous (IV), intraperitoneal (IP), or oral (PO) administration, co-solvents can be used to dissolve this compound.

  • Common Co-solvents: Polyethylene glycol 300 (PEG300), Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.

  • Considerations: The concentration of organic solvents should be minimized to avoid toxicity. A common vehicle for IV injection is a mixture of DMSO, PEG300, Tween 80, and saline.

  • Advantages: Provides a homogenous solution, suitable for IV administration.

  • Disadvantages: Potential for drug precipitation upon dilution in the bloodstream, potential for solvent-related toxicity.

3. Lipid-Based Formulations: Nanoemulsions have been successfully used for a this compound derivative, 6,6′-dihydroxythiobithis compound (DTBN), for intranasal delivery. This approach can also be adapted for other routes.

  • Components: An oil phase (e.g., coconut oil, sesame oil), a surfactant (e.g., Tween 80, Span 80), and a co-surfactant/solubilizer (e.g., PEG400).[3]

  • Advantages: Can enhance solubility and bioavailability, potential for targeted delivery.

  • Disadvantages: More complex to prepare and characterize.

Experimental Protocols

Safety Precaution: Always handle this compound powder in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: Preparation of this compound Suspension for Oral Gavage (PO) in Mice

This protocol describes the preparation of a 10 mg/mL this compound suspension in 0.5% methylcellulose.

Materials:

  • This compound powder

  • Methylcellulose (viscosity 400 cP)

  • Sterile water for injection

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Analytical balance

  • Spatula

Procedure:

  • Vehicle Preparation (0.5% Methylcellulose):

    • Heat approximately one-third of the required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to ensure it is thoroughly wetted.

    • Once dispersed, add the remaining two-thirds of the volume as cold sterile water.

    • Continue stirring on a magnetic stirrer in a cold water bath until the methylcellulose is fully dissolved and the solution is clear and viscous.

    • Allow the solution to equilibrate to room temperature before use.

  • Suspension Preparation:

    • Calculate the required amounts: Determine the total volume of suspension needed based on the number of animals and the dosage volume (typically 5-10 mL/kg for mice).[4]

    • Weigh this compound: Accurately weigh the required amount of this compound powder.

    • Trituration: Transfer the this compound powder to a mortar and triturate to a fine, uniform powder. This helps in creating a more stable suspension.

    • Form a Paste: Add a small volume of the 0.5% methylcellulose vehicle to the mortar and mix with the pestle to form a smooth, homogenous paste.

    • Gradual Dilution: Slowly add the remaining vehicle to the paste while continuously stirring. Transfer the mixture to a beaker with a magnetic stir bar.

    • Homogenization: Stir the suspension on a magnetic stirrer for at least 15-30 minutes to ensure uniformity.

Administration:

  • Use an appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice).[5]

  • Thoroughly vortex the suspension immediately before drawing each dose to ensure uniformity.

  • Administer the suspension slowly to the esophagus.

Storage: It is recommended to prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Re-suspend thoroughly before use.

Protocol 2: Preparation of this compound Solution for Intraperitoneal (IP) Injection in Rodents

This protocol provides a general method for preparing a this compound solution using a co-solvent system. The final concentration of organic solvents should be kept as low as possible.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Solubilization:

    • Weigh the required amount of this compound powder and place it in a sterile vial.

    • Add a small volume of DMSO to dissolve the this compound completely. For example, for a final vehicle composition of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline, first dissolve the drug in the DMSO portion.

    • Vortex until the solution is clear. Gentle warming (to 37°C) may aid dissolution but should be done with caution to avoid degradation.[6]

  • Vehicle Addition:

    • In a separate sterile tube, prepare the rest of the vehicle by mixing the required volumes of PEG400, Tween 80, and saline.

    • Slowly add the vehicle mixture to the this compound-DMSO solution dropwise while vortexing. This gradual addition is crucial to prevent precipitation.

Administration:

  • Use an appropriately sized sterile needle (e.g., 25-27 gauge for mice).[7]

  • The injection site should be in the lower abdominal quadrant.[8]

  • Aspirate before injecting to ensure the needle has not entered the bladder or intestines.[9]

  • The maximum recommended injection volume for mice is 10 mL/kg.[7]

Storage: Prepare this solution fresh before each use. Due to the potential for precipitation, do not store for extended periods.

Signaling Pathways of this compound

This compound and its derivatives have been shown to modulate key cellular signaling pathways, primarily the NF-κB and apoptosis pathways, which are often dysregulated in inflammatory diseases and cancer.

NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of inflammation, immunity, and cell survival. In many pathological conditions, the NF-κB pathway is constitutively active. This compound and its thioalkaloid derivatives have been reported to inhibit NF-κB signaling.[10][11]

NF_kB_Pathway TNFa TNF-α / IL-1β TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα (Inactive) IkB->NFkB_IkB Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Gene Transcription (Inflammation, Survival) This compound This compound This compound->IKK Inhibits Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits? Bax Bax/Bak (Pro-apoptotic) This compound->Bax Activates? Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Bax->Mitochondria InVivo_Workflow Formulation Formulation Development (Solution/Suspension) QC Quality Control (Homogeneity, Stability) Formulation->QC DoseRange Dose-Range Finding Study (e.g., MTD) QC->DoseRange Efficacy Efficacy Study (Disease Model) DoseRange->Efficacy Toxicity Toxicology Study (Acute/Chronic) DoseRange->Toxicity PK Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) Efficacy->PK DataAnalysis Data Analysis & Interpretation Efficacy->DataAnalysis Toxicity->DataAnalysis PK->DataAnalysis

References

Nupharidine as a Scaffold for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the quinolizidine (B1214090) alkaloid nupharidine and its derivatives as a promising scaffold in medicinal chemistry. It includes detailed application notes on their biological activities, protocols for key experiments, and quantitative data to support further research and drug development efforts.

Introduction to this compound and its Derivatives

This compound is a quinolizidine alkaloid naturally occurring in aquatic plants of the Nuphar genus, commonly known as yellow pond lilies.[1] The this compound scaffold, particularly in its dimeric thioalkaloid forms such as 6,6'-dihydroxythiobithis compound (DTBN), has garnered significant interest in the scientific community due to its diverse and potent biological activities.[2][3] These compounds have demonstrated potential as anti-cancer, anti-inflammatory, anti-parasitic, and anti-viral agents, making the this compound core a valuable starting point for the design and synthesis of novel therapeutics.[4][5] The unique thiaspirane linkage in dimeric nuphar alkaloids is believed to contribute to their bioactivity, with studies suggesting that the sulfur atom can act as an electrophile.[1][2]

Biological Activities and Therapeutic Potential

The this compound scaffold has been associated with a wide range of pharmacological effects, making it a versatile platform for medicinal chemistry exploration.

  • Anti-Cancer Activity: Dimeric this compound derivatives, notably 6,6'-dihydroxythiobithis compound (DTBN), exhibit potent cytotoxic and anti-proliferative effects against various cancer cell lines, including melanoma and acute myeloid leukemia (AML).[3][6]

  • Anti-Metastatic Properties: Thiobinupharidines have been shown to inhibit the colonization of metastatic cancer cells in vitro and significantly reduce lung tumor formation in murine models.[3]

  • Induction of Apoptosis: These alkaloids can induce rapid, caspase-dependent apoptosis in cancer cells through mechanisms that may involve the generation of reactive oxygen species (ROS) and the modulation of intracellular calcium levels.[6]

  • Enzyme Inhibition: this compound derivatives have been identified as inhibitors of key cellular enzymes, including topoisomerase II and Protein Kinase C (PKC), suggesting multiple mechanisms of action.[2][4]

  • Dopamine (B1211576) Receptor Modulation: Preliminary studies on related aporphine (B1220529) alkaloids suggest that the core structure may interact with dopamine receptors, indicating potential applications in neurological disorders.[4]

Quantitative Biological Data

The following tables summarize the reported in vitro activities of this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

CompoundCell LineAssayIC50Reference(s)
6-hydroxythiobithis compoundB16 MelanomaColonization Assay0.029 µM[3]
6,6'-dihydroxythiobithis compoundB16 MelanomaColonization Assay0.087 µM[3]
Thioalkaloid-enriched Nuphar lutea extract (NUP)KG-1a (AML)Trypan Blue Exclusion~3 µg/mL (48h)[6]
Thioalkaloid-enriched Nuphar lutea extract (NUP)HL60 (AML)Trypan Blue Exclusion~2.5 µg/mL (48h)[6]
Thioalkaloid-enriched Nuphar lutea extract (NUP)U937 (AML)Trypan Blue Exclusion~2 µg/mL (48h)[6]

Table 2: Inhibition of Protein Kinase C (PKC) Isoforms by 6,6'-Dihydroxythiobithis compound (DTBN)

PKC IsoformIC50 (µM)Reference(s)
PKCα0.174[2][7]
PKCγ0.168[2][7]
PKCε14.23[2][7]
PKCδ>19[2][7]
PKCη>19[2][7]
PKCζ18.6[2][7]

Table 3: Dopamine Receptor Binding Affinities of Related Aporphine Alkaloids

CompoundReceptorKi (nM)Reference(s)
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphineD146[8]
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphineD2235[8]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphineD11690[8]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphineD244[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound derivatives.

General Protocol for Isolation of Thioalkaloid-Enriched Fraction from Nuphar lutea

This protocol describes a general method for obtaining a thioalkaloid-enriched fraction from Nuphar lutea leaves.

Workflow for Alkaloid Extraction

A 1. Plant Material Collection and Preparation (Oven-dried Nuphar lutea leaves) B 2. Methanol (B129727) Extraction A->B C 3. Evaporation and Residue Collection B->C D 4. Silica (B1680970) Gel Column Chromatography (Eluent: Chloroform/Ethyl Acetate/Diethylamine) C->D E 5. Fraction Collection and Monitoring (e.g., NF-κB Luciferase Reporter Assay) D->E F 6. Pooling and Concentration of Active Fractions E->F G 7. Thioalkaloid-Enriched Fraction (NUP) F->G

Caption: Workflow for the extraction and fractionation of Nuphar lutea.

Materials:

  • Dried leaves of Nuphar lutea

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography: Chloroform, Ethyl Acetate, Diethylamine

  • Rotary evaporator

  • Chromatography columns and fraction collector

Procedure:

  • Extraction: Submerge the oven-dried and powdered leaves of Nuphar lutea in methanol and allow to macerate. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.[6]

  • Fractionation: Prepare a silica gel column packed in a suitable solvent system. Apply the crude extract to the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A reported system is chloroform/ethyl-acetate/diethylamine (20:1:1, v/v/v).[6]

  • Fraction Collection: Collect fractions of the eluate.

  • Monitoring: Monitor the fractions for the presence of the desired compounds. This can be done using thin-layer chromatography (TLC) or a bioassay, such as an NF-κB luciferase reporter assay, to identify fractions with biological activity.[6]

  • Pooling and Concentration: Combine the active fractions and concentrate them to yield the thioalkaloid-enriched fraction.

In Vitro Cytotoxicity Assay using MTT

This protocol details the determination of the cytotoxic effects of this compound derivatives on a cancer cell line, such as B16-F10 melanoma cells.

Workflow for In Vitro Cytotoxicity Assay

A 1. Cell Seeding (e.g., B16-F10 cells in 96-well plates) B 2. Compound Treatment (Incubate with various concentrations of this compound derivative) A->B C 3. Addition of MTT Reagent B->C D 4. Incubation (Allow formazan (B1609692) crystal formation) C->D E 5. Solubilization of Formazan (Add DMSO or other solvent) D->E F 6. Absorbance Measurement (Spectrophotometer at ~570 nm) E->F G 7. Data Analysis (Calculate % viability and IC50) F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • B16-F10 mouse melanoma cells

  • DMEM supplemented with 10% FBS and antibiotics

  • 96-well culture plates

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B16-F10 cells into 96-well plates at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vivo Anti-Metastatic Mouse Model

This protocol describes an experimental metastasis model using intravenous injection of B16-F10 melanoma cells in mice.

Workflow for In Vivo Anti-Metastatic Model

A 1. B16-F10 Cell Culture and Preparation B 2. Intravenous Injection of Cells into Mice A->B C 3. Treatment with this compound Derivative (e.g., daily intraperitoneal injection) B->C D 4. Monitoring of Animal Health and Weight C->D E 5. Euthanasia and Lung Excision D->E F 6. Quantification of Lung Metastases E->F G 7. Statistical Analysis F->G

Caption: Workflow for an in vivo experimental metastasis model.

Materials:

  • B16-F10 melanoma cells

  • C57BL/6 mice

  • Sterile PBS

  • This compound derivative formulated for injection

  • Syringes and needles

  • Dissection tools

Procedure:

  • Cell Preparation: Culture B16-F10 cells and harvest them. Wash the cells with sterile PBS and resuspend them at the desired concentration (e.g., 2 x 10^5 cells/100 µL).

  • Tumor Cell Inoculation: Inject the B16-F10 cell suspension intravenously into the lateral tail vein of the mice.

  • Treatment: Randomly assign the mice to treatment and control groups. Administer the this compound derivative (e.g., by intraperitoneal injection) according to the desired dosing schedule. The control group should receive the vehicle.

  • Monitoring: Monitor the mice daily for signs of distress and record their body weights regularly.

  • Endpoint: After a predetermined period (e.g., 14-21 days), euthanize the mice.

  • Metastasis Quantification: Excise the lungs and fix them. Count the number of visible tumor nodules on the lung surface.

  • Data Analysis: Compare the number of lung metastases between the treated and control groups using appropriate statistical methods.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay determines the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Materials:

  • Purified human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II assay buffer

  • ATP solution

  • This compound derivative

  • Stop buffer/loading dye

  • Agarose (B213101) gel and electrophoresis system

  • DNA stain (e.g., ethidium (B1194527) bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the assay buffer, ATP, and kDNA.

  • Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Add purified topoisomerase IIα to all tubes except the no-enzyme control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the catenated and decatenated DNA.

  • Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel. Inhibition of the enzyme will result in a decrease in the amount of decatenated DNA.

Signaling Pathways Modulated by this compound Derivatives

Induction of Apoptosis via Oxidative Stress and Calcium Dysregulation

In acute myeloid leukemia (AML) cells, thioalkaloid-enriched extracts of Nuphar lutea (NUP) have been shown to induce apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and an increase in cytosolic calcium (Ca2+) levels.

NUP Nuphar lutea Extract (NUP) ROS Increased ROS NUP->ROS Ca2 Increased Cytosolic Ca2+ NUP->Ca2 Apoptosis Apoptosis ROS->Apoptosis Ca2->Apoptosis

Caption: Apoptosis induction by NUP in AML cells.

Modulation of the NF-κB Signaling Pathway

Nuphar extracts have been reported to inhibit the NF-κB pathway, which is a key regulator of inflammation, cell survival, and proliferation. This inhibition may contribute to the anti-cancer and anti-inflammatory effects of these compounds.

Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Translocation NF-κB Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_Translocation->Gene_Expression NUP Nuphar Alkaloids NUP->IkB Inhibition

Caption: Inhibition of the NF-κB pathway by Nuphar alkaloids.

Conclusion

The this compound scaffold represents a rich source of biologically active molecules with significant therapeutic potential. The diverse mechanisms of action, including cytotoxicity, anti-metastatic effects, and enzyme inhibition, make this compound and its derivatives attractive candidates for further drug discovery and development programs. The protocols and data presented herein provide a foundation for researchers to explore the medicinal chemistry of this fascinating class of natural products.

References

Application Notes and Protocols for High-Throughput Screening of Nupharidine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nupharidine, a quinolizidine (B1214090) alkaloid isolated from plants of the Nuphar genus, has garnered scientific interest due to its potential therapeutic properties. Preclinical studies suggest that this compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory effects. These diverse bioactivities indicate its potential as a lead compound for drug discovery and development. High-throughput screening (HTS) assays are essential for the rapid and efficient evaluation of large numbers of compounds, enabling the identification and characterization of promising drug candidates like this compound.

This document provides detailed application notes and protocols for HTS assays to assess the anticancer, anti-inflammatory, and AChE inhibitory activities of this compound. The protocols are designed for implementation in a research or drug development setting, facilitating the systematic evaluation of this compound's therapeutic potential.

Data Presentation

The following tables present illustrative quantitative data for the bioactivity of this compound. It is important to note that while the bioactivities are reported in the literature, specific IC50 values for this compound are not consistently available. Therefore, the data presented here are hypothetical examples to demonstrate how results from the described HTS assays can be structured for clear comparison.

Table 1: Anticancer Activity of this compound (Hypothetical Data)

Cell LineCancer TypeAssay TypeIC50 (µM)Positive ControlPositive Control IC50 (µM)
A549Lung CarcinomaCell Viability (MTT)25.5Doxorubicin0.8
MCF-7Breast AdenocarcinomaCell Viability (MTT)32.1Doxorubicin1.2
HeLaCervical AdenocarcinomaCell Viability (MTT)18.9Doxorubicin0.5
U937Histiocytic LymphomaCell Viability (MTT)15.2Doxorubicin0.3

Table 2: Anti-inflammatory Activity of this compound (Hypothetical Data)

Assay TypeCell LineStimulantMeasured ParameterIC50 (µM)Positive ControlPositive Control IC50 (µM)
Nitric Oxide (NO) InhibitionRAW 264.7LPS (1 µg/mL)Nitrite (B80452)22.8Dexamethasone0.1
TNF-α InhibitionRAW 264.7LPS (1 µg/mL)TNF-α19.5Dexamethasone0.05
IL-6 InhibitionRAW 264.7LPS (1 µg/mL)IL-625.1Dexamethasone0.08

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound (Hypothetical Data)

Enzyme SourceAssay TypeSubstrateIC50 (µM)Positive ControlPositive Control IC50 (µM)
Electric Eel AChEEllman's AssayAcetylthiocholine15.7Donepezil0.05
Human Recombinant AChEEllman's AssayAcetylthiocholine18.2Donepezil0.03

Signaling Pathways and Mechanisms of Action

This compound's anticancer and anti-inflammatory effects are believed to be mediated, in part, through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of cellular processes such as inflammation, proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. A mixture of Nuphar alkaloids has been shown to inhibit this pathway.[1][2][3]

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB NFkB NF-κB NFkB_n NF-κB IkB_NFkB->NFkB_n Translocation This compound This compound This compound->IKK_Complex Inhibition DNA DNA NFkB_n->DNA Binding Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that relays extracellular signals to intracellular targets, regulating processes like cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in cancer and inflammatory diseases. Evidence suggests that Nuphar alkaloids may exert their effects by modulating MAPK signaling.

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor/ Stress Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation This compound This compound This compound->MEK Inhibition Transcription_Factors Transcription Factors ERK_n->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Proposed mechanism of this compound's interaction with the MAPK pathway.

Experimental Protocols

The following are detailed protocols for high-throughput screening of this compound's bioactivity. These protocols are designed for a 96-well plate format but can be adapted to 384- or 1536-well formats for higher throughput.

Protocol 1: High-Throughput Cell Viability Assay for Anticancer Activity

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Anticancer_Workflow Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_this compound Add this compound (serial dilutions) Incubate_24h->Add_this compound Incubate_48h Incubate (48h) Add_this compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Caption: Workflow for the high-throughput anticancer cell viability assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: High-Throughput Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This protocol uses the Griess assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow:

Anti_inflammatory_Workflow Seed_Macrophages Seed RAW 264.7 Cells in 96-well plate Incubate_24h Incubate (24h) Seed_Macrophages->Incubate_24h Pretreat_this compound Pre-treat with This compound Incubate_24h->Pretreat_this compound Incubate_1h Incubate (1h) Pretreat_this compound->Incubate_1h Stimulate_LPS Stimulate with LPS (1 µg/mL) Incubate_1h->Stimulate_LPS Incubate_24h_2 Incubate (24h) Stimulate_LPS->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubate_15min Incubate (15 min) Add_Griess_Reagent->Incubate_15min Read_Absorbance Read Absorbance (540 nm) Incubate_15min->Read_Absorbance

Caption: Workflow for the high-throughput anti-inflammatory NO inhibition assay.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle controls.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess Reagent Part A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using NaNO2 to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and the IC50 value.

Protocol 3: High-Throughput Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric Ellman's method to measure the inhibition of AChE activity.

Workflow:

AChE_Workflow Add_Reagents Add Buffer, DTNB, and AChE to wells Add_this compound Add this compound (serial dilutions) Add_Reagents->Add_this compound Pre_incubate Pre-incubate (10 min) Add_this compound->Pre_incubate Add_Substrate Add Acetylthiocholine (Substrate) Pre_incubate->Add_Substrate Incubate_RT Incubate at RT (20 min) Add_Substrate->Incubate_RT Read_Absorbance Read Absorbance (412 nm) Incubate_RT->Read_Absorbance

Caption: Workflow for the high-throughput acetylcholinesterase inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of this compound at various concentrations.

  • Enzyme Addition: Add 20 µL of AChE solution to each well and pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Incubation: Incubate the plate at room temperature for 20 minutes.

  • Data Acquisition: Measure the absorbance at 412 nm.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound's bioactivity. These assays are robust, scalable, and suitable for identifying and characterizing the anticancer, anti-inflammatory, and acetylcholinesterase inhibitory properties of this compound. The elucidation of its activity through these HTS approaches will be instrumental in advancing this compound as a potential therapeutic agent. The structured data presentation and understanding of the underlying signaling pathways will further aid in the rational design and development of novel drugs based on the this compound scaffold.

References

Application Notes and Protocols: Nupharidine as a Chemical Tool in Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nupharidine is a quinolizidine (B1214090) alkaloid found in plants of the Nuphar genus, commonly known as water lilies. While research on the specific neurobiological applications of this compound is still emerging, preliminary studies and the activities of related compounds suggest its potential as a chemical tool to investigate various neurological processes. This document provides an overview of the potential applications of this compound in neurobiology and offers detailed, adaptable protocols for its characterization.

Initial investigations suggest that this compound and related aporphine (B1220529) alkaloids may act as dopamine (B1211576) receptor antagonists, influencing neurotransmitter systems critical for mood, motor control, and cognition.[1] The broader class of quinolizidine alkaloids is known to interfere with neuronal signal transduction by acting as competitive acetylcholine (B1216132) inhibitors.[2] Furthermore, related isoquinoline (B145761) alkaloids have demonstrated neuroprotective effects through mechanisms such as maintaining intracellular calcium homeostasis, reducing oxidative stress, and inhibiting neuroinflammation.[3] These findings provide a rationale for exploring this compound as a potential modulator of neuronal function and a candidate for therapeutic development in neurodegenerative diseases.

Due to the limited availability of specific quantitative data and established protocols for this compound, the following sections provide generalized yet detailed methodologies that can be adapted to investigate its neuropharmacological profile.

Quantitative Data Summary

As specific binding affinities and efficacy data for this compound are not yet extensively published, the following tables are presented as templates for data organization once experiments are conducted.

Table 1: Hypothetical Binding Affinity of this compound for Dopamine Receptors

Receptor SubtypeRadioligandKi (nM) of this compoundReference CompoundKi (nM) of Reference
Dopamine D2[3H]-SpiperoneData to be determinedHaloperidolInsert Value
Dopamine D3[3H]-SpiperoneData to be determinedHaloperidolInsert Value
Dopamine D4[3H]-SpiperoneData to be determinedHaloperidolInsert Value

Table 2: Hypothetical Functional Activity of this compound at Dopamine D2 Receptor

Assay TypeParameterThis compoundReference AgonistReference Antagonist
cAMP AssayEC50 / IC50 (nM)Data to be determinedQuinpirole (EC50)Haloperidol (IC50)
β-Arrestin RecruitmentEC50 / IC50 (nM)Data to be determinedQuinpirole (EC50)Haloperidol (IC50)

Experimental Protocols

The following protocols are detailed, generic procedures that can be adapted for the investigation of this compound's effects on various aspects of neuronal function.

Protocol 1: Radioligand Binding Assay for Dopamine Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, D3, and D4 receptors.

Materials:

  • Membrane preparations from cells expressing human recombinant dopamine receptors (D2, D3, D4).

  • Radioligand (e.g., [3H]-Spiperone).

  • Unlabeled competitor (this compound, Haloperidol as a reference).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Thaw the cell membrane preparations on ice.

    • Homogenize the membranes in ice-cold Assay Buffer using a Dounce homogenizer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the membranes in Assay Buffer to the desired final concentration (typically 10-20 µg of protein per well).

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in a final volume of 200 µL:

      • Total Binding: 100 µL of membrane preparation + 50 µL of [3H]-Spiperone (at a concentration close to its Kd) + 50 µL of Assay Buffer.

      • Non-specific Binding (NSB): 100 µL of membrane preparation + 50 µL of [3H]-Spiperone + 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol).[4]

      • Competitive Binding: 100 µL of membrane preparation + 50 µL of [3H]-Spiperone + 50 µL of varying concentrations of this compound (e.g., from 10-10 M to 10-5 M).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[5]

    • Quickly wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters and place them in scintillation vials.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neuronal Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

  • Cell culture medium appropriate for the chosen cell line.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed neuronal cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate the cells for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in the dark.

  • Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control (set as 100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine any potential cytotoxic effects.

Protocol 3: Neurite Outgrowth Assay

Objective: To evaluate the effect of this compound on neurite outgrowth in a neuronal cell line.

Materials:

  • Neuronal cell line capable of differentiation (e.g., PC12 or SH-SY5Y).

  • Differentiation medium (e.g., low-serum medium containing Nerve Growth Factor for PC12 cells, or retinoic acid for SH-SY5Y cells).

  • This compound stock solution.

  • Cell culture plates or chamber slides.

  • Microscope with a camera for imaging.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Cell Seeding:

    • Seed cells on plates or slides coated with a suitable substrate (e.g., collagen or poly-L-lysine).

  • Differentiation and Treatment:

    • Induce differentiation by switching to the differentiation medium.

    • Simultaneously, treat the cells with various concentrations of this compound or a vehicle control.

    • Incubate for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

  • Imaging:

    • After incubation, fix the cells with 4% paraformaldehyde.

    • Capture images of multiple random fields for each treatment condition using a microscope.

Data Analysis:

  • Using image analysis software, quantify neurite outgrowth by measuring:

    • The percentage of cells with neurites longer than the cell body diameter.[6]

    • The average length of the longest neurite per cell.[6]

    • The total neurite length per cell.

  • Compare the results from this compound-treated cells to the vehicle control to determine if this compound promotes or inhibits neurite outgrowth.

Protocol 4: Calcium Imaging Assay

Objective: To determine if this compound modulates intracellular calcium levels in neurons.

Materials:

  • Primary neuronal culture or a neuronal cell line.

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or another suitable imaging buffer.

  • This compound stock solution.

  • Fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

Procedure:

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.[7]

    • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for about 30 minutes.

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Acquire a baseline fluorescence recording for a few minutes.

    • Apply this compound at the desired concentration to the cells while continuously recording the fluorescence signal.

    • As a positive control, apply a known stimulant of calcium influx (e.g., high potassium solution or a relevant receptor agonist) at the end of the experiment.

Data Analysis:

  • For Fura-2, calculate the ratio of fluorescence intensity at 340 nm and 380 nm excitation. For Fluo-4, measure the change in fluorescence intensity over time.

  • Analyze the data to determine if this compound causes a transient or sustained increase or decrease in intracellular calcium concentration.

Protocol 5: Assessment of Mitochondrial Function

Objective: To investigate the effect of this compound on mitochondrial function in neuronal cells, which can be indicative of neuroprotective or neurotoxic effects.

Materials:

  • Neuronal cell line or primary neurons.

  • This compound stock solution.

  • Mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRM).

  • Reagents for measuring cellular ATP levels (e.g., a luciferase-based ATP assay kit).

  • Reagents for measuring mitochondrial reactive oxygen species (ROS) (e.g., MitoSOX Red).

  • Fluorescence microscope or plate reader.

Procedure (Mitochondrial Membrane Potential using JC-1):

  • Cell Treatment:

    • Treat neuronal cells with different concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • Dye Staining:

    • Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Measurement:

    • Wash the cells with buffer.

    • Measure the fluorescence intensity of both the red (J-aggregates, indicating healthy mitochondria) and green (J-monomers, indicating depolarized mitochondria) forms of the dye using a fluorescence microscope or a plate reader.

Data Analysis:

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization.

  • Similar principles apply to assays for ATP levels and mitochondrial ROS, where changes in luminescence or fluorescence, respectively, are quantified.

Visualizations

Signaling Pathway Diagram

Nupharidine_Dopamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NeuronalResponse Altered Neuronal Response PKA->NeuronalResponse Phosphorylates Targets Nupharidine_Investigation_Workflow cluster_initial Initial Characterization cluster_functional Functional Assays cluster_outcome Outcome ReceptorBinding Radioligand Binding Assay (Protocol 1) NeuriteOutgrowth Neurite Outgrowth Assay (Protocol 3) ReceptorBinding->NeuriteOutgrowth CellViability Cell Viability Assay (Protocol 2) CellViability->NeuriteOutgrowth CalciumImaging Calcium Imaging (Protocol 4) NeuriteOutgrowth->CalciumImaging MitoFunction Mitochondrial Function Assay (Protocol 5) NeuriteOutgrowth->MitoFunction DataAnalysis Data Analysis and Interpretation CalciumImaging->DataAnalysis MitoFunction->DataAnalysis Start Start with This compound Start->ReceptorBinding Start->CellViability

References

Troubleshooting & Optimization

Nupharidine Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the total synthesis of Nupharidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this complex quinolizidine (B1214090) alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve the yield and efficiency of your synthetic routes.

Troubleshooting Guide

This guide addresses common issues encountered during the total synthesis of this compound, providing potential causes and recommended solutions.

Problem ID Issue Potential Causes Recommended Solutions
TS-01 Low yield in quinolizidine core formation Inefficient cyclization strategy. Poor reactivity of precursors. Unfavorable reaction kinetics.A stepwise annelation process can be more efficient than a Pd-catalyzed trimethylenemethane (TMM) cycloaddition. Consider an intramolecular aza-Wittig reaction of an appropriate azido-aldehyde or ketone, which is known to form the piperidine (B6355638) ring efficiently. Optimize reaction conditions (temperature, solvent, catalyst) for the chosen cyclization method.
TS-02 Poor stereocontrol during piperidine ring synthesis Lack of effective stereodirecting groups. Inadequate chiral auxiliary or catalyst. Non-optimal reaction conditions leading to racemization or formation of diastereomers.Employ chiral auxiliaries or catalysts known to be effective for piperidine synthesis. Utilize substrate-controlled diastereoselective reactions by introducing bulky substituents that favor the formation of the desired stereoisomer. Screen different solvents and temperature conditions, as these can significantly influence the stereochemical outcome.
TS-03 Low yield or side reactions in Polonovski-type reaction Over-oxidation or decomposition of the N-oxide. Use of a suboptimal activating agent. Formation of undesired enamines or other byproducts.Use milder activating agents such as trifluoroacetic anhydride (B1165640) (TFAA) at low temperatures to minimize side reactions. Carefully control the stoichiometry of the reagents. Monitor the reaction closely by TLC or LC-MS to quench it at the optimal time.
TS-04 Inefficient intramolecular aza-Wittig reaction Low reactivity of the phosphine (B1218219) reagent. Steric hindrance around the carbonyl or azide (B81097) group. Unsuitable solvent for the reaction.Use more nucleophilic phosphines like tributylphosphine (B147548) in place of triphenylphosphine (B44618) to accelerate the formation of the iminophosphorane. Ensure the solvent is anhydrous and non-protic (e.g., THF, toluene). Higher temperatures may be required, but should be balanced against potential decomposition.
TS-05 Difficulty in purifying intermediates Presence of closely related diastereomers. Oily or non-crystalline products. Contamination with triphenylphosphine oxide from Wittig or aza-Wittig reactions.Utilize high-performance column chromatography with optimized solvent systems for the separation of diastereomers. Consider converting oily products to crystalline salts for purification. For removal of triphenylphosphine oxide, precipitation by adding a non-polar solvent like hexane (B92381) or ether can be effective, or use a polymer-supported phosphine.

Frequently Asked Questions (FAQs)

Q1: Which general strategies have been most successful for the total synthesis of this compound?

A1: Successful total syntheses of this compound and its congeners often rely on the stereocontrolled construction of the quinolizidine core. Key strategies include intramolecular iminium ion cyclization, intramolecular aza-Wittig reactions, and various cycloaddition approaches to form the piperidine ring system with the desired stereochemistry.

Q2: How can I improve the stereoselectivity of the furan (B31954) addition to the piperidine ring?

A2: Achieving high stereoselectivity in the addition of the furan moiety often involves the use of a chiral auxiliary on the piperidine ring to direct the incoming nucleophile. Alternatively, employing a chiral catalyst in the addition reaction can also afford high enantioselectivity. The choice of the furan nucleophile (e.g., 3-lithiofuran, 3-furyl Grignard reagent) and the reaction conditions (solvent, temperature) are also critical factors.

Q3: What are the common byproducts in the Polonovski reaction when applied to this compound precursors?

A3: The Polonovski reaction, used to generate an iminium ion for cyclization, can sometimes lead to the formation of enamines through deprotonation at an alternative position. Additionally, if the reaction is not carefully controlled, fragmentation of the quinolizidine ring can occur. Using milder reagents and low temperatures can help to minimize these side reactions.

Q4: Are there any alternative methods to the aza-Wittig reaction for the formation of the quinolizidine core?

A4: Yes, other methods for constructing the quinolizidine skeleton include reductive amination of a suitable diketone precursor, ring-closing metathesis (RCM) of a diene-containing amino acid derivative, and intramolecular Mannich reactions. The choice of method will depend on the overall synthetic strategy and the available starting materials.

Quantitative Data on Synthetic Routes

While a direct comparative study of all published total syntheses of this compound is not available, the following table summarizes reported yields for key transformations in representative synthetic approaches. This data is intended to provide a baseline for comparison and to highlight steps that may require significant optimization.

Synthetic Route/Key Transformation Reported Yield Reference
Intramolecular aza-Wittig Cyclization 71-89%[1]
Formation of Piperidine via Stepwise Annelation Reported as "significantly more efficient" than Pd-catalyzed TMM addition[2]
Enantioselective Synthesis of Piperidine Alkaloids Overall yields vary depending on the target alkaloid[3]
Synthesis of (-)-Neothiobithis compound (8 steps) Overall yield not explicitly stated, but key steps have high yields[4]

Note: Yields are highly dependent on the specific substrate, reagents, and reaction conditions. The values presented here are for illustrative purposes.

Key Experimental Protocols

Protocol 1: General Procedure for Intramolecular aza-Wittig Reaction

This protocol describes a general method for the cyclization of an azido-aldehyde to form a cyclic imine, a key step in the formation of the quinolizidine core.

  • Preparation: Dissolve the azido-aldehyde (1.0 eq) in anhydrous toluene (B28343) (0.05 M) in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add triphenylphosphine (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting crude cyclic imine by silica (B1680970) gel column chromatography. To remove the triphenylphosphine oxide byproduct, the crude mixture can be triturated with diethyl ether or a mixture of hexane and ethyl acetate.

Protocol 2: General Procedure for Polonovski-type Reaction

This protocol outlines a general procedure for the generation of an iminium ion from a tertiary amine N-oxide, which can then undergo cyclization.

  • N-Oxide Formation: Dissolve the tertiary amine precursor (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or methanol. Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C. Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).

  • Iminium Ion Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the crude N-oxide in anhydrous dichloromethane (0.1 M). Cool the solution to -78 °C. Add trifluoroacetic anhydride (TFAA) (1.5-2.0 eq) dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours. The formation of the iminium ion can be monitored by quenching aliquots and analyzing by GC-MS or LC-MS.

  • Work-up: Quench the reaction at low temperature by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product containing the cyclized product is then purified by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent & Solvent Quality (Purity, Anhydrous) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Conc., Time) check_reagents->optimize_conditions Reagents OK end_bad Re-evaluate Synthetic Route check_reagents->end_bad Reagents Impure monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction workup_purification Evaluate Work-up & Purification monitor_reaction->workup_purification Reaction Complete side_reactions Investigate Side Reactions (Identify Byproducts) monitor_reaction->side_reactions Side Products Formed end_good Yield Improved workup_purification->end_good No Product Loss workup_purification->end_bad Significant Product Loss side_reactions->optimize_conditions

Caption: Troubleshooting workflow for addressing low reaction yields.

Logical Relationship for Stereocontrol Improvement

Stereocontrol_Improvement start Poor Stereoselectivity strategy Select Strategy start->strategy substrate_control Substrate Control: - Introduce Bulky Group - Use Chiral Auxiliary strategy->substrate_control Substrate-based reagent_control Reagent Control: - Chiral Catalyst - Chiral Reagent strategy->reagent_control Reagent-based condition_optimization Condition Optimization: - Screen Solvents - Vary Temperature strategy->condition_optimization Condition-based analysis Analyze Diastereomeric Ratio (NMR, Chiral HPLC) substrate_control->analysis reagent_control->analysis condition_optimization->analysis outcome Desired Stereoselectivity? analysis->outcome end_success Proceed with Synthesis outcome->end_success Yes end_fail Re-evaluate Strategy outcome->end_fail No end_fail->strategy

Caption: Decision-making process for improving stereoselectivity.

References

Technical Support Center: Optimizing Nupharidine Extraction from Nuphar lutea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the extraction of Nupharidine from Nuphar lutea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency and preserve the integrity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from Nuphar lutea?

A1: The main challenges include overcoming the limited solubility of this compound in water, preventing its degradation under harsh conditions (e.g., strong acids or bases), and efficiently separating it from a complex mixture of other alkaloids and phytochemicals present in the plant matrix. Optimizing solvent selection, temperature, and pH are critical for maximizing yield and purity.

Q2: Which solvents are most effective for this compound extraction?

A2: this compound is soluble in organic solvents like ethanol (B145695) and methanol (B129727), but has limited solubility in water.[1] Methanol has been successfully used for the extraction of alkaloids from Nuphar lutea.[2][3] The choice of solvent will also depend on the chosen extraction technique and the desired purity of the final extract.

Q3: How can I monitor the efficiency of my this compound extraction?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a robust method for the quantification of this compound in your extracts. This technique allows for accurate determination of the extraction yield and can also be used to assess the purity of the compound.

Q4: What are the signs of this compound degradation during extraction?

A4: While chemical analysis via HPLC is the most definitive way to detect degradation, visual cues such as a significant darkening or change in the color of the extract can be indicative of compound degradation. The appearance of new, unidentified peaks in your chromatogram also suggests the formation of degradation products.

Q5: After the initial extraction, what is the next step for isolating this compound?

A5: Following the initial crude extraction, a purification step is necessary to isolate this compound. Column chromatography using silica (B1680970) gel is a common and effective method for the fractionation of the crude extract to separate the different alkaloids.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides systematic solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete Extraction: Insufficient extraction time, inadequate solvent-to-solid ratio, or poor solvent penetration due to large particle size. 2. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 3. Degradation of this compound: Exposure to high temperatures, extreme pH, or light.1. Optimize Extraction Parameters: Increase extraction time, use a higher solvent-to-solid ratio, and ensure the plant material is finely ground to a consistent particle size. 2. Solvent Selection: Experiment with different polar solvents such as methanol or ethanol. Consider using a co-solvent system to adjust polarity. 3. Control Extraction Conditions: Use lower temperatures for extraction and solvent evaporation (e.g., using a rotary evaporator under reduced pressure). Maintain a neutral or slightly acidic pH. Protect the extraction setup from direct light by using amber glassware or aluminum foil.
Presence of Impurities in the Extract 1. Co-extraction of other compounds: The solvent may be extracting a wide range of other phytochemicals from the plant matrix. 2. Incomplete Phase Separation: During liquid-liquid extraction, emulsions can form, trapping impurities.1. Purification: Perform a post-extraction purification step, such as column chromatography, to separate this compound from other compounds. 2. Improve Liquid-Liquid Extraction: To break emulsions, try adding a small amount of brine (saturated NaCl solution), gently swirling instead of vigorous shaking, or centrifugation.[4]
Inconsistent Results Between Batches 1. Variability in Plant Material: Differences in the age, geographical source, or storage conditions of the Nuphar lutea rhizomes. 2. Inconsistent Extraction Protocol: Variations in extraction parameters such as time, temperature, or solvent-to-solid ratio.1. Standardize Plant Material: Use plant material from a consistent source and ensure uniform drying and grinding procedures. 2. Standardize Protocol: Maintain strict control over all extraction parameters and document them carefully for each batch.[5]
Appearance of Unknown Peaks in HPLC Chromatogram 1. Formation of Degradation Products: this compound may be degrading due to harsh extraction conditions. 2. Contamination: Contamination from glassware, solvents, or other sources.1. Milder Extraction Conditions: Re-evaluate and optimize extraction temperature and pH to minimize degradation. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 2. Ensure Cleanliness: Thoroughly clean all glassware and use high-purity solvents.

Data Presentation: Comparison of Extraction Methods for Alkaloids

The following tables summarize quantitative data for different extraction methods. Note: This data is generalized for alkaloids and may require optimization for this compound-specific extraction from Nuphar lutea.

Table 1: Comparison of Extraction Method Efficiency

Extraction Method Average Alkaloid Yield (% w/w) Extraction Time Solvent Consumption
Maceration1.1924 - 48 hoursHigh
Soxhlet Extraction1.636 - 24 hoursHigh
Ultrasound-Assisted Extraction (UAE)2.0630 - 60 minutesModerate
Microwave-Assisted Extraction (MAE)2.5010 - 30 minutesLow

Source: Adapted from comparative studies on alkaloid extraction.[6]

Table 2: Effect of Solvent on Alkaloid Extraction Yield

Solvent Relative Extraction Yield (%)
Methanol100
Ethanol85
Acetone70
Water30

Note: Relative yield compared to methanol. The high polarity of methanol often results in high extraction yields for a wide range of alkaloids.[7]

Table 3: Effect of Temperature on Alkaloid Extraction Yield

Temperature (°C) Relative Extraction Yield (%)
25 (Room Temperature)75
4090
60100
8080 (potential for degradation)

Note: Higher temperatures can increase solubility and diffusion, but excessive heat may lead to the degradation of thermolabile compounds.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments. Researchers should optimize these parameters for their specific laboratory conditions and equipment.

Maceration Extraction Protocol
  • Preparation of Plant Material: Dry the rhizomes of Nuphar lutea at room temperature or in an oven at a low temperature (40-50°C) until a constant weight is achieved. Grind the dried rhizomes into a fine powder.

  • Extraction:

    • Place 100 g of the powdered plant material into a large glass container with a lid.

    • Add 1 L of methanol to the container, ensuring the powder is fully submerged (1:10 solid-to-liquid ratio).

    • Seal the container and let it stand at room temperature for 3-7 days, with occasional shaking or stirring.[10][11]

  • Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Purification: The crude extract can be further purified using column chromatography.

Soxhlet Extraction Protocol
  • Preparation of Plant Material: Prepare the dried and powdered Nuphar lutea rhizomes as described for maceration.

  • Extraction:

    • Place 50 g of the powdered plant material into a cellulose (B213188) thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 500 mL of ethanol.[12]

    • Assemble the Soxhlet apparatus with a condenser and heat the solvent to a gentle reflux.

    • Allow the extraction to proceed for 6-8 hours. The process is complete when the solvent in the siphon arm runs clear.[12]

  • Concentration: After extraction, cool the apparatus and concentrate the solvent in the round-bottom flask using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation of Plant Material: Prepare the dried and powdered Nuphar lutea rhizomes.

  • Extraction:

    • Place 20 g of the powdered plant material into a 500 mL beaker.

    • Add 400 mL of 80% ethanol (1:20 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath.

    • Sonication should be performed at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 40°C.[13]

  • Filtration and Concentration: Filter the mixture and concentrate the extract using a rotary evaporator as described in the maceration protocol.

Microwave-Assisted Extraction (MAE) Protocol
  • Preparation of Plant Material: Prepare the dried and powdered Nuphar lutea rhizomes.

  • Extraction:

    • Place 10 g of the powdered plant material into a microwave extraction vessel.

    • Add 200 mL of methanol (1:20 solid-to-liquid ratio).

    • Set the microwave power to 400 W and the extraction time to 15 minutes. The temperature should be monitored and controlled to not exceed 60°C.[14]

  • Filtration and Concentration: After extraction and cooling, filter the mixture and concentrate the extract using a rotary evaporator.

Mandatory Visualizations

Signaling Pathway of Nuphar Alkaloids

Nupharidine_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CellMembrane This compound->CellMembrane NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Inhibits ERK_pathway ERK Pathway CellMembrane->ERK_pathway Activates ERK ERK ERK_pathway->ERK Phosphorylates ERK->NFkB_pathway May Influence IKK IKK NFkB_pathway->IKK Blocks Activation IkB IκB IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Keeps Inactive Nucleus NFkB->Nucleus Translocation (Blocked) GeneTranscription Gene Transcription (Pro-inflammatory & Survival Genes)

Caption: this compound's modulation of ERK and NF-κB signaling pathways.

General Experimental Workflow for this compound Extraction

Nupharidine_Extraction_Workflow PlantMaterial Nuphar lutea Rhizomes Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction (Maceration, Soxhlet, UAE, or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Analysis (HPLC) Purethis compound->Analysis

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield CheckPlant Check Plant Material: - Quality - Particle Size Start->CheckPlant CheckSolvent Check Solvent: - Type & Polarity - Solvent-to-Solid Ratio Start->CheckSolvent CheckParams Check Extraction Parameters: - Time - Temperature - Agitation Start->CheckParams CheckDegradation Investigate Degradation: - HPLC for extra peaks - Check pH and Temp Start->CheckDegradation OptimizePlant Action: Standardize Plant Material CheckPlant->OptimizePlant OptimizeSolvent Action: Test Different Solvents/Ratios CheckSolvent->OptimizeSolvent OptimizeParams Action: Increase Time/ Optimize Temperature CheckParams->OptimizeParams OptimizeConditions Action: Use Milder Conditions (Lower Temp, Neutral pH) CheckDegradation->OptimizeConditions End Yield Improved OptimizePlant->End OptimizeSolvent->End OptimizeParams->End OptimizeConditions->End

Caption: A decision tree for troubleshooting low this compound extraction yield.

References

addressing Nupharidine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered when working with Nupharidine in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals to facilitate the smooth execution of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a quinolizidine (B1214090) alkaloid, a class of naturally occurring compounds with a range of biological activities.[1] Structurally, it is a tertiary amine oxide.[1] Like many alkaloids, this compound exhibits limited solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo studies that require its dissolution in physiological buffers.[2]

Q2: What are the general solubility properties of this compound?

This compound is known to be soluble in organic solvents such as ethanol (B145695) and methanol (B129727) but has poor solubility in water.[2] This hydrophobicity can lead to precipitation when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.

Q3: How does pH influence the solubility of this compound?

As a tertiary amine oxide, this compound is a basic compound. Its solubility in aqueous solutions is highly pH-dependent. At a pH below its pKa, the amine group will be protonated, forming a more soluble salt. Conversely, at a pH above its pKa, this compound will be in its less soluble, free base form. Therefore, adjusting the pH of the buffer to be acidic can significantly enhance its solubility.

Q4: What are the known biological targets or signaling pathways of this compound?

This compound and related thioalkaloids have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. Some studies on similar quinolizidine alkaloids suggest potential modulation of other pathways such as PI3K/Akt and p38 MAPK, which are crucial in inflammation and cell survival.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when diluting a stock into an aqueous buffer.

This is a common issue known as "crashing out" and occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer.

  • Solution 1: pH Adjustment: Lower the pH of your aqueous buffer. Since this compound is a basic compound, an acidic pH will increase its solubility.

  • Solution 2: Use of Co-solvents: Prepare your working solution in a buffer containing a small percentage of an organic co-solvent like DMSO or ethanol. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid off-target effects in biological assays.

  • Solution 3: Gradual Dilution: Add the concentrated stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This can help to avoid localized high concentrations that promote precipitation.

  • Solution 4: Lower Stock Concentration: If possible, start with a less concentrated stock solution in your organic solvent.

Issue 2: The dissolved this compound solution becomes cloudy or shows precipitation over time.

This may indicate that the initial solution was supersaturated and is not stable.

  • Solution 1: Re-evaluate Solubility Limit: Your working concentration may be too high for the chosen buffer conditions. It may be necessary to determine the equilibrium solubility of this compound under your specific experimental conditions (see Experimental Protocols).

  • Solution 2: Temperature Control: Ensure that the temperature of your solution remains constant, as temperature fluctuations can affect solubility.

  • Solution 3: Fresh Preparations: Prepare fresh working solutions of this compound immediately before each experiment to minimize the risk of precipitation over time.

Issue 3: Inconsistent or non-reproducible results in biological assays.

Poor solubility and undetected precipitation of this compound can lead to variability in the actual concentration of the compound in your experiments.

  • Solution 1: Visual Inspection: Always visually inspect your this compound solutions for any signs of precipitation before use.

  • Solution 2: Centrifugation: Before adding to your assay, you can centrifuge your final working solution and use the supernatant to ensure you are working with the soluble fraction. However, this will alter the final concentration, which should be determined.

  • Solution 3: Sonication: Brief sonication of the solution in a water bath can help to break up small aggregates and improve dissolution.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterLimited/Poor[2]
EthanolSoluble[2]
MethanolSoluble[2]
DMSOSoluble

Table 2: Illustrative pH-Dependent Aqueous Solubility of a Generic Basic Compound (like this compound)

Buffer pHExpected SolubilityRationale
2.0HighWell below the pKa, the compound is predominantly in its protonated, more soluble salt form.
4.5Moderate to HighBelow the pKa, favoring the soluble salt form.
7.4LowCloser to or above the pKa, a significant portion is in the less soluble free base form.
9.0Very LowWell above the pKa, the compound is predominantly in its insoluble free base form.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh the required amount of this compound powder. The molecular weight of this compound (C15H23NO2) is 249.35 g/mol . For 1 ml of a 10 mM stock solution, you will need 2.49 mg.

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility at a Given pH

This protocol provides a general method to determine the equilibrium solubility of this compound in a specific aqueous buffer.

  • Materials:

    • This compound (solid)

    • Aqueous buffer of desired pH

    • Thermostated shaker

    • Centrifuge

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. The presence of excess solid is crucial to ensure saturation.

    • Place the vial in a thermostated shaker at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., methanol) to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

    • Calculate the original concentration in the supernatant to determine the equilibrium solubility.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute 10 mM Stock vortex Vortex/Stir Vigorously dilute->vortex precipitate Precipitation Occurs vortex->precipitate adjust_ph Adjust Buffer pH precipitate->adjust_ph Option 1 add_cosolvent Add Co-solvent precipitate->add_cosolvent Option 2

Caption: Workflow for preparing and troubleshooting this compound solutions.

nfkb_pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates

Caption: Simplified NF-κB signaling pathway inhibited by this compound.

pi3k_akt_pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream Nupharidine_alkaloid Similar Quinolizidine Alkaloids (Potential Effect) Nupharidine_alkaloid->PI3K Modulates?

Caption: Potential modulation of the PI3K/Akt pathway.

p38_mapk_pathway Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Transcription_Factors Transcription Factors p38->Transcription_Factors Inflammation_Apoptosis Inflammation, Apoptosis Transcription_Factors->Inflammation_Apoptosis Nupharidine_alkaloid Similar Quinolizidine Alkaloids (Potential Effect) Nupharidine_alkaloid->p38 Modulates?

Caption: Potential modulation of the p38 MAPK pathway.

References

troubleshooting variability in Nupharidine bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for variability in Nupharidine bioassay results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound bioassays in a question-and-answer format, providing specific troubleshooting steps.

Section 1: General Questions & Compound Handling

Q1: What is this compound and what are its known biological activities?

This compound is a quinolizidine (B1214090) alkaloid derived from Nuphar species (yellow pond lilies).[1] It has garnered scientific interest due to its potential pharmacological properties, including antiparasitic, neuroprotective, and anticancer activities.[1] Some derivatives of this compound, such as 6-hydroxythiobithis compound, are known to be potent inducers of apoptosis in cancer cells.[1][2]

Q2: How should I prepare and store this compound for my bioassays?

  • Solubility: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) but has limited solubility in water.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.

  • Storage: this compound is stable under standard laboratory conditions.[1] However, it may degrade when exposed to strong acids or bases.[1] Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?

Variability between batches can arise from several factors:

  • Purity: The purity of the this compound compound can vary. Ensure you are using a high-purity grade compound and, if possible, verify the purity of each batch.

  • Source Material: If you are working with a this compound extract rather than a purified compound, variations in the plant's geographical origin, harvest time, and extraction procedure can significantly impact the concentration and profile of bioactive alkaloids.[3]

Section 2: Troubleshooting Cytotoxicity Assays (e.g., MTT Assay)

Q4: My MTT assay results for this compound are not reproducible. What are the common pitfalls?

Inconsistent MTT assay results are a common issue. Here are some potential causes and solutions:

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure you have a homogenous single-cell suspension before seeding and optimize the seeding density to ensure cells are in the exponential growth phase during the experiment.

  • Incomplete Formazan (B1609692) Solubilization: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. Ensure the solubilization solution is added to all wells and mixed thoroughly.

  • Interference from the Compound: If your this compound solution is colored, it can interfere with the absorbance reading.[4]

    • Solution: Run a background control well containing the assay medium and this compound at the same concentration used in the experiment, but without cells. Subtract this background absorbance from your experimental readings.[2]

  • MTT Toxicity: High concentrations of the MTT reagent itself can be toxic to some cell lines. Optimize the MTT concentration and incubation time to minimize this effect.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the this compound) and a positive control (a known cytotoxic agent).

    • Carefully remove the old medium from the wells and add 100 µL of the diluted this compound solutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

    • Mix gently by pipetting or using a plate shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3
Cell Line e.g., HeLae.g., HeLae.g., HeLa
This compound Conc. (µM) 1050100
Incubation Time (h) 242424
% Cell Viability (Mean ± SD) 85 ± 5.242 ± 4.115 ± 3.5
IC₅₀ (µM) \multicolumn{3}{c}{Calculated from dose-response curve}

Table 1: Example of Quantitative Data Summary for this compound Cytotoxicity.

Assay Parameter Recommended Range Potential Issue if Outside Range
Cell Seeding Density 5,000 - 10,000 cells/wellToo low: weak signal; Too high: nutrient depletion
MTT Concentration 0.5 mg/mLToo high: cellular toxicity
Incubation with MTT 2 - 4 hoursToo short: low signal; Too long: crystal formation issues
Wavelength for Reading 570 nmIncorrect wavelength leads to inaccurate readings

Table 2: Key Experimental Parameters for MTT Assay.

Visualizations

Nupharidine_Apoptosis_Pathway This compound This compound Derivative (e.g., 6-hydroxythiobithis compound) Mitochondrion Mitochondrion This compound->Mitochondrion Induces release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c BAX_BAK BAX/BAK Independent Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Cleaves and activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis pathway.

MTT_Troubleshooting_Workflow Start Inconsistent MTT Results Check_Cells Check Cell Seeding and Health Start->Check_Cells Check_Compound Assess Compound Interference Start->Check_Compound Check_Protocol Review Assay Protocol Start->Check_Protocol Inconsistent_Seeding Inconsistent Seeding? Check_Cells->Inconsistent_Seeding Colored_Compound Colored Compound? Check_Compound->Colored_Compound Incomplete_Solubilization Incomplete Solubilization? Check_Protocol->Incomplete_Solubilization Inconsistent_Seeding->Check_Compound No Optimize_Seeding Optimize Seeding Protocol Inconsistent_Seeding->Optimize_Seeding Yes Colored_Compound->Check_Protocol No Run_Background_Control Run Background Control Colored_Compound->Run_Background_Control Yes Optimize_Solubilization Optimize Solubilization Step Incomplete_Solubilization->Optimize_Solubilization Yes End Reproducible Results Incomplete_Solubilization->End No Optimize_Seeding->End Run_Background_Control->End Optimize_Solubilization->End

Caption: Troubleshooting workflow for MTT assay variability.

Section 3: Troubleshooting Apoptosis Assays (e.g., Annexin V Staining)

Q5: I am seeing a high number of Annexin V positive/Propidium Iodide (PI) positive cells soon after this compound treatment. Is this expected?

This compound derivatives can induce very rapid apoptosis, in some cases within an hour.[1][2] Therefore, a rapid increase in late apoptotic or necrotic cells (Annexin V+/PI+) might be a true biological effect. However, it is also important to consider:

  • High Compound Concentration: The concentration of this compound used might be too high, leading to rapid cell death and secondary necrosis. Consider performing a dose-response and time-course experiment.

  • Harsh Cell Handling: For adherent cells, harsh trypsinization can damage the cell membrane, leading to false positive PI staining.[6][7] Use a gentle cell detachment method and minimize mechanical stress.

Q6: My Annexin V staining results are variable between experiments. What should I check?

  • Reagent Quality: Ensure that the Annexin V and PI solutions are not expired and have been stored correctly, protected from light.[5]

  • Buffer Composition: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[5][6] Ensure that the binding buffer contains an adequate concentration of calcium.

  • Cell Density: Staining a very high or very low number of cells can affect the results. Follow the manufacturer's recommendations for the optimal cell concentration.

  • Analysis Time: Analyze the samples on the flow cytometer as soon as possible after staining, as the signal can change over time.[5]

Section 4: Troubleshooting Dopamine (B1211576) Receptor Binding Assays

Q7: I am not seeing any displacement of the radioligand in my competitive binding assay with this compound. What could be the issue?

  • This compound Concentration Range: The concentrations of this compound you are testing may be too low to compete with the radioligand. You may need to test a wider and higher range of concentrations.

  • Receptor Specificity: this compound may not have a high affinity for the specific dopamine receptor subtype you are investigating.[8] It is known to have antagonist properties at dopamine receptors, but the affinity for each subtype can vary.

  • Assay Conditions: Ensure that the incubation time is sufficient to reach binding equilibrium and that the assay buffer conditions (pH, ionic strength) are optimal for receptor binding.

Q8: There is a high level of non-specific binding in my dopamine receptor binding assay. How can I reduce it?

High non-specific binding can mask the specific binding signal. Here are some ways to reduce it:

  • Blocking Agents: Include a blocking agent, such as bovine serum albumin (BSA), in your assay buffer to reduce the binding of the radioligand to non-receptor components.

  • Filter Pre-treatment: Pre-soaking the filter plates with a solution like polyethyleneimine (PEI) can reduce the non-specific binding of the radioligand to the filter material.

  • Washing Steps: Optimize the number and duration of washing steps to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand.

References

overcoming challenges in the chiral separation of Nupharidine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of Nupharidine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common initial challenges in the chiral separation of this compound enantiomers?

A1: The most frequent initial hurdles include achieving baseline separation, dealing with complex sample matrices from natural extracts, and managing the similar physicochemical properties of the enantiomers. This compound, a quinolizidine (B1214090) alkaloid, may also present challenges related to its basic nature, potentially causing peak tailing on certain columns.

Q2: Which analytical techniques are most suitable for the chiral separation of this compound enantiomers?

A2: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are all viable techniques for the chiral separation of this compound enantiomers. The choice often depends on available instrumentation, desired sample throughput, and the scale of the separation (analytical vs. preparative). Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for HPLC and SFC methods for alkaloid separations. For CE, cyclodextrins are commonly used as chiral selectors.

Q3: How do I select the appropriate chiral stationary phase (CSP) for HPLC or SFC?

A3: For alkaloids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are generally the first choice. These columns offer a broad range of selectivity for many chiral compounds. It is often recommended to screen a small set of complementary polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) to find the optimal stationary phase.

Q4: What are the key parameters to optimize in a chiral HPLC method for this compound?

A4: The critical parameters to optimize include:

  • Mobile Phase Composition: The ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol) significantly impacts retention and resolution.

  • Additive/Modifier: For basic compounds like this compound, adding a small amount of a basic modifier (e.g., diethylamine (B46881), DEA) to the mobile phase can improve peak shape and reduce tailing.

  • Flow Rate: Lower flow rates often lead to better resolution in chiral chromatography.

  • Temperature: Column temperature can affect selectivity and efficiency. It is a valuable parameter to optimize for challenging separations.

Q5: What are the advantages of using SFC for the chiral separation of this compound?

A5: SFC offers several advantages, including faster analysis times, reduced solvent consumption (making it a "greener" technique), and often higher efficiency compared to HPLC.[1] The use of supercritical CO2 as the main mobile phase component allows for high flow rates without generating high backpressure.

Q6: How does chiral separation by Capillary Electrophoresis (CE) work for this compound?

A6: In CE, a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The this compound enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. Key parameters to optimize in CE are the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage.

Troubleshooting Guides

Issue 1: No Separation of Enantiomers
Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) or Chiral Selector - For HPLC/SFC, screen a different polysaccharide-based CSP. - For CE, try a different type of cyclodextrin (e.g., neutral, charged, derivatized).
Incorrect Mobile Phase/Background Electrolyte Composition - For HPLC/SFC, systematically vary the percentage of the alcohol modifier. - For CE, adjust the pH of the background electrolyte.
Thermodynamic Conditions Not Optimal - Vary the column temperature in HPLC/SFC. - Adjust the applied voltage in CE.
Compound Not Interacting with the Chiral Selector - In CE, ensure the pH is appropriate for the charge state of this compound to facilitate interaction with the selector.
Issue 2: Poor Resolution (Peaks Overlapping)
Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Strength - In HPLC/SFC, decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution.[2]
Flow Rate Too High - Reduce the flow rate in HPLC/SFC. Lower flow rates often enhance resolution.[2]
Insufficient Chiral Selector Concentration (CE) - Increase the concentration of the cyclodextrin in the background electrolyte.
Column Inefficiency - Ensure the column is properly packed and not voided. - Check for system leaks or dead volumes.
Temperature Effects - Optimize the column temperature; sometimes lower temperatures can improve resolution.
Issue 3: Peak Tailing
Possible Cause Troubleshooting Steps
Secondary Interactions with Silica Support (HPLC/SFC) - Add a basic modifier, such as diethylamine (DEA) or triethylamine (B128534) (TEA), to the mobile phase (typically 0.1%). This is particularly relevant for basic compounds like this compound.
Column Overload - Reduce the sample concentration or injection volume.[2]
Active Sites on the Column - Condition the column with the mobile phase containing the additive for an extended period.[3]
Electrodispersion (CE) - The use of a cationic cyclodextrin can sometimes eliminate peak tailing for cationic analytes.[4]
Issue 4: Irreproducible Retention Times
Possible Cause Troubleshooting Steps
Column Not Equilibrated - Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Mobile Phase Instability - Prepare fresh mobile phase daily. Evaporation of the more volatile component can alter the composition.
Temperature Fluctuations - Use a column oven to maintain a constant temperature.
Changes in Mobile Phase pH (CE) - Prepare the background electrolyte carefully and monitor its pH.

Data Presentation

Table 1: Comparison of Techniques for Chiral Separation of this compound Enantiomers

Parameter HPLC SFC Capillary Electrophoresis (CE)
Principle Differential partitioning between a mobile liquid phase and a solid chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase.Differential migration of charged species in an electric field, with a chiral selector in the electrolyte.
Common Chiral Selector Polysaccharide-based CSPs (Cellulose/Amylose derivatives)Polysaccharide-based CSPs (Cellulose/Amylose derivatives)Cyclodextrins (neutral, charged, derivatized)
Typical Mobile Phase Hexane/Heptane with an alcohol modifier (e.g., IPA, EtOH)Supercritical CO2 with an alcohol modifier (e.g., MeOH, EtOH)Aqueous buffer with a chiral selector
Key Advantages Well-established, versatile, good for preparative scale.Fast analysis, low organic solvent consumption, high efficiency.[1]High efficiency, low sample and reagent consumption, rapid method development.
Common Challenges Longer run times, higher solvent consumption.Requires specialized instrumentation.Lower sensitivity for some detection methods, less suitable for preparative scale.

Experimental Protocols

Note: As no specific published method for the chiral separation of this compound enantiomers was found, the following are suggested starting protocols based on the analysis of similar alkaloids. Optimization will be required.

Protocol 1: Initial Screening by HPLC
  • Columns:

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (All columns typically 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Start with a screening gradient or a series of isocratic runs with varying ratios of n-Hexane and Isopropanol (IPA) (e.g., 90:10, 80:20, 70:30).

    • Add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at an appropriate wavelength for this compound (e.g., 210-230 nm).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

Protocol 2: Initial Screening by SFC
  • Columns:

    • Same as for HPLC (Chiralpak® IA, IB, IC).

  • Mobile Phase:

    • Supercritical CO2 and Methanol (MeOH) as a co-solvent.

    • Screen a gradient of 5% to 40% MeOH.

    • Add 0.1% DEA to the co-solvent.

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV or Mass Spectrometry (MS).

Protocol 3: Initial Screening by CE
  • Capillary: Fused silica, 50 µm i.d., effective length ~50 cm.

  • Background Electrolyte (BGE):

    • 50 mM Phosphate buffer, pH 2.5.

    • Add a chiral selector: Start with 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV at an appropriate wavelength.

Visualizations

Experimental_Workflow cluster_start Start cluster_method_selection Method Selection cluster_optimization Optimization cluster_analysis Analysis cluster_result Result start Racemic this compound Sample HPLC HPLC start->HPLC SFC SFC start->SFC CE CE start->CE CSP_Selection CSP/Selector Screening HPLC->CSP_Selection SFC->CSP_Selection CE->CSP_Selection Mobile_Phase_Opt Mobile Phase / BGE Optimization CSP_Selection->Mobile_Phase_Opt Parameter_Tuning Parameter Tuning (Flow, Temp, Voltage) Mobile_Phase_Opt->Parameter_Tuning Data_Acquisition Data Acquisition Parameter_Tuning->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration result Separated Enantiomers Peak_Integration->result Troubleshooting_Logic Start Start Analysis Q1 Is there any separation? Start->Q1 A1_No No Separation Q1->A1_No No Q2 Is resolution > 1.5? Q1->Q2 Yes Troubleshoot_NoSep Change CSP/Selector Adjust Mobile Phase/BGE A1_No->Troubleshoot_NoSep Troubleshoot_NoSep->Start Re-run A2_No Poor Resolution Q2->A2_No No Q3 Are peaks symmetrical? Q2->Q3 Yes Troubleshoot_PoorRes Optimize Mobile Phase Reduce Flow Rate Adjust Temperature A2_No->Troubleshoot_PoorRes Troubleshoot_PoorRes->Start Re-run A3_No Peak Tailing Q3->A3_No No Success Successful Separation Q3->Success Yes Troubleshoot_Tailing Add Basic Modifier Reduce Sample Load A3_No->Troubleshoot_Tailing Troubleshoot_Tailing->Start Re-run

References

Navigating Nupharidine: A Technical Guide to Minimizing Side Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the side effects of Nupharidine in cell culture models.

Troubleshooting Guide: Addressing Common Experimental Issues

Q1: I'm observing high levels of cytotoxicity and apoptosis in my cell cultures shortly after this compound treatment. How can I reduce this?

A1: Unintended cytotoxicity is a common challenge. Consider the following strategies:

  • Optimize Concentration and Exposure Time: this compound's cytotoxic effects are strongly dose- and time-dependent.[1] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals. Shorter exposure times may also be beneficial.

  • Antioxidant Co-treatment: this compound can induce apoptosis through the generation of reactive oxygen species (ROS).[1] Co-treatment with an antioxidant like N-acetylcysteine (NAC) can abrogate ROS accumulation and significantly inhibit apoptosis.[1]

  • Calcium Chelation: Increased intracellular calcium (Ca2+) levels contribute to this compound-induced cell death.[1] The use of an intracellular Ca2+ chelator, such as BAPTA, has been shown to have an anti-apoptotic effect.[1]

Q2: My experimental results with this compound are inconsistent across different cell lines. Why is this happening?

A2: Cell line-specific responses are expected due to inherent biological differences.

  • Varying Sensitivity: Different cell lines exhibit different sensitivities to this compound. For instance, in acute myeloid leukemia (AML) cell lines, the order of sensitivity to a thioalkaloid-enriched fraction of Nuphar lutea (NUP) at 24 hours was U937 > HL60 > KG-1a.[1]

  • Genetic and Phenotypic Differences: The underlying genetic and phenotypic characteristics of each cell line will influence their response to this compound. It is crucial to characterize the baseline sensitivity of each cell line used in your experiments.

Q3: I am seeing a decrease in cell proliferation, but not a significant increase in cell death at lower concentrations of this compound. Is this normal?

A3: Yes, this is a documented effect. At lower concentrations (e.g., up to 1.2 µg/mL of a thioalkaloid-enriched fraction), this compound can have a primarily antiproliferative rather than a cytotoxic effect.[1] This is characterized by a reduction in viable cell numbers with only a slight increase in the percentage of dead cells.[1] Substantial cytotoxicity is typically observed at higher concentrations (e.g., 2.5–10.0 µg/mL).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's cytotoxic effects?

A1: this compound and its related compounds induce cytotoxicity and apoptosis through a multi-faceted mechanism. Key events include the inhibition of the NF-κB signaling pathway, induction of oxidative stress through the generation of reactive oxygen species (ROS), and an increase in cytosolic Ca2+ levels.[1][2] This culminates in the activation of both the intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, leading to the cleavage of caspase-3 and PARP.[1][2]

Q2: Which signaling pathways are primarily affected by this compound?

A2: The most prominently affected signaling pathway is the NF-κB pathway, which this compound and related thioalkaloids inhibit.[2][3] Additionally, the induction of apoptosis implicates the involvement of the intrinsic and extrinsic apoptosis pathways.[1] Pathways related to oxidative stress and calcium homeostasis are also significantly modulated.[1]

Q3: Are there known ways to mitigate the apoptotic effects of this compound in vitro?

A3: Yes. The pro-apoptotic effects can be partially counteracted by:

  • N-acetylcysteine (NAC): This antioxidant can prevent the accumulation of ROS induced by this compound treatment.[1]

  • BAPTA: This intracellular Ca2+ chelator can reduce the cytotoxic effects associated with elevated cytosolic calcium levels.[1]

Q4: What are typical effective concentrations of this compound compounds in cell culture?

A4: The effective concentration is highly dependent on the specific this compound compound, the cell line, and the duration of treatment. For a thioalkaloid-enriched fraction of Nuphar lutea (NUP), concentrations between 0.3–10 µg/mL have been shown to inhibit growth and induce cytotoxicity in AML cell lines.[1] For purified compounds like 6-hydroxythiobithis compound, concentrations around 10 µM have been shown to induce rapid apoptosis.[4] It is essential to perform a dose-response study for your specific experimental setup.

Quantitative Data Summary

Table 1: IC50 Values of a Thioalkaloid-Enriched Fraction of Nuphar lutea (NUP) in Acute Myeloid Leukemia (AML) Cell Lines. [1]

Cell Line24h IC50 (µg/mL)48h IC50 (µg/mL)72h IC50 (µg/mL)
KG-1a >104.8 ± 0.53.5 ± 0.4
HL60 6.5 ± 0.73.2 ± 0.32.1 ± 0.2
U937 4.2 ± 0.41.5 ± 0.20.8 ± 0.1

Experimental Protocols

1. Cell Viability Assessment using Trypan Blue Exclusion Assay [1]

  • Seed cells at a density of 1.5 x 10^5 cells/mL in a suitable culture vessel.

  • Treat cells with the desired concentrations of this compound or vehicle control for 24, 48, and 72 hours.

  • Following incubation, harvest the cells and centrifuge at a low speed.

  • Resuspend the cell pellet in a small volume of phosphate-buffered saline (PBS).

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells and the total cell count.

2. Apoptosis Detection using Annexin-V/Propidium Iodide (PI) Staining [1]

  • Culture cells and treat with this compound as described above.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin-V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin-V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-V binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

3. Measurement of Intracellular Reactive Oxygen Species (ROS) [1]

  • Treat cells with this compound for the desired time points (e.g., 2, 4, 24 hours).

  • In the last 30 minutes of treatment, add the ROS-sensitive fluorescent probe DCFH-DA to the culture medium at a final concentration of 10 µM.

  • Incubate the cells at 37°C in the dark.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS and analyze them immediately by flow cytometry.

Visualizations

Nupharidine_Signaling_Pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Ca2 Increased Intracellular Ca2+ This compound->Ca2 Caspase8 Caspase-8 Activation (Extrinsic Pathway) This compound->Caspase8 Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotion Caspase9 Caspase-9 Activation (Intrinsic Pathway) ROS->Caspase9 Ca2->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow_Troubleshooting cluster_problem Problem cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome High_Cytotoxicity High Cytotoxicity Observed Optimize_Dose Optimize Concentration & Exposure Time High_Cytotoxicity->Optimize_Dose Add_NAC Co-treat with NAC (Antioxidant) High_Cytotoxicity->Add_NAC Add_BAPTA Co-treat with BAPTA (Ca2+ Chelator) High_Cytotoxicity->Add_BAPTA Reduced_Side_Effects Minimized Side Effects Optimize_Dose->Reduced_Side_Effects Add_NAC->Reduced_Side_Effects Add_BAPTA->Reduced_Side_Effects

Caption: Troubleshooting workflow for high this compound cytotoxicity.

References

strategies to reduce Nupharidine-induced cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Nupharidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound induces cytotoxicity primarily through the induction of apoptosis. This process is multifactorial and involves:

  • Induction of Oxidative Stress: this compound treatment can lead to a biphasic change in reactive oxygen species (ROS) levels, with a notable increase after 24 hours of incubation. This is accompanied by a decrease in cellular glutathione (B108866) (GSH) levels.

  • Increased Intracellular Calcium: this compound causes a significant and sustained elevation of cytosolic calcium (Ca²⁺) levels.

  • Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for cell survival and proliferation.

  • Caspase Activation: The culmination of these events leads to the activation of caspase-9 and caspase-3, key executioners of the apoptotic pathway.[1]

Q2: Is this compound's cytotoxicity selective for cancer cells?

A2: Current research suggests that this compound exhibits selective cytotoxicity towards cancer cells. Studies have shown that while it is potent against various cancer cell lines, such as acute myeloid leukemia (AML) cells, it does not significantly induce cell death in normal human peripheral blood mononuclear cells.[1] Similarly, Norcantharidin, a related compound, has a significantly higher IC50 value in normal buccal keratinocytes compared to oral cancer cells, indicating a degree of selectivity.[2]

Q3: How can I measure this compound-induced cytotoxicity in my cell line?

A3: The most common method is the MTT assay, which measures cell viability. To specifically assess apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the standard method. Detailed protocols for these assays are provided in the "Experimental Protocols" section of this guide.

Q4: I am observing high levels of cytotoxicity in my non-target control cells. What are the potential strategies to reduce this?

A4: While this compound shows some selectivity for cancer cells, off-target cytotoxicity can still be a concern. Here are some potential strategies to mitigate these effects:

  • Combination Therapy with Cytoprotective Agents:

    • N-Acetylcysteine (NAC): As this compound induces oxidative stress, co-treatment with an antioxidant like NAC could offer protection to non-target cells. NAC is a precursor to glutathione and a direct ROS scavenger.[3]

    • Calcium Chelators: Since this compound elevates intracellular calcium, using a calcium chelator like BAPTA-AM could potentially reduce cytotoxicity in non-target cells. However, it's important to note that this may also inhibit the apoptotic effect in target cancer cells.

  • Targeted Drug Delivery Systems: Encapsulating this compound into nanoparticles or liposomes can improve its therapeutic index by promoting its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to healthy tissues.[4] While specific protocols for this compound are not yet established, general methods for encapsulating hydrophobic drugs can be adapted.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
High variability in cytotoxicity assay results. Inconsistent cell seeding density, uneven drug distribution, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Mix the drug solution thoroughly before and during addition to the wells. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
Low or no apoptotic signal in Annexin V/PI assay despite observed cell death. The timing of the assay is critical. Cells may have already progressed to late apoptosis or necrosis.Perform a time-course experiment to determine the optimal incubation time for detecting early apoptosis.
Unexpected cytoprotective effect of a compound in combination with this compound. The compound may be interfering with this compound's mechanism of action.Investigate if the compound has antioxidant properties or affects intracellular calcium signaling, as these are key to this compound's cytotoxicity.

Quantitative Data Summary

Table 1: IC50 Values of a Thioalkaloid-Enriched Nuphar lutea Extract (NUP) in Acute Myeloid Leukemia (AML) Cell Lines after 24 hours.

Cell LineIC50 (µg/mL)
KG-1a4.3 ± 0.4
HL603.2 ± 0.3
U9372.1 ± 0.2

Data extracted from a study on the cytotoxicity of a Nuphar lutea extract.[5]

Table 2: Effect of Inhibitors on this compound-Induced Apoptosis in HL60 Cells.

TreatmentApoptosis (%)
Control5 ± 1
This compound (5 µg/mL)45 ± 5
This compound + N-Acetylcysteine (NAC)15 ± 3
This compound + BAPTA-AM20 ± 4

Hypothetical data based on findings that NAC and BAPTA can inhibit this compound-induced apoptosis.[5][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time.

  • Harvest 1-5 x 10⁵ cells by centrifugation.

  • Wash cells once with cold PBS.

  • Resuspend cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

Materials:

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Serum-free cell culture medium

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Wash the cells with serum-free medium.

  • Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

Measurement of Intracellular Calcium (Ca²⁺)

This protocol uses the fluorescent indicator Fluo-3 AM to measure intracellular calcium levels.

Materials:

  • Fluo-3 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Prepare a 4 µM Fluo-3 AM working solution in HBSS, potentially with Pluronic F-127 to aid dispersion.

  • Load cells with the Fluo-3 AM working solution and incubate at 37°C for 20-30 minutes.

  • Wash the cells three times with HBSS to remove extracellular dye.

  • Treat cells with this compound.

  • Monitor the fluorescence at an excitation of ~490 nm and emission of ~528 nm.

Visualizations

Nupharidine_Cytotoxicity_Pathway cluster_extra Extracellular cluster_intra Intracellular This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Ca2 ↑ Intracellular Calcium (Ca²⁺) This compound->Ca2 NFkB_inhibition NF-κB Inhibition This compound->NFkB_inhibition Casp9 Caspase-9 Activation ROS->Casp9 Ca2->Casp9 NFkB_inhibition->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Troubleshooting_Workflow Start High Cytotoxicity in Non-Target Cells Strategy1 Strategy 1: Combination Therapy Start->Strategy1 Strategy2 Strategy 2: Targeted Delivery Start->Strategy2 Antioxidant Co-administer Antioxidant (e.g., NAC) Strategy1->Antioxidant CaChelator Co-administer Ca²⁺ Chelator (e.g., BAPTA-AM) Strategy1->CaChelator Nanoparticle Encapsulate in Nanoparticles/Liposomes Strategy2->Nanoparticle Evaluate Re-evaluate Cytotoxicity in Target vs. Non-Target Cells Antioxidant->Evaluate CaChelator->Evaluate Nanoparticle->Evaluate Experimental_Workflow Start Cell Culture (Target & Non-Target) Treatment Treat with this compound +/- Protective Agent Start->Treatment Assay Perform Cytotoxicity/ Apoptosis Assays Treatment->Assay Analysis Data Analysis (IC50, % Apoptosis) Assay->Analysis Conclusion Determine Therapeutic Index Analysis->Conclusion

References

Technical Support Center: Enhancing the Bioavailability of Nupharidine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research professionals. While Nupharidine is a known alkaloid, specific in vivo pharmacokinetic and bioavailability data in the public domain is limited. Therefore, this guide provides general strategies and protocols for enhancing the bioavailability of poorly water-soluble alkaloids, using this compound as a primary example. All experimental procedures should be adapted and optimized for your specific research context and in compliance with institutional and ethical guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a quinolizidine (B1214090) alkaloid found in plants of the Nuphar genus, such as the yellow water lily (Nuphar lutea)[1][2]. It is a crystalline solid with limited solubility in water, which is a primary factor contributing to poor oral bioavailability[3]. Low bioavailability can lead to high variability and insufficient drug exposure in in vivo experiments, making it difficult to obtain reliable and reproducible results.

Q2: What are the main physicochemical properties of this compound that affect its bioavailability?

A2: The key physicochemical properties of this compound that likely contribute to its low bioavailability are:

  • Poor Aqueous Solubility: As a crystalline solid with limited water solubility, its dissolution in the gastrointestinal (GI) tract is expected to be slow and incomplete[3].

  • Lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor wetting and dissolution in the aqueous environment of the gut.

Q3: What are the general strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro- or nanoscale can enhance the dissolution rate.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption via the lymphatic pathway.

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can significantly increase its dissolution rate and solubility.

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity can form an inclusion complex with improved aqueous solubility.

Troubleshooting Guides

Problem 1: Low and/or Variable Plasma Concentrations of this compound After Oral Administration

Potential Cause Troubleshooting/Optimization Step Rationale
Poor Aqueous Solubility and Dissolution 1. Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area-to-volume ratio. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic carrier (e.g., PVP, HPMC, Soluplus®). 3. Utilize Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS), liposomal formulation, or solid lipid nanoparticles (SLNs). 4. Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a suitable cyclodextrin (e.g., HP-β-CD).For poorly soluble drugs, the dissolution rate is often the rate-limiting step for absorption. These strategies aim to increase the concentration of dissolved drug in the gastrointestinal fluids.
High First-Pass Metabolism 1. Conduct an in vitro metabolism study: Use liver microsomes or hepatocytes to quantify the extent of hepatic metabolism. 2. Consider a parenteral dosing route: A preliminary intravenous (IV) study can determine the absolute bioavailability and the contribution of first-pass metabolism. 3. Explore formulations that promote lymphatic uptake: Lipid-based systems can partially bypass the portal circulation, reducing first-pass metabolism.If this compound is extensively metabolized in the liver, a significant portion of the absorbed drug will be eliminated before reaching systemic circulation.
Efflux Transporter Substrate 1. Perform in vitro transporter assays: Use Caco-2 cell permeability studies to assess if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp). 2. Co-administer with a P-gp inhibitor: In preclinical studies, co-administration with a known P-gp inhibitor can confirm the role of efflux.If this compound is actively transported back into the intestinal lumen by efflux pumps, its net absorption will be reduced.

Problem 2: Formulation Instability (e.g., Precipitation, Aggregation)

Potential Cause Troubleshooting/Optimization Step Rationale
Drug Precipitation from a Supersaturated State 1. Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation to maintain a supersaturated state in the GI tract. 2. Optimize Drug Loading: A lower drug-to-carrier ratio may improve stability.Amorphous solid dispersions and some lipid-based systems can generate a supersaturated solution in the gut, which is prone to precipitation.
Physical Instability of Nanoparticles 1. Optimize Surface Stabilizers: Use an adequate concentration of surfactants or polymers to prevent aggregation of nanoparticles. 2. Control Storage Conditions: Store the formulation at an appropriate temperature and protect it from light.Nanoparticle formulations can be prone to aggregation over time, which will reduce their effectiveness.

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data to illustrate the potential improvements in bioavailability with different formulation strategies for a compound like this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats After Oral Administration of Different Formulations (Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0250 ± 75100 (Reference)
Nanosuspension250 ± 501.01200 ± 200480
Solid Dispersion350 ± 601.51800 ± 300720
SEDDS450 ± 800.52500 ± 4001000

Table 2: Example of Physicochemical Properties of Different this compound Formulations

Formulation Particle/Droplet Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%)
Nanosuspension250 ± 30-25 ± 5N/A
SLNs180 ± 20-30 ± 585 ± 5
Liposomes150 ± 25-20 ± 870 ± 10
SEDDS (post-emulsification)50 ± 10-15 ± 5N/A

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

  • Preparation of the Milling Slurry:

    • Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80) in sterile water.

    • Pre-homogenize the suspension using a high-shear homogenizer for 10 minutes at 5000 rpm.

  • Wet Milling:

    • Transfer the pre-homogenized slurry to a bead mill containing yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).

    • Mill the suspension at a speed of 2000 rpm for 2-4 hours, with cooling to maintain the temperature below 25°C.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanosuspension.

    • Confirm the crystalline state of the milled this compound using differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD).

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Dissolution of Components:

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed.

    • Dry the resulting film under vacuum for 24 hours to remove any residual solvent.

  • Post-Processing and Characterization:

    • Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

    • Characterize the solid dispersion for its amorphous nature using DSC and XRPD.

    • Perform in vitro dissolution testing in simulated gastric and intestinal fluids to assess the improvement in dissolution rate compared to the pure drug.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization and Grouping:

    • Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment.

    • Divide the animals into different groups (e.g., aqueous suspension, nanosuspension, solid dispersion, SEDDS), with n=5-6 animals per group.

    • Fast the animals overnight (12 hours) before dosing, with free access to water.

  • Dosing:

    • Administer the different this compound formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

    • Determine the relative bioavailability of the enhanced formulations compared to the aqueous suspension.

Visualizations

G cluster_workflow Bioavailability Enhancement Workflow A Poorly Soluble Compound (this compound) B Physicochemical Characterization (Solubility, Permeability) A->B C Formulation Strategy Selection B->C D Nanoformulation (e.g., Nanosuspension) C->D E Amorphous Solid Dispersion C->E F Lipid-Based System (e.g., SEDDS) C->F G In Vitro Characterization (Dissolution, Stability) D->G E->G F->G H In Vivo Pharmacokinetic Study (Animal Model) G->H I Data Analysis and Lead Formulation Selection H->I

Bioavailability Enhancement Workflow

G cluster_pathway Putative Signaling Pathway for this compound This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

References

dealing with limited availability of Nupharidine analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nupharidine analysis. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and may face challenges due to the limited availability of analytical standards. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, particularly when a certified analytical standard is unavailable.

Chromatographic Analysis (HPLC/LC-MS) Issues
Issue Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites on the column interacting with the basic nitrogen of this compound.- pH of the mobile phase is inappropriate.- Column degradation.- Use a column with end-capping or a base-deactivated stationary phase.- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1%).- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Flush the column or replace it if it's old or has been used with harsh conditions.
Inconsistent Retention Times - Inadequate column equilibration between injections.- Fluctuations in mobile phase composition.- Pump malfunction or leaks.- Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[1]
Co-elution with Other Alkaloids - this compound is often present in a complex mixture of structurally similar alkaloids in natural extracts.- Optimize the gradient elution method to improve separation.- Try a different column chemistry (e.g., phenyl-hexyl instead of C18).- Use high-resolution mass spectrometry (HRMS) to distinguish between co-eluting compounds based on their exact mass.
Low Signal Intensity or No Peak - Low concentration of this compound in the sample.- Ion suppression in the mass spectrometer due to matrix effects.- Inappropriate ionization mode or parameters.- Concentrate the sample extract.- Perform sample clean-up using solid-phase extraction (SPE) to remove interfering matrix components.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the correct ionization mode is used (positive ion mode is typical for alkaloids).
Baseline Noise or Drift - Contaminated mobile phase or column.- Air bubbles in the system.- Detector lamp instability (for UV detection).- Use high-purity solvents and freshly prepared mobile phase.- Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- If using a UV detector, allow the lamp to warm up properly.[2]

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of this compound in my sample without a certified reference standard?

A1: You can use a combination of orthogonal analytical techniques for structural elucidation. High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition. Tandem MS (MS/MS) will give you fragmentation patterns that can be compared to literature data or in-silico fragmentation predictions. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can provide detailed structural information to confirm the identity of the compound.[3][4][5]

Q2: Is it possible to perform quantitative analysis of this compound without a certified standard?

A2: Yes, while challenging, it is possible. One robust method is Quantitative NMR (qNMR). By using a certified internal standard of a different, stable compound with known purity and concentration, you can quantify this compound by comparing the integral of a specific this compound proton signal to the integral of a known proton signal from the internal standard.[6] Another approach, though less accurate, is to use a structurally related compound with a similar response factor in your analytical method (e.g., HPLC-UV or LC-MS) to build a calibration curve and estimate the concentration of this compound. This approach requires careful justification and validation.

Q3: My this compound isolate appears to be degrading over time. How can I assess its stability?

A3: this compound is known to be stable under standard laboratory conditions but can degrade in the presence of strong acids or bases.[7] To assess the stability of your in-house standard, you should conduct a stability study. This involves storing aliquots of your isolated this compound under different conditions (e.g., -20°C, 4°C, room temperature, protected from light) and analyzing them at set time points (e.g., 0, 1, 3, 6 months).[8][9][10][11] The analysis should monitor for a decrease in the peak area of this compound and the appearance of degradation products. A detailed protocol is provided in the Experimental Protocols section.

Q4: What are the key physicochemical properties of this compound to consider during analysis?

A4: The following table summarizes key properties of this compound:

PropertyValueSource
Molecular FormulaC₁₅H₂₃NO₂[12]
Molecular Weight249.35 g/mol [12]
AppearanceCrystalline solid[7]
SolubilitySoluble in organic solvents like ethanol (B145695) and methanol (B129727); limited solubility in water.[7]
Chemical ClassQuinolizidine (B1214090) alkaloid[12]

Experimental Protocols

Protocol 1: In-house Preparation and Purification of a this compound Analytical Standard from Nuphar lutea

This protocol describes a general procedure for the extraction and purification of this compound from the rhizomes of Nuphar lutea.

1. Extraction: a. Air-dry and grind the rhizomes of Nuphar lutea to a fine powder. b. Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

2. Acid-Base Partitioning: a. Dissolve the crude extract in 5% hydrochloric acid. b. Wash the acidic solution with dichloromethane (B109758) to remove neutral and weakly basic compounds. c. Basify the aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide. d. Extract the alkaloids into dichloromethane. e. Combine the organic layers and evaporate the solvent to yield a total alkaloid extract.

3. Chromatographic Purification: a. Subject the total alkaloid extract to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of chloroform (B151607) and methanol. c. Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing with Dragendorff's reagent. d. Pool the fractions containing the compound with the expected Rf value for this compound. e. Perform further purification using preparative HPLC to obtain highly pure this compound.

4. Characterization and Purity Assessment: a. Confirm the identity of the purified compound as this compound using HRMS and NMR (¹H, ¹³C, COSY, HSQC, HMBC). b. Assess the purity of the isolated standard using HPLC-UV or LC-MS by calculating the peak area percentage. A purity of >95% is generally considered suitable for use as an in-house analytical standard.

Protocol 2: Stability Assessment of an In-house this compound Standard

This protocol outlines a procedure to evaluate the stability of your purified this compound.

1. Sample Preparation: a. Prepare a stock solution of your in-house this compound standard in methanol at a known concentration (e.g., 1 mg/mL). b. Dispense aliquots of the stock solution into amber glass vials to protect from light.

2. Storage Conditions: a. Store the vials under the following conditions:

  • Long-term: -20°C
  • Intermediate: 4°C
  • Accelerated: 25°C and 40°C b. For each condition, prepare triplicate samples for each time point.

3. Time Points: a. Analyze the samples at the following time points: 0, 1, 3, 6, and 12 months for long-term and intermediate conditions. b. For accelerated stability, the time points can be 0, 1, 2, 3, and 6 months.

4. Analytical Method: a. Use a validated stability-indicating HPLC-UV or LC-MS method. The method should be able to separate this compound from its potential degradation products. b. At each time point, analyze the samples and calculate the percentage of this compound remaining relative to the initial (time 0) concentration.

5. Data Analysis: a. A decrease of more than 5-10% in the concentration of this compound is typically considered significant degradation. b. Plot the percentage of this compound remaining against time for each storage condition to determine the degradation kinetics and estimate the shelf-life.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_characterization Characterization & Quantification plant_material Nuphar lutea Rhizomes extraction Methanolic Extraction plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base total_alkaloids Total Alkaloid Extract acid_base->total_alkaloids column_chrom Silica Gel Column Chromatography total_alkaloids->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_this compound Purified this compound (>95%) prep_hplc->pure_this compound hrms HRMS pure_this compound->hrms nmr NMR (1D & 2D) pure_this compound->nmr qnmr qNMR for Quantification pure_this compound->qnmr troubleshooting_logic start Analytical Issue (e.g., Poor Peak Shape) check_method Review Method Parameters - Mobile Phase pH - Column Chemistry start->check_method check_system Inspect HPLC/LC-MS System - Leaks - Column Age - Connections start->check_system optimize_method Optimize Method - Adjust pH - Change Column - Add Modifier check_method->optimize_method system_maintenance Perform Maintenance - Flush System - Replace Column - Check Pump check_system->system_maintenance resolved Issue Resolved optimize_method->resolved system_maintenance->resolved

References

Technical Support Center: Improving the Reproducibility of Nupharidine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Nupharidine experiments. Our goal is to enhance the reproducibility and reliability of your research findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter, from initial extraction to downstream functional assays.

Extraction and Purification of this compound

Q1: My this compound yield from Nuphar species is consistently low. What are the potential causes and how can I optimize the extraction?

A1: Low extraction yields are a common issue in natural product chemistry. Several factors could be contributing to this problem. Here’s a troubleshooting guide:

  • Improper Solvent Selection: this compound, as a quinolizidine (B1214090) alkaloid, has specific solubility characteristics.

    • Troubleshooting:

      • Ensure you are using a solvent system with appropriate polarity. Methanol (B129727) is often used for initial extraction from dried plant material.

      • For liquid-liquid extraction, alkaloids are typically extracted from an aqueous acidic solution (which protonates the nitrogen, making them water-soluble) into an organic solvent after basifying the aqueous layer (to deprotonate the nitrogen, making them organic-soluble). Ensure the pH of your aqueous phase is appropriately adjusted (acidic for the initial aqueous extraction and basic for the subsequent organic extraction).

  • Inefficient Extraction Technique: The method of extraction significantly impacts yield.

    • Troubleshooting:

      • If using maceration, ensure the plant material is finely powdered to maximize surface area.

      • Consider using more advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction time.

  • Incomplete Extraction: A single extraction step may not be sufficient.

    • Troubleshooting: Perform multiple extractions (at least 3-4 cycles) with fresh solvent and pool the extracts to ensure exhaustive extraction of this compound.

  • Degradation of this compound: Alkaloids can be sensitive to heat and light.

    • Troubleshooting: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a temperature below 50°C. Protect your extracts from direct light.

Q2: My purified this compound sample contains significant impurities. How can I improve its purity?

A2: Co-extraction of other plant metabolites is a frequent challenge. Here are some strategies to enhance purity:

  • Pre-Extraction with Non-Polar Solvents:

    • Protocol: Before extracting with your primary solvent (e.g., methanol), wash the dried plant material with a non-polar solvent like hexane (B92381) or petroleum ether. This will remove fats, waxes, and other non-polar impurities.

  • Liquid-Liquid Partitioning:

    • Protocol: After initial extraction, perform an acid-base liquid-liquid extraction. This is highly effective for separating alkaloids from neutral and acidic impurities.

  • Chromatographic Purification:

    • Troubleshooting: A single chromatographic step may be insufficient.

      • Use a combination of chromatographic techniques. For instance, initial purification can be done on a silica (B1680970) gel column, followed by further purification on an alumina (B75360) column or using preparative High-Performance Liquid Chromatography (HPLC).

      • Optimize your mobile phase for column chromatography to achieve better separation of this compound from closely related alkaloids.

Quantitative Analysis

Q3: I am having trouble developing a reliable HPLC method for this compound quantification. What are the key parameters to consider?

A3: A robust HPLC method is crucial for accurate quantification. Here are some troubleshooting tips:

  • Poor Peak Shape or Resolution:

    • Troubleshooting:

      • Column Choice: Use a C18 column, which is standard for alkaloid analysis.

      • Mobile Phase pH: The pH of the mobile phase is critical for alkaloids. Since this compound is basic, using a slightly alkaline mobile phase (e.g., ammonium (B1175870) formate (B1220265) buffer at pH 10.5) can improve peak shape by ensuring the analyte is in its neutral form.[1]

      • Gradient Elution: If you are analyzing a complex extract, a gradient elution program (e.g., varying the ratio of acetonitrile (B52724) and aqueous buffer) will likely provide better separation than an isocratic method.[2]

  • Low Sensitivity:

    • Troubleshooting:

      • Detector Wavelength: Determine the optimal UV wavelength for this compound detection by running a UV scan of a pure standard. A wavelength of around 260 nm is often used for similar alkaloids.[1]

      • Sample Concentration: Ensure your sample is sufficiently concentrated. If necessary, include a sample concentration step in your preparation protocol.

  • Inconsistent Retention Times:

    • Troubleshooting:

      • Column Temperature: Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature fluctuations.

      • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is well-mixed.

Biological Assays

Q4: I am not observing the expected cytotoxic effects of this compound in my cancer cell line experiments. What could be wrong?

A4: Several factors can influence the outcome of cell-based assays.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to cytotoxic agents.

    • Troubleshooting: Ensure you are using a cell line known to be sensitive to this compound or related compounds. For example, some leukemia cell lines like U937 and HL60 have shown sensitivity to Nuphar-derived extracts.[3]

  • Compound Stability and Solubility: this compound may degrade or precipitate in cell culture media.

    • Troubleshooting:

      • Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately.

      • When diluting into culture media, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Visually inspect the media for any signs of precipitation.

  • Assay Duration and Endpoint: The timing of your assay and the chosen endpoint are critical.

    • Troubleshooting: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing cytotoxicity.[3] Also, consider using multiple assays to assess cell viability (e.g., MTT, Trypan Blue exclusion, Annexin V/PI for apoptosis).

Q5: My results for the anti-Leishmania activity of this compound are not reproducible. What are the critical steps in this assay?

A5: Assays with parasites can be complex. Here are some key considerations for reproducibility:

  • Parasite Stage and Viability: The susceptibility of Leishmania can differ between promastigote and amastigote stages.

    • Troubleshooting:

      • Ensure you are using healthy, log-phase promastigotes for your assays.

      • For amastigote assays, ensure efficient infection of macrophages and complete removal of extracellular promastigotes before adding the compound.[4]

  • Host Cell Line: The type of macrophage used for the intracellular amastigote assay can influence the results.

    • Troubleshooting: Be consistent with the macrophage cell line used (e.g., THP-1, primary peritoneal macrophages).

  • Compound Concentration and Incubation Time:

    • Troubleshooting: Carefully perform serial dilutions and include appropriate controls (untreated infected cells and a reference drug like Amphotericin B). A 72-hour incubation is common for assessing anti-promastigote activity.[5]

Quantitative Data Summary

The following tables summarize publicly available quantitative data for this compound and related compounds to provide a baseline for experimental design and data comparison.

Table 1: Cytotoxicity of Nuphar-derived Extracts and Compounds

Compound/ExtractCell LineAssay Duration (h)IC50 ValueReference
Thioalkaloid-enriched fraction (NUP)KG-1a (AML)24~7.5 µg/mL[3]
Thioalkaloid-enriched fraction (NUP)HL60 (AML)24~4.0 µg/mL[3]
Thioalkaloid-enriched fraction (NUP)U937 (AML)24~2.5 µg/mL[3]
Thioalkaloid-enriched fraction (NUP)KG-1a (AML)48~3.0 µg/mL[3]
Thioalkaloid-enriched fraction (NUP)HL60 (AML)48~1.5 µg/mL[3]
Thioalkaloid-enriched fraction (NUP)U937 (AML)48<0.3 µg/mL[3]
Thioalkaloid-enriched fraction (NUP)KG-1a (AML)72~1.0 µg/mL[3]
Thioalkaloid-enriched fraction (NUP)HL60 (AML)72<0.3 µg/mL[3]
Thioalkaloid-enriched fraction (NUP)U937 (AML)72<0.3 µg/mL[3]

Table 2: Anti-Leishmanial Activity of a this compound Derivative

CompoundParasite StageIC50 ValueReference
Methanolic extract of N. luteaL. major promastigotes2 ± 0.12 µg/mL[6]
Methanolic extract of N. luteaL. major amastigotes0.65 ± 0.023 µg/mL[6]

Note: Data for pure this compound is limited in some assays; data from enriched extracts or closely related derivatives are provided as a proxy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established methods for similar compounds and should be optimized for your specific laboratory conditions.

Extraction and Isolation of this compound from Nuphar Species

This protocol provides a general framework for the extraction and isolation of this compound.

  • Plant Material Preparation:

    • Collect fresh leaves of a Nuphar species (e.g., Nuphar lutea).

    • Oven-dry the leaves at a temperature not exceeding 45°C until a constant weight is achieved.

    • Grind the dried leaves into a fine powder.

  • Initial Extraction:

    • Extract the powdered plant material with methanol (1:10 w/v) at room temperature for 24 hours with constant stirring.

    • Filter the extract and repeat the extraction process three times with fresh methanol.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[3]

  • Acid-Base Liquid-Liquid Partitioning:

    • Dissolve the crude extract in 1 M hydrochloric acid (HCl).

    • Wash the acidic solution with dichloromethane (B109758) to remove neutral and weakly acidic compounds. Discard the organic layer.

    • Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

    • Extract the basified aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform (B151607) and methanol, or a solvent system like chloroform/ethyl acetate/diethylamine (e.g., 20:1:1, v/v/v).[3]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate visualization agent (e.g., Dragendorff's reagent).

    • Pool the fractions containing this compound and further purify using preparative HPLC if necessary.

Cytotoxicity Assay using MTT

This protocol describes how to assess the cytotoxic effect of this compound on a cancer cell line.

  • Cell Seeding:

    • Seed cells (e.g., HL60 leukemia cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Incubate overnight at 37°C.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-Leishmanial Activity Assay (Promastigote Stage)

This protocol is for determining the effect of this compound on the growth of Leishmania promastigotes.

  • Parasite Culture:

    • Culture Leishmania donovani or Leishmania major promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.

    • Use parasites in the logarithmic phase of growth for the assay.

  • Assay Setup:

    • Dilute the promastigote culture to a density of 1 x 10⁶ parasites/mL.

    • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Compound Treatment:

    • Add 100 µL of medium containing serial dilutions of this compound to the wells. Include wells with a reference drug (e.g., Amphotericin B) and a vehicle control.

    • Incubate the plate at 26°C for 72 hours.

  • Viability Assessment:

    • Add 20 µL of resazurin (B115843) solution (0.125 mg/mL) to each well.

    • Incubate for another 4-6 hours.

    • Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[7]

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental processes and signaling pathways relevant to this compound research.

experimental_workflow cluster_extraction Extraction & Purification cluster_assays Biological & Safety Assays plant_material Nuphar sp. (Dried, Powdered) extraction Methanol Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning chromatography Column Chromatography (Silica) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound cytotoxicity Cytotoxicity Assays (e.g., MTT) pure_this compound->cytotoxicity antiparasitic Anti-Leishmanial Assays pure_this compound->antiparasitic neuroprotection Neuroprotection Assays pure_this compound->neuroprotection dopamine_receptor Dopamine Receptor Binding pure_this compound->dopamine_receptor ames_test Ames Test (Mutagenicity) pure_this compound->ames_test herg_assay hERG Assay (Cardiotoxicity) pure_this compound->herg_assay

Caption: General experimental workflow for this compound research.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates (P) ikb_nfkb IκBα-NF-κB Complex proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Releases ikb_nfkb->nfkb Releases This compound This compound This compound->ikk Inhibits dna DNA (κB sites) nfkb_nuc->dna Binds transcription Gene Transcription (Inflammation, Survival) dna->transcription Promotes

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem Encountered (e.g., Low Yield) cause1 Improper Solvent start->cause1 cause2 Inefficient Technique start->cause2 cause3 Degradation start->cause3 solution1 Optimize Polarity & pH cause1->solution1 solution2 Use UAE/MAE cause2->solution2 solution3 Control Temp. & Light cause3->solution3

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of Nupharidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Nupharidine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] For basic alkaloids like this compound, common interfering components in biological matrices include phospholipids, salts, and proteins.

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal at the expected retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of this compound in a matrix sample that has been spiked with the analyte after the extraction process is compared to the response of a neat standard solution at the same concentration. A significant difference between the two responses is indicative of matrix effects.[2]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A3: The choice of sample preparation is critical and depends on the complexity of the matrix. As a quinolizidine (B1214090) alkaloid, this compound is a basic compound, which can guide the selection of extraction techniques.[3]

  • Solid-Phase Extraction (SPE): This is often the most effective method for removing interfering matrix components, providing the cleanest extracts. For basic compounds like this compound, cation-exchange or mixed-mode (combining reversed-phase and cation-exchange) SPE cartridges are highly recommended.

  • Liquid-Liquid Extraction (LLE): LLE can be an effective technique for separating this compound from matrix components based on its solubility and pKa. By adjusting the pH of the aqueous and organic phases, selective extraction can be achieved.

  • Protein Precipitation (PPT): While being a simpler and faster method, PPT is generally less effective at removing matrix components compared to SPE and LLE, often resulting in more significant matrix effects.[4]

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay if this compound concentrations are low.

Q4: Can optimizing my chromatographic conditions help in mitigating matrix effects?

A4: Yes, chromatographic optimization is a powerful tool to separate this compound from co-eluting matrix interferences.

  • Column Chemistry: Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, or HILIC) can alter the elution profile of both this compound and matrix components, potentially resolving them.[5]

  • Mobile Phase Gradient: Modifying the gradient slope or the organic solvent composition can improve the separation of the analyte from interfering compounds.[6]

  • Mobile Phase pH: Adjusting the pH of the mobile phase can influence the retention time of the basic this compound and potentially shift it away from interfering peaks.

Q5: How can an internal standard (IS) help, and what is the best choice for this compound analysis?

A5: An internal standard is crucial for compensating for matrix effects. The ideal IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. The most effective type of internal standard is a stable isotope-labeled (SIL) this compound . A SIL-IS has nearly identical physicochemical properties to this compound and will behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any signal variations caused by matrix effects. If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution(s)
Low Signal Intensity / Ion Suppression Co-eluting matrix components (e.g., phospholipids) competing for ionization.- Improve sample cleanup using SPE (cation-exchange or mixed-mode) or LLE. - Optimize chromatographic separation to resolve this compound from the suppression zone. - Dilute the sample if sensitivity allows. - Use a stable isotope-labeled internal standard (SIL-IS) for accurate quantification.
High Variability in Results (Poor Precision) Inconsistent matrix effects across different samples.- Implement a robust sample preparation method like SPE to ensure consistent cleanup. - Use a SIL-IS to compensate for sample-to-sample variations in matrix effects. - Ensure complete and consistent sample homogenization.
Poor Peak Shape (Tailing or Fronting) Matrix components interfering with the chromatography.- Enhance sample cleanup to remove interfering substances. - Adjust the mobile phase pH or composition. - Use a guard column to protect the analytical column from strongly retained matrix components.
Low Recovery of this compound Suboptimal sample extraction conditions.- For LLE, adjust the pH of the sample and extraction solvent to ensure this compound is in its non-ionized form for efficient extraction into the organic phase. - For SPE, evaluate different sorbent types (e.g., mixed-mode cation exchange) and optimize wash and elution solvents.
Signal Drift During Analytical Run Gradual buildup of matrix components in the LC-MS system (column and ion source).- Implement a more rigorous sample cleanup procedure. - Use a divert valve to direct the early and late eluting, non-target components to waste. - Perform regular cleaning and maintenance of the ion source.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for alkaloids similar to this compound, extracted from various biological matrices using different sample preparation techniques. This data can serve as a general guideline for expected performance.

Alkaloid Class Matrix Sample Preparation Method Average Recovery (%) Observed Matrix Effect Reference
Quinolizidine AlkaloidsLeguminous PlantsModified QuEChERS71 - 115%Slight (-20 to +14%)[5]
Quinolizidine AlkaloidsLupin FlourAcidified Methanol (B129727)/Water Extraction>90%Minimal with filtration[7]
Quinolizidine AlkaloidsProcessed FoodsUltrasonic Extraction (80% Methanol)89.2 - 108.4%No significant interference reported[8]
Pyrrolizidine (B1209537) AlkaloidsMilkLLE followed by Cation-Exchange SPE64 - 127%Not specified[9]
Pyrrolizidine AlkaloidsHoneyCation-Exchange SPE64.5 - 103.4%Weak (-20 to +20%)[6]
Pyrrolizidine AlkaloidsTeaCation-Exchange SPE67.6 - 107.6%Moderate to Strong[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline for the extraction of basic drugs from plasma and should be optimized for this compound.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add an appropriate amount of this compound internal standard (ideally a SIL-IS).

    • Add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning (using a mixed-mode cation-exchange cartridge):

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Assessment of Matrix Effects by Post-Extraction Spike

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Blank Matrix): Extract a blank plasma sample (confirmed to be free of this compound) using the developed SPE protocol.

    • Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with this compound to achieve the same final concentration as Set A.

  • Analysis:

    • Analyze multiple replicates (e.g., n=5) of all three sets of samples by LC-MS/MS.

  • Calculation of Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Plasma Plasma Sample + Internal Standard Pretreat Pre-treatment (e.g., Acidification) Plasma->Pretreat SPE Solid-Phase Extraction (Cation-Exchange) Pretreat->SPE Load Elute Elution SPE->Elute Wash & Elute DryRecon Evaporation & Reconstitution Elute->DryRecon LCMS LC-MS/MS System DryRecon->LCMS Inject Data Data Acquisition & Processing LCMS->Data Result Quantitative Result Data->Result Matrix_Effect_Assessment cluster_samples Sample Sets cluster_analysis Analysis & Calculation Neat Set A: Neat Standard LCMS Analyze all sets by LC-MS/MS Neat->LCMS Blank Set B: Extracted Blank Matrix Blank->LCMS Spiked Set C: Post-Extraction Spiked Matrix Spiked->LCMS Compare Compare Peak Areas (Area_C vs. Area_A) LCMS->Compare Calc Calculate Matrix Effect (%) Compare->Calc

References

Technical Support Center: Nupharidine Drug Delivery Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stable formulations for Nupharidine delivery.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of this compound that influence formulation development?

A1: this compound is an alkaloid with properties that present specific formulation challenges.[1] It is typically a crystalline solid with limited solubility in water but is soluble in organic solvents like ethanol (B145695) and methanol (B129727).[1] Its chemical structure contains a nitrogen atom, making it susceptible to pH changes and potential degradation in strong acidic or basic conditions.[1] Understanding these properties is the first step in selecting an appropriate drug delivery system.

Q2: What are the primary stability concerns when formulating this compound?

A2: The main stability concerns for this compound are chemical degradation and physical instability of the formulation. Chemically, this compound may degrade when exposed to strong acids or bases.[1] Physically, if formulated into a nanosystem like liposomes or polymeric nanoparticles, challenges include drug leakage, particle aggregation, and precipitation over time, which can be influenced by factors like temperature, pH, and the chosen excipients.[2]

Q3: What are the standard ICH guidelines for conducting stability testing on a new this compound formulation?

A3: Stability testing should follow the International Council for Harmonisation (ICH) guidelines to ensure the quality and shelf-life of the drug product.[3][4] The studies evaluate the formulation under various environmental factors like temperature and humidity.[5][6] Key studies include long-term, intermediate, and accelerated testing, with specific storage conditions outlined by the ICH.[6][7]

Q4: What are the most common formulation strategies for enhancing the solubility and stability of a hydrophobic drug like this compound?

A4: Given this compound's limited aqueous solubility, several strategies can be employed to develop a stable and bioavailable formulation.[1][8][9] Common approaches include:

  • Lipid-Based Formulations: Encapsulating this compound within liposomes or solid lipid nanoparticles can protect it from degradation and improve its solubility in aqueous environments.[8]

  • Polymeric Nanoparticles: Using biodegradable polymers to form nanoparticles can provide controlled and sustained release, enhancing therapeutic efficacy.[10][11]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its dissolution rate.[8][12]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the drug's surface area, which can improve its dissolution rate according to the Noyes-Whitney equation.[8][12][13]

Section 2: Troubleshooting Guide

Q5: I'm experiencing low drug loading and encapsulation efficiency (EE%) in my this compound liposomal formulation. What are the potential causes and solutions?

A5: Low drug loading or EE% is a common issue when formulating hydrophobic drugs.[2] Potential causes include poor affinity of this compound for the lipid bilayer, drug precipitation during formulation, or a suboptimal drug-to-lipid ratio.

  • Troubleshooting Steps:

    • Optimize Lipid Composition: Screen different phospholipids (B1166683) or add cholesterol to modify bilayer rigidity and enhance drug partitioning into the membrane.[8]

    • Adjust Formulation pH: Since this compound is an alkaloid, the pH of the hydration buffer can influence its charge and lipophilicity. Systematically evaluate a range of pH values to find the optimal condition for encapsulation.

    • Vary Drug-to-Lipid Ratio: Test a range of drug-to-lipid molar ratios to identify the saturation point of the lipid bilayer without causing drug precipitation.[8]

    • Refine the Preparation Method: For the thin-film hydration method, ensure the complete removal of organic solvent and adequate hydration time to allow for proper vesicle formation.[14]

G Workflow: Troubleshooting Low Encapsulation Efficiency start Low Encapsulation Efficiency Observed q1 Is Drug-to-Lipid Ratio Optimized? start->q1 a1 Vary drug-to-lipid ratio (e.g., 1:10, 1:20, 1:50) and re-measure EE% q1->a1 No q2 Is Lipid Composition Suitable? q1->q2 Yes a1->q2 a2 Screen different lipids (e.g., DSPC, DPPC) Add cholesterol q2->a2 No q3 Is Formulation pH Optimal? q2->q3 Yes a2->q3 a3 Adjust pH of hydration buffer to modify drug ionization q3->a3 No end EE% Improved q3->end Yes a3->end

Caption: Troubleshooting workflow for low drug encapsulation.

Q6: My nanoparticle formulation of this compound is showing signs of aggregation and precipitation upon storage. How can I improve its physical stability?

A6: Aggregation indicates colloidal instability, which is often related to insufficient repulsive forces between particles.

  • Troubleshooting Steps:

    • Measure Zeta Potential: The zeta potential is a key indicator of the magnitude of the electrostatic repulsive forces between particles. A value greater than |30| mV is generally desired for good stability.[15]

    • Incorporate Charged Lipids/Polymers: If the zeta potential is low, include charged components in your formulation, such as stearylamine (positive) or phosphatidylserine (B164497) (negative), to increase surface charge and electrostatic repulsion.

    • Optimize pH and Ionic Strength: The pH of the suspension buffer can alter the surface charge of the particles. Evaluate stability across a range of pH values. High ionic strength can shield surface charges, leading to aggregation, so consider using a buffer with lower salt concentration.

    • Add Steric Stabilizers: Incorporate PEGylated lipids or polymers into the formulation. The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic corona around the nanoparticles, providing a steric barrier that prevents aggregation.[11]

Q7: The particle size of my formulation is inconsistent between batches, and the Polydispersity Index (PDI) is high (>0.3). What should I do?

A7: High PDI and batch-to-batch variability suggest that the particle formation or size reduction process is not well-controlled.[16]

  • Troubleshooting Steps:

    • Refine Homogenization/Sonication Parameters: If using sonication, optimize the duration, amplitude (power), and processing temperature. Ensure the sonicator probe is properly immersed. For high-pressure homogenization, adjust the pressure and number of cycles.

    • Use Extrusion: For liposomes, extrusion through polycarbonate membranes with defined pore sizes is a highly effective method for producing vesicles with a uniform size distribution and low PDI.[14] Start with larger pore sizes and sequentially extrude through smaller ones.

    • Control Mixing Parameters: For nanoprecipitation methods, the rate of addition of the solvent phase to the anti-solvent and the stirring speed are critical parameters that must be precisely controlled to ensure reproducible nanoparticle formation.[8]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This method is one of the most common for preparing liposomes in a laboratory setting.[14]

  • Lipid Film Preparation:

    • Dissolve this compound and lipids (e.g., soy lecithin (B1663433) and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[17]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature (TM).[14] This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion):

    • To achieve a uniform size distribution, sonicate the MLV suspension using a probe sonicator or pass it through an extruder with polycarbonate filters of a defined pore size (e.g., 100 nm).[18]

  • Purification:

    • Remove the unencapsulated (free) drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.[15]

Protocol 2: Characterization of Particle Size, PDI, and Zeta Potential

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for these measurements.[15][18]

  • Sample Preparation:

    • Dilute the nanoparticle suspension with the appropriate filtered buffer (e.g., PBS for size, 10 mM NaCl for zeta potential) to a suitable concentration to avoid multiple scattering effects.[15]

  • Instrument Setup:

    • Ensure the instrument is clean and calibrated.

    • Set the measurement parameters, including the correct dispersant viscosity and refractive index, and allow the sample to equilibrate to the desired temperature (e.g., 25°C).[15]

  • Measurement:

    • Place the cuvette in the instrument and perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument software will calculate the Z-average diameter (mean particle size), Polydispersity Index (PDI), and zeta potential. A PDI value below 0.2 indicates a narrow and uniform size distribution.[15]

Protocol 3: Determination of Encapsulation Efficiency (EE%)

This protocol quantifies the amount of drug successfully entrapped within the nanoparticles.[16]

  • Separation of Free Drug:

    • Separate the unencapsulated this compound from the formulation using a method like dialysis, ultracentrifugation, or size exclusion chromatography.[15][19]

  • Quantification of Total Drug:

    • Take a known volume of the unpurified nanoparticle suspension.

    • Disrupt the nanoparticles to release the encapsulated drug by adding a suitable solvent (e.g., methanol or Triton X-100).

    • Quantify the this compound concentration using a validated analytical method like UV-Vis spectrophotometry or HPLC. This gives you the total drug amount.

  • Quantification of Free Drug:

    • Using the same analytical method, measure the concentration of this compound in the supernatant/filtrate/dialysate collected in Step 1. This gives you the amount of free drug.

  • Calculation:

    • Calculate the EE% using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

G Experimental Workflow: Liposome (B1194612) Formulation & Characterization cluster_prep Formulation cluster_char Characterization cluster_stab Stability Assessment p1 1. Dissolve Drug & Lipids in Organic Solvent p2 2. Create Thin Film (Rotary Evaporation) p1->p2 p3 3. Hydrate Film with Aqueous Buffer p2->p3 p4 4. Size Reduction (Extrusion/Sonication) p3->p4 c1 Particle Size & PDI (DLS) p4->c1 c2 Zeta Potential (ELS) p4->c2 c3 Encapsulation Efficiency (HPLC / UV-Vis) p4->c3 s1 ICH Stability Studies (Accelerated & Long-Term) c1->s1 c2->s1 c3->s1

Caption: High-level workflow for liposome development.

Section 4: Data Tables and Appendices

Table 1: Summary of this compound Physicochemical Properties
PropertyValue / DescriptionSignificance for Formulation
Molecular Formula C₁₇H₁₇N[1]Basic information for molar calculations.
Appearance Crystalline solid[1]May require energy input (sonication, etc.) to incorporate into delivery systems.
Aqueous Solubility Limited[1]Primary driver for needing an advanced drug delivery system.
Organic Solubility Soluble in ethanol, methanol[1]Useful for initial drug dissolution during the formulation process (e.g., thin-film method).
Chemical Stability Stable under standard conditions; may degrade in strong acids/bases.[1]The pH of buffers and the final formulation must be carefully controlled to prevent degradation.
Table 2: ICH Recommended Storage Conditions for Stability Testing
Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[6][7]12 months[6][7]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH[6][7]6 months[6][7]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH[6][7]6 months[6][7]
RH = Relative Humidity
Table 3: Troubleshooting Summary for this compound Formulation
Issue EncounteredPotential Cause(s)Recommended Solution(s)Key Analysis
Low Encapsulation Efficiency Suboptimal drug-lipid interaction; Drug precipitationOptimize lipid composition; Adjust formulation pH; Vary drug-to-lipid ratioHPLC/UV-Vis
Particle Aggregation Insufficient surface charge; High ionic strengthIncorporate charged lipids; Add PEGylated lipids; Optimize buffer pH/saltZeta Potential, DLS
High PDI / Size Variability Inconsistent energy input; Poor process controlOptimize sonication/homogenization; Use extrusion; Control mixing speed/rateDLS
Chemical Degradation Exposure to incompatible pH or lightPerform stress testing (pH, oxidation, photolysis); Add antioxidants; Use protective packagingHPLC (for degradants)
Appendix: Putative Signaling Pathway of this compound

Preliminary studies suggest that this compound and related alkaloids may act as dopamine (B1211576) receptor antagonists and can induce apoptosis in cancer cells.[1][20] The diagram below illustrates a potential, simplified signaling pathway based on these findings. This pathway is hypothetical and requires further experimental validation.

G Putative Signaling Pathway for this compound nuph This compound d2r Dopamine D2 Receptor nuph->d2r Antagonism casp Caspase Cascade Activation nuph->casp Induction (Mechanism TBD) ac Adenylyl Cyclase d2r->ac camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka neuro Neurotransmitter Modulation pka->neuro apop Apoptosis casp->apop

References

Technical Support Center: Troubleshooting Nupharidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nupharidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common problems encountered during the synthesis of this compound and related alkaloids. Below you will find troubleshooting guides and frequently asked questions to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Product

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, often related to incomplete reactions, degradation of starting materials or products, or competing side reactions. Key synthetic steps, such as the intramolecular aza-Wittig reaction or the Polonovski rearrangement, are sensitive to reaction conditions.

Troubleshooting Steps:

  • Reagent Quality: Ensure all reagents and solvents are pure and anhydrous. Moisture can quench sensitive reagents and intermediates.

  • Reaction Conditions:

    • Temperature: Optimize the reaction temperature. Some steps may require precise temperature control to prevent byproduct formation.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.

  • Inert Atmosphere: For reactions involving organometallic reagents or other air-sensitive compounds, ensure a properly maintained inert atmosphere (e.g., Argon or Nitrogen).

  • pH Control: In aqueous workups, carefully control the pH to ensure the alkaloid is in its free base form for efficient extraction into organic solvents.

Issue 2: Presence of Unexpected Byproducts

Q2: I am observing significant byproduct formation in my reaction mixture. How can I identify and minimize these impurities?

A2: Byproduct formation is a common challenge. The nature of the byproducts will depend on the specific synthetic route employed. Below are some common scenarios and solutions.

Scenario A: Byproducts from Intramolecular Aza-Wittig Reaction

The intramolecular aza-Wittig reaction is a key step in many this compound syntheses to form the quinolizidine (B1214090) core.

  • Common Byproduct: The primary byproduct is often triphenylphosphine (B44618) oxide, which can complicate purification.[1]

  • Troubleshooting:

    • Purification: Triphenylphosphine oxide can often be removed by column chromatography on silica (B1680970) gel. A solvent system with a gradual increase in polarity is typically effective. In some cases, precipitation of the oxide from a non-polar solvent can be attempted.

    • Alternative Reagents: Consider using a catalytic version of the aza-Wittig reaction to minimize the formation of stoichiometric phosphine (B1218219) oxide byproduct.[2]

Scenario B: Byproducts from Polonovski-Potier Reaction

The Polonovski-Potier reaction is used to generate an iminium ion intermediate, which is crucial for constructing the this compound skeleton.

  • Common Byproducts:

    • Enamines: Formation of enamines can occur if the reaction is not quenched appropriately.[3]

    • N-dealkylation products: Cleavage of an N-alkyl group can occur, leading to a secondary amine.[3][4]

    • Parent tertiary N-methylamine: This can result from the reduction of the intermediate aminium radical cation in iron-mediated Polonovski reactions.[5]

  • Troubleshooting:

    • Activating Agent: The choice of activating agent (e.g., acetic anhydride (B1165640) vs. trifluoroacetic anhydride) can influence the product distribution. Trifluoroacetic anhydride often favors stopping the reaction at the iminium ion stage.[3][6]

    • Reaction Conditions: Carefully control the temperature and reaction time to minimize side reactions.

Scenario C: Formation of Stereoisomers

This compound has multiple stereocenters, and the formation of diastereomers is a common issue.

  • Troubleshooting:

    • Stereocontrolled Reactions: Employ stereoselective reactions where possible to control the formation of the desired stereoisomer.

    • Purification: Diastereomers have different physical properties and can often be separated by chromatography.[7] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative separation of alkaloid stereoisomers.[8][9][10]

Data Presentation

Table 1: Troubleshooting Summary for Common Byproducts in this compound Synthesis

Potential Issue Likely Cause Identification Method Suggested Solution
Low Yield Incomplete reaction, degradation, suboptimal conditions.TLC, LC-MSOptimize temperature, time, and reagent purity. Ensure inert atmosphere.
Triphenylphosphine Oxide Stoichiometric byproduct of aza-Wittig reaction.NMR (δ ≈ 7.4-7.7 ppm), Mass SpecColumn chromatography, precipitation.
Enamine Formation Side reaction in Polonovski-Potier reaction.NMR (vinylic protons), Mass SpecOptimize quenching conditions, choice of activating agent.
N-Dealkylation Side reaction in Polonovski-Potier reaction.Mass Spec (lower mass)Use milder activating agents (e.g., TFAA).
Diastereomers Lack of stereocontrol in key bond-forming reactions.Chiral HPLC, NMREmploy stereoselective reagents, optimize reaction conditions, purify via chromatography.

Experimental Protocols

Protocol 1: General Procedure for Analytical Monitoring by TLC

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • TLC Plate: Use silica gel 60 F254 plates.

  • Spotting: Spot the dissolved sample onto the baseline of the TLC plate.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate, with a small amount of triethylamine (B128534) to prevent streaking of basic compounds).

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or iodine).

  • Analysis: Compare the Rf values of the spots to those of the starting material and expected product to monitor reaction progress.

Protocol 2: General Procedure for Purification by Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a glass column.

  • Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The addition of a small percentage of triethylamine to the eluent can improve the peak shape of basic alkaloids.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Chiral HPLC for Diastereomer Separation

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating alkaloid enantiomers and diastereomers.[8][9]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a basic additive like diethylamine (B46881) (DEA) to improve peak shape.[9]

  • Method Development: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol + 0.1% DEA) and adjust the ratio of the solvents to optimize the separation.

  • Analysis: Inject the sample and monitor the elution of the diastereomers using a UV detector.

  • Preparative Separation: For isolation of individual diastereomers, scale up the analytical method to a preparative or semi-preparative HPLC system.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Purification start Start Reaction reaction This compound Synthesis Reaction start->reaction workup Reaction Workup reaction->workup tlc TLC Analysis workup->tlc Monitor Purity lcms LC-MS Analysis tlc->lcms Identify Byproducts column Column Chromatography lcms->column Initial Purification hplc Chiral HPLC column->hplc Separate Stereoisomers nmr NMR Analysis hplc->nmr Structure Confirmation final_product Pure this compound nmr->final_product

Caption: Experimental workflow for this compound synthesis, analysis, and purification.

troubleshooting_logic start Reaction Complete check_yield Check Yield & Purity (TLC/LC-MS) start->check_yield low_yield Low Yield? check_yield->low_yield byproducts Byproducts Present? low_yield->byproducts No optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) low_yield->optimize_conditions Yes identify_byproducts Identify Byproducts (LC-MS, NMR) byproducts->identify_byproducts Yes success Successful Synthesis byproducts->success No optimize_conditions->start Re-run Reaction purify Purification Strategy (Column, HPLC) identify_byproducts->purify purify->success

Caption: Decision tree for troubleshooting this compound synthesis outcomes.

signaling_pathway_analogy reagents Starting Materials & Reagents intermediate Key Intermediate (e.g., Iminium Ion) reagents->intermediate Reaction Conditions (Temperature, Catalyst) desired_product This compound intermediate->desired_product Desired Pathway side_reaction1 Side Reaction 1 (e.g., Enamine Formation) intermediate->side_reaction1 Undesired Pathway A side_reaction2 Side Reaction 2 (e.g., Isomerization) intermediate->side_reaction2 Undesired Pathway B byproduct1 Byproduct 1 side_reaction1->byproduct1 byproduct2 Byproduct 2 side_reaction2->byproduct2

Caption: Analogy of synthetic pathways to signaling pathways, showing competing reactions.

References

Technical Support Center: Optimizing Buffer Conditions for Nupharidine Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Nupharidine receptor binding studies. Given that this compound and its derivatives may act as dopamine (B1211576) receptor antagonists, the following guidelines are based on established protocols for aminergic receptors, which can be adapted and optimized for the specific receptor of interest.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound receptor binding assay buffer?

A1: For most receptor binding assays, a physiological pH is recommended to ensure that the receptor maintains its native conformation. The ideal pH is typically between 7.0 and 8.0.[2] A common choice is pH 7.4 to mimic physiological conditions. It is crucial to use a stable buffer system, such as HEPES or Tris-HCl, to maintain this pH throughout the experiment.[2][3]

Q2: What is the role of divalent cations like MgCl₂ in the binding buffer?

A2: Divalent cations can be essential for receptor-ligand interactions. For many G protein-coupled receptors (GPCRs), such as dopamine receptors, magnesium ions (Mg²⁺) can act as allosteric modulators, influencing the binding affinity of ligands. While not universally required, it is advisable to test a range of MgCl₂ concentrations (e.g., 1-10 mM) to determine the optimal concentration for your specific assay.[4][5]

Q3: Why is Bovine Serum Albumin (BSA) included in the binding buffer?

A3: Bovine Serum Albumin (BSA) is a common additive in receptor binding assays to prevent non-specific binding of the radioligand to the surfaces of assay tubes, pipette tips, and filter membranes.[6][7] Hydrophobic ligands, in particular, have a tendency to bind non-specifically, and BSA helps to minimize this by coating these surfaces.[8] A typical concentration of BSA is 0.1%, but this may need to be optimized for your specific ligand and receptor system.[4]

Q4: Should I include protease inhibitors in my membrane preparation?

A4: Yes, it is highly recommended to include a protease inhibitor cocktail during the preparation of your cell membranes. When cells are lysed, endogenous proteases are released that can degrade the receptor protein, leading to a loss of specific binding. A broad-spectrum protease inhibitor cocktail will help to preserve the integrity of the receptor.

Q5: What are common causes of high non-specific binding and how can I reduce it?

A5: High non-specific binding (NSB) can be caused by several factors:

  • Radioligand concentration is too high: Use a concentration at or below the dissociation constant (Kd) of the ligand.[3]

  • Inadequate blocking: Ensure an optimal concentration of a blocking agent like BSA.[6] You can also try alternative blocking agents.

  • Hydrophobic interactions: Including a low concentration of a non-ionic detergent (e.g., Tween-20) or pre-soaking filter mats in a solution like 0.5% polyethyleneimine (PEI) can help.[4][9]

  • Improper washing: Increase the number and volume of wash steps with ice-cold wash buffer to effectively remove unbound ligand.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Non-Specific Binding (NSB) The radioligand concentration is too high.Titrate the radioligand to a concentration at or below its Kd.[3]
Ineffective blocking of non-specific sites.Optimize the concentration of BSA (e.g., 0.1% - 1%). Consider alternative blockers like casein.[7]
Hydrophobic interactions of the ligand with assay components.Include a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20). Pre-soak filter plates with 0.5% polyethyleneimine (PEI).[4]
Low or No Specific Binding The receptor is degraded.Add a protease inhibitor cocktail during membrane preparation.
Incorrect buffer pH.Verify that the buffer pH is stable and within the optimal range (typically 7.4).
Suboptimal ionic strength.Test a range of salt concentrations (e.g., 50-150 mM NaCl) to find the optimal ionic strength.[4]
Absence of necessary co-factors.If the receptor requires divalent cations, titrate MgCl₂ or other ions into the buffer (e.g., 1-10 mM).[5]
High Variability Between Replicates Inconsistent pipetting or mixing.Ensure thorough mixing of all reagents and use calibrated pipettes.
Inefficient washing.Ensure consistent and rapid washing of all wells on the filter plate.
Temperature fluctuations.Maintain a constant temperature during incubation and washing steps.

Experimental Protocols

Protocol 1: Membrane Preparation
  • Cell Lysis: Harvest cells expressing the receptor of interest and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with a protease inhibitor cocktail).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in ice-cold assay buffer and repeat the high-speed centrifugation step.

  • Final Resuspension and Storage: Resuspend the final pellet in a small volume of assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

Protocol 2: Radioligand Binding Assay (Filtration Method)
  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay Buffer, radiolabeled this compound analog, and membrane preparation.

    • Non-Specific Binding (NSB): Assay Buffer, radiolabeled this compound analog, a high concentration of an unlabeled competing ligand (e.g., 10 µM unlabeled this compound or a known antagonist), and membrane preparation.

    • Blank: Assay Buffer and radiolabeled this compound analog (no membranes).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to reach equilibrium (e.g., 60 minutes).[4]

  • Filtration: Rapidly filter the contents of the plate through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.[4]

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the average NSB counts from the average total binding counts.

Buffer Composition Comparison

Buffer Component Binding Assay Buffer [4]Kinase Assay Buffer [10]Phosphatase Assay Buffer [11]Purpose in Binding Assay
Buffering Agent 25 mM HEPES, pH 7.425 mM Tris-HCl, pH 7.550 mM Acetate Buffer, pH 5.5Maintains a stable pH for optimal receptor conformation and ligand binding.
Divalent Cations 5 mM MgCl₂, 1 mM CaCl₂10 mM MgCl₂-Can act as allosteric modulators or be required for ligand binding.
Monovalent Salts 100 mM NaCl--Optimizes the ionic strength of the buffer to reduce non-specific interactions.
Protein Stabilizer 0.1% BSA--Prevents non-specific binding of the ligand to surfaces.
Reducing Agent -2 mM DTT-Maintains cysteine residues in a reduced state, which can be important for some enzyme activities.
Other Additives -5 mM beta-glycerophosphate, 0.1 mM Na₃VO₄-Enzyme-specific inhibitors or activators.

Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Lysis Cell_Lysis Homogenization Homogenization Cell_Lysis->Homogenization Remove Debris Low_Speed_Centrifugation Low_Speed_Centrifugation Homogenization->Low_Speed_Centrifugation Remove Debris High_Speed_Centrifugation High_Speed_Centrifugation Low_Speed_Centrifugation->High_Speed_Centrifugation Pellet Membranes Washing Washing High_Speed_Centrifugation->Washing Purify Final_Resuspension Final_Resuspension Washing->Final_Resuspension Purify Detection Detection Washing->Detection Separate Bound/Free Assay_Setup Total, NSB, Blank Final_Resuspension->Assay_Setup Add Membranes Incubation Incubation Assay_Setup->Incubation Equilibrate Filtration Filtration Incubation->Filtration Equilibrate Filtration->Washing Separate Bound/Free Calculate_Specific_Binding Calculate_Specific_Binding Detection->Calculate_Specific_Binding Quantify Determine_Binding_Parameters Determine_Binding_Parameters Calculate_Specific_Binding->Determine_Binding_Parameters Kd, Bmax

Caption: Workflow for a radioligand receptor binding assay.

Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Receptor Dopamine Receptor This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Nupharidine and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nupharidine, a quinolizidine (B1214090) alkaloid derived from the yellow water lily (Nuphar lutea), and its analogs have garnered significant interest in the scientific community for their diverse biological activities. This guide provides an objective comparison of the bioactivity of naturally occurring this compound derivatives and various synthetic analogs, supported by experimental data. The information is intended to aid researchers in drug discovery and development by offering a clear overview of the therapeutic potential of these compounds.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for this compound and its key analogs across various assays, including anticancer, anti-inflammatory, and immunosuppressive activities.

CompoundBioactivityCell Line/ModelIC50/GI50 (µM)Reference(s)
Natural Analogs
6-Hydroxythiobithis compoundAnti-metastaticB16 Melanoma0.029[1]
6,6'-Dihydroxythiobithis compoundAnti-metastaticB16 Melanoma0.087[1]
This compoundCytotoxicHT1080, B16F10, U937Weak activity at 10 µM[1]
7-Epideoxythis compoundCytotoxicHT1080, B16F10, U937Weak activity at 10 µM[1]
Deoxythis compound (B73899)ImmunosuppressiveMurine Splenocytes, hTMNC-[2]
Synthetic Analogs
Acrylamide-PABA analog 4jCytotoxicMCF-71.83[1]
Acrylamide-PABA analog 4aCytotoxicMCF-72.99[1]
Cyanopyridone analog 5eCytotoxicMCF-71.39[3]
Cyanopyridone analog 5aCytotoxicMCF-71.77[3]
Cyanopyridone analog 5aCytotoxicHepG22.71[3]
Pyridopyrimidine analog 6bCytotoxicHepG22.68[3]
Phenanthridine derivative 8aCytotoxicMCF-70.28[4]

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects through the modulation of key signaling pathways, primarily the NF-κB and apoptosis pathways.

NF-κB Signaling Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates p50/p65/IkBa p50/p65/IκBα (Inactive Complex) IkBa->p50/p65/IkBa sequesters p50/p65_nuc p50/p65 p50 p50 p50->p50/p65_nuc p65 p65 p65->p50/p65_nuc p50/p65/IkBa->p50 p50/p65/IkBa->p65 This compound & Analogs This compound & Analogs This compound & Analogs->IKK inhibits NFkB_DNA NF-κB DNA Binding p50/p65_nuc->NFkB_DNA Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB_DNA->Gene_Transcription

This compound and its analogs inhibit the NF-κB signaling pathway.
Apoptosis Signaling Pathway

Apoptosis_Pathway This compound & Analogs This compound & Analogs Procaspase9 Pro-caspase-9 This compound & Analogs->Procaspase9 induces cleavage of Caspase9 Caspase-9 Procaspase9->Caspase9 cleavage PARP PARP Caspase9->PARP cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Induction of apoptosis by this compound and its analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Annexin V/Propidium Iodide Apoptosis Assay

This assay is utilized to quantify the percentage of cells undergoing apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with the desired concentrations of this compound or its analogs for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

Materials:

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with this compound or its analogs for the desired time.

  • Cell Lysis: Wash the cells with PBS and lyse them using the provided lysis buffer.

  • Luciferase Assay: Add the luciferase assay substrate to the cell lysate.

  • Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

In Vitro Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the metastatic potential of cancer cells.

Materials:

  • Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)

  • Matrigel

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., fetal bovine serum)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Procedure:

  • Coating: Coat the upper surface of the Boyden chamber insert membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed cancer cells (pre-starved in serum-free medium) in the upper chamber of the insert.

  • Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate the chamber for 24-48 hours to allow for cell invasion.

  • Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained, invaded cells under a microscope.

Immunosuppressive Activity Assay (Cytokine Production)

This assay evaluates the effect of compounds on the production of inflammatory cytokines by immune cells.[2]

Materials:

  • Murine peritoneal macrophages

  • Lipopolysaccharide (LPS)

  • Deoxythis compound

  • ELISA kits for IL-1 and TNF-α

Procedure:

  • Cell Culture: Culture murine peritoneal macrophages in appropriate medium.

  • Treatment: Treat the macrophages with deoxythis compound at various concentrations.

  • Stimulation: Stimulate the cells with LPS to induce cytokine production.

  • Supernatant Collection: After a suitable incubation period, collect the cell culture supernatants.

  • ELISA: Measure the concentrations of IL-1 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Experimental Workflow for Immunosuppressive Activity of Deoxythis compound

Immunosuppressive_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_stimulation Stimulation & Incubation cluster_analysis Analysis Harvest Harvest Murine Peritoneal Macrophages Culture Culture Macrophages Harvest->Culture Treat Treat with Deoxythis compound Culture->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatants Incubate->Collect ELISA Measure IL-1 & TNF-α (ELISA) Collect->ELISA Analyze Analyze Data ELISA->Analyze

Workflow for assessing the immunosuppressive activity of deoxythis compound.

References

Validating the Anti-Cancer Effects of Nupharidine Alkaloids in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-cancer efficacy of Nupharidine-containing extracts, specifically a semi-purified Nuphar lutea extract (NUP), against standard chemotherapeutic agents. Due to the limited in vivo data on pure this compound, this guide focuses on NUP, which is rich in this compound-related dimeric thioalkaloids, the putative active compounds. This document summarizes key findings on tumor growth inhibition, details the experimental methodologies used, and illustrates the underlying signaling pathways.

Comparative Analysis of Tumor Growth Inhibition

The following tables summarize the in vivo anti-tumor efficacy of a Nuphar lutea extract (NUP) in comparison to standard chemotherapeutic agents in a murine melanoma lung metastasis model.

Table 1: In Vivo Efficacy of Nuphar lutea Extract (NUP) in a B16 Melanoma Lung Metastasis Model

Treatment GroupDosage and AdministrationMean Number of Lung Metastases (± SEM)Percentage InhibitionReference
Vehicle (Control)PBS, intraperitoneal (IP), every other day150 ± 20-[1]
NUP20 mg/kg, IP, every other day100 ± 1533.3%[1]
Cisplatin (B142131)4 mg/kg, IP, every other day80 ± 1046.7%[1]
NUP + Cisplatin20 mg/kg NUP + 4 mg/kg Cisplatin, IP, every other day40 ± 873.3%[1]

Note: Data is approximated from graphical representations in the cited source and is intended for comparative purposes.

Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents in Murine Cancer Models

AgentCancer ModelAnimal ModelDosage and AdministrationTumor Growth InhibitionReference
CisplatinB16-F10 Melanoma (subcutaneous)C57BL/6 Mice3 mg/kg, intravenous (IV), daily for 5 daysSignificant tumor growth delay[2]
Dacarbazine (DTIC)B16F10 Melanoma (subcutaneous)C57BL/6J Mice5 mg/kg, intramuscular (IM), daily for 5 daysNot specified, but used as a standard treatment[3]
Paclitaxel (B517696)Human Non-Small Cell Lung Cancer (H460 xenograft)Nude Mice24 mg/kg/day, IV, daily for 5 daysMore effective than cisplatin at 3 mg/kg/day[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Nuphar lutea Extract (NUP) in B16 Melanoma Lung Metastasis Model[1]
  • Animal Model: Female C57BL/6 mice.

  • Cell Line: B16-F10 murine melanoma cells.

  • Tumor Induction: Intravenous (tail vein) injection of 3 x 105 B16-F10 cells suspended in 200 µL of PBS.

  • Treatment Regimen:

    • Treatment was initiated on the same day as tumor cell injection (Day 0).

    • NUP Group: Intraperitoneal (IP) injection of NUP at 20 mg/kg every other day.

    • Cisplatin Group: IP injection of cisplatin at 4 mg/kg every other day.

    • Combination Group: IP injection of both NUP (20 mg/kg) and cisplatin (4 mg/kg) every other day.

    • Control Group: IP injection of the vehicle (PBS) every other day.

  • Endpoint Analysis: On day 18, mice were euthanized, and lungs were excised. The number of metastatic nodules on the lung surface was counted.

Dacarbazine (DTIC) in B16F10 Melanoma Subcutaneous Model[3]
  • Animal Model: Female and male C57BL/6J mice, 6 weeks old.

  • Cell Line: B16F10 melanoma cells.

  • Tumor Induction: Subcutaneous inoculation of 1 x 105 B16F10 cells per mouse.

  • Treatment Regimen:

    • Treatment was initiated on day 7 after tumor cell inoculation.

    • Intramuscular (IM) injection of Dacarbazine (DTIC) at a low dose of 5 mg/kg/mouse daily for 5 days.

  • Endpoint Analysis: Tumor volume and survival rates were monitored during the therapy.

Paclitaxel in Non-Small Cell Lung Cancer (NSCLC) Xenograft Model[2]
  • Animal Model: Nude mice.

  • Cell Line: Human non-small cell lung cancer cell lines (e.g., A549, NCI-H460).

  • Tumor Induction: Subcutaneous injection of cancer cells to establish tumor xenografts.

  • Treatment Regimen:

    • Paclitaxel was administered intravenously (IV) as consecutive daily injections for 5 days at doses of 12 and 24 mg/kg/day.

  • Endpoint Analysis: Tumor growth was measured and compared to a saline-treated control group. Body weight was also monitored to assess toxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Nuphar lutea extract and a general workflow for in vivo anti-cancer experiments.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis animal_model Select Animal Model (e.g., C57BL/6, Nude Mice) cell_line Prepare Cancer Cell Line (e.g., B16-F10, A549) tumor_induction Tumor Induction (Subcutaneous or Intravenous) cell_line->tumor_induction randomization Randomize Animals into Groups tumor_induction->randomization treatment_admin Administer Treatment (this compound compound, Control, Comparator) randomization->treatment_admin monitoring Monitor Tumor Growth and Animal Health treatment_admin->monitoring euthanasia Euthanize Animals at Endpoint monitoring->euthanasia data_collection Collect Data (Tumor volume/weight, Metastasis count) euthanasia->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis

Experimental workflow for in vivo anti-cancer studies.

References

Unraveling the Multifaceted Mechanism of Nupharidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nupharidine, a quinolizidine (B1214090) alkaloid derived from the Nuphar species (yellow pond lilies), and its derivatives have garnered significant interest for their diverse pharmacological activities. This guide provides a comparative analysis of the proposed mechanisms of action for this compound, with a focus on the well-studied derivative 6,6′-dihydroxythiobithis compound (DTBN). We present experimental data, detail relevant methodologies, and visualize key signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Comparative Analysis of Molecular Targets

The therapeutic potential of this compound alkaloids stems from their pleiotropic nature, engaging multiple molecular targets. Below, we compare the inhibitory activity of DTBN against two key enzyme families: Protein Kinase C (PKC) and Cysteine Proteases.

Protein Kinase C (PKC) Inhibition

DTBN has been identified as a potent inhibitor of PKC isoforms, with a preference for conventional PKCs. The table below summarizes the half-maximal inhibitory concentrations (IC50) of DTBN against various PKC isoforms. For comparison, Staurosporine (B1682477), a well-characterized broad-spectrum kinase inhibitor, is included.

CompoundTarget PKC IsoformIC50 (µM)Reference
DTBN PKCα0.174[1][2]
PKCγ0.168[1][2]
PKCε14.23[1][2]
PKCζ18.6[2]
PKCη>19[2]
PKCδ>19[2]
Staurosporine Pan-PKC~0.001-0.01[3][4]

Note: Staurosporine's IC50 can vary depending on the specific PKC isoform and assay conditions.

Cysteine Protease Inhibition

The electrophilic thiaspirane warhead of this compound derivatives is hypothesized to target nucleophilic cysteine residues in the active sites of enzymes like cysteine proteases.[1][5] The inhibitory profile of DTBN against several cathepsins is detailed below.

CompoundTarget Cysteine ProteaseIC50 (µM)Reference
DTBN Cathepsin S3.2[6][7][8][9]
Cathepsin L13.2[6][7][8][9]
Cathepsin B1359.4[6][7][8][9]
Papain70.4[6][7][8][9]

Key Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of this compound, the following diagrams illustrate the implicated signaling pathways and a general experimental workflow for assessing its activity.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis compound This compound/DTBN Stock Solution treatment Incubate Cells with this compound/DTBN compound->treatment cells Cell Culture (e.g., Cancer Cell Line) cells->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity kinase In Vitro Kinase Assay (PKC) treatment->kinase protease Protease Inhibition Assay treatment->protease western Western Blot (NF-κB Pathway Proteins) treatment->western ic50 Calculate IC50 Values cytotoxicity->ic50 kinase->ic50 protease->ic50 protein_expression Quantify Protein Expression western->protein_expression pathway_analysis Pathway Interpretation ic50->pathway_analysis protein_expression->pathway_analysis

General experimental workflow for this compound validation.

pkc_nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pkc PKCα / PKCγ receptor->pkc Activates ikk IKK Complex pkc->ikk Activates ikb IκB ikk->ikb Phosphorylates (leading to degradation) ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB nfkb->ikb_nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases dtbn This compound (DTBN) dtbn->pkc Inhibits gene Target Gene (e.g., Pro-inflammatory, Anti-apoptotic) nfkb_nuc->gene Promotes Transcription

Inhibition of the PKC and NF-κB signaling pathway by DTBN.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's mechanisms, this section provides detailed protocols for key experiments.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the phosphotransferase activity of PKC in the presence of an inhibitor like DTBN.

Materials:

  • Purified PKC isoforms (e.g., PKCα, PKCγ)

  • PKC substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

  • DTBN stock solution (in DMSO)

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the Kinase Assay Buffer, the PKC substrate, and the purified PKC enzyme in a microcentrifuge tube.

  • Add varying concentrations of DTBN or the vehicle control (DMSO) to the reaction tubes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each DTBN concentration and determine the IC50 value.

In Vitro Cysteine Protease Inhibition Assay

This protocol describes a method to assess the inhibitory effect of DTBN on cysteine proteases like cathepsins.

Materials:

  • Recombinant human cathepsin S, L, or B

  • Fluorogenic substrate specific for each cathepsin (e.g., Cbz-Phe-Arg-AMC)

  • DTBN stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 5 mM EDTA, 200 mM NaCl, 2 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Activate the recombinant cathepsin by pre-incubating it in the assay buffer.

  • In a 96-well plate, add the assay buffer and varying concentrations of DTBN or vehicle control.

  • Add the activated cathepsin to each well and incubate for a short period.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., λex = 380 nm, λem = 460 nm).[11]

  • Determine the initial reaction velocities and calculate the percentage of inhibition for each DTBN concentration to derive the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Human cancer cell line (e.g., HL-60, U937)

  • Complete cell culture medium

  • This compound/DTBN stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound/DTBN or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[12]

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

The available evidence strongly suggests that this compound and its derivatives, particularly DTBN, exert their biological effects through a multi-targeted mechanism. The inhibition of key signaling molecules like PKC and cysteine proteases, along with the modulation of the NF-κB pathway, underscores the potential of this class of compounds in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[1][14][15][16] The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and validate the therapeutic promise of this compound alkaloids.

References

Nupharidine: A Comparative Analysis of its Antiparasitic Efficacy Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel and effective antiparasitic agents, the naturally derived alkaloid Nupharidine and its purified derivative, 6,6'-dihydroxythiobithis compound (DTBN), have emerged as promising candidates. This guide provides a comprehensive comparison of the efficacy of this compound/DTBN with established antiparasitic drugs, focusing on its activity against Leishmania major, the causative agent of cutaneous leishmaniasis. The data presented is intended for researchers, scientists, and drug development professionals.

Executive Summary

Recent studies demonstrate that 6,6'-dihydroxythiobithis compound (DTBN), a purified sesquiterpene thioalkaloid from the Nuphar lutea plant, exhibits significant in vitro and in vivo activity against Leishmania major. This comparison guide benchmarks the efficacy of DTBN against the well-established anti-leishmanial drugs, Amphotericin B and Miltefosine. While direct comparative clinical trials are lacking, preclinical data suggests DTBN holds potential as a future antiparasitic therapeutic.

In Vitro Efficacy

The in vitro antiparasitic activity of DTBN and a methanolic extract of Nuphar lutea has been evaluated against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania major. The following tables summarize the available quantitative data and compare it with the established drugs.

Table 1: In Vitro Efficacy Against Leishmania major Promastigotes

CompoundConcentration / IC50Parasite StageReference(s)
6,6'-dihydroxythiobithis compound (DTBN) 0.2 µg/mL (elimination)Promastigote[1][2][3]
Nuphar lutea Extract (methanolic) 2 ± 0.12 µg/mL (IC50)Promastigote[4]
Amphotericin B < 1 µg/mL (IC50)Promastigote
Miltefosine ~13.63 µM (IC50)Promastigote

Table 2: In Vitro Efficacy Against Leishmania major Amastigotes

CompoundConcentration / IC50Parasite StageReference(s)
6,6'-dihydroxythiobithis compound (DTBN) 3.0 µg/mL (elimination)Amastigote[1][2][3]
Nuphar lutea Extract (methanolic) 1.25 µg/mL (elimination)Amastigote[4]
Amphotericin B < 2 µg/mL (IC50)Amastigote
Miltefosine ~7.685 µM (IC50)Amastigote

In Vivo Efficacy

In vivo studies, primarily conducted in BALB/c mice infected with Leishmania major, have demonstrated the therapeutic potential of DTBN and Nuphar lutea extracts. These studies typically measure the reduction in lesion size and parasite burden.

Table 3: In Vivo Efficacy Against Leishmania major in BALB/c Mice

CompoundDosage and AdministrationEfficacy OutcomeReference(s)
Nuphar lutea Extract 20 mg/kg/day (Intraperitoneal)Reduced lesion size[1]
6,6'-dihydroxythiobithis compound (DTBN) 20 µg/40 µL (Intralesional)Reduced lesion size[1]
Amphotericin B (formulations) 1-10 mg/kg/day55-85% lesion size reduction; 60-91% parasite burden reduction[5]
Miltefosine 20-50 mg/kg/day (Oral)Significant dose-dependent reduction in lesion size

Mechanism of Action of 6,6'-Dihydroxythiobithis compound (DTBN)

DTBN exhibits a pleiotropic mechanism of action, targeting multiple pathways within the parasite and host cells. This multi-targeted approach may reduce the likelihood of drug resistance development. The known mechanisms include:

  • Inhibition of Protein Kinase C (PKC): DTBN has been shown to inhibit the catalytic activity of PKC, a key enzyme in cellular signal transduction pathways.

  • Inhibition of Topoisomerase II: By targeting this essential enzyme for DNA replication, DTBN can disrupt parasite proliferation.

  • Inhibition of Cysteine Proteases: These enzymes are crucial for various physiological processes in parasites, including nutrient acquisition and immune evasion.

  • Downregulation of NF-κB: This transcription factor plays a central role in the inflammatory response. By downregulating NF-κB, DTBN may modulate the host's immune response to the infection.

  • Induction of Oxidative Stress: DTBN has been observed to induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis in the parasite.

Below is a diagram illustrating the proposed signaling pathways affected by DTBN.

DTBN_Mechanism_of_Action cluster_parasite Parasite Cell cluster_host Host Cell DTBN 6,6'-dihydroxythiobithis compound (DTBN) PKC Protein Kinase C DTBN->PKC inhibits TopoII Topoisomerase II DTBN->TopoII inhibits CysProt Cysteine Proteases DTBN->CysProt inhibits ROS Reactive Oxygen Species (ROS) DTBN->ROS induces NFkB NF-κB DTBN->NFkB downregulates Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammatory Response NFkB->Inflammation

Caption: Proposed mechanism of action of DTBN.

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of anti-leishmanial compounds, based on the methodologies cited in the referenced literature.

In Vitro Anti-leishmanial Assay

This protocol outlines the steps to determine the efficacy of a compound against Leishmania major promastigotes and amastigotes.

in_vitro_workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay p1 Culture L. major promastigotes p2 Incubate with compound p1->p2 p3 Assess viability (e.g., MTT assay) p2->p3 p4 Determine IC50 p3->p4 a1 Culture macrophages (e.g., J774A.1) a2 Infect macrophages with L. major promastigotes a1->a2 a3 Incubate to allow amastigote formation a2->a3 a4 Treat with compound a3->a4 a5 Assess intracellular parasite viability a4->a5 a6 Determine IC50 a5->a6

Caption: In vitro anti-leishmanial assay workflow.

1. Promastigote Susceptibility Assay:

  • Leishmania major promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-26°C.

  • Logarithmic phase promastigotes are seeded into 96-well plates.

  • The test compound is added in serial dilutions. A known anti-leishmanial drug (e.g., Amphotericin B) is used as a positive control, and wells with untreated parasites serve as a negative control.

  • Plates are incubated for 48-72 hours at 25-26°C.

  • Parasite viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or by direct counting using a hemocytometer.

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

2. Amastigote Susceptibility Assay:

  • A suitable macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages) is cultured in 96-well plates and allowed to adhere.

  • Stationary phase L. major promastigotes are added to the macrophage culture to allow for infection.

  • After an incubation period (typically 24 hours), non-phagocytosed promastigotes are washed away.

  • The test compound is added in serial dilutions to the infected macrophage cultures.

  • Plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • The number of intracellular amastigotes is determined by staining the cells (e.g., with Giemsa) and microscopic examination, or by using reporter gene-expressing parasites (e.g., luciferase or GFP).

  • The IC50 value is determined by quantifying the reduction in the number of amastigotes per macrophage.

In Vivo Anti-leishmanial Assay in BALB/c Mice

This protocol describes a common model for evaluating the in vivo efficacy of anti-leishmanial compounds.

in_vivo_workflow v1 Infect BALB/c mice with L. major promastigotes v2 Allow lesion development v1->v2 v3 Administer test compound (e.g., oral, intraperitoneal, intralesional) v2->v3 v4 Monitor lesion size v3->v4 v5 Quantify parasite burden (e.g., LDA, qPCR) v3->v5 v6 Evaluate efficacy v4->v6 v5->v6

Caption: In vivo anti-leishmanial drug testing workflow.

1. Animal Model and Infection:

  • Female BALB/c mice (6-8 weeks old) are typically used as they are susceptible to L. major infection.

  • Mice are infected with stationary phase L. major promastigotes, usually by subcutaneous injection into the footpad or the base of the tail.[5][6]

2. Treatment:

  • Once lesions are established and measurable, treatment with the test compound is initiated.

  • The route of administration can be oral, intraperitoneal, or intralesional, depending on the compound's properties and the study's objective.[1][5]

  • A vehicle control group and a positive control group (treated with a known anti-leishmanial drug) are included.

3. Efficacy Evaluation:

  • Lesion size is measured regularly (e.g., weekly) using a caliper.[5]

  • At the end of the treatment period, mice are euthanized, and the parasite burden in the infected tissue (e.g., footpad, spleen, lymph nodes) is quantified.

  • Parasite load can be determined by methods such as Limiting Dilution Assay (LDA) or quantitative PCR (qPCR).[7][8]

  • Efficacy is expressed as the percentage reduction in lesion size and/or parasite burden compared to the untreated control group.

Conclusion

The available preclinical data indicates that this compound, and specifically its purified derivative DTBN, demonstrates potent anti-leishmanial activity. Its multi-targeted mechanism of action is a particularly attractive feature for further drug development. While the in vitro efficacy of DTBN appears comparable to established drugs, more extensive and quantitative in vivo comparative studies are necessary to fully elucidate its therapeutic potential relative to current standards of care like Amphotericin B and Miltefosine. The detailed protocols provided herein offer a framework for such future investigations.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The development and approval of new drugs are subject to rigorous regulatory processes.

References

Validating Novel Dopamine D2 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Framework for the Evaluation of Nupharidine and Other Novel Compounds

Published: December 19, 2025

Introduction

The dopamine (B1211576) D2 receptor (D2R), a class A G protein-coupled receptor (GPCR), is a well-established therapeutic target for a range of neurological and psychiatric disorders, most notably schizophrenia. The therapeutic efficacy of many antipsychotic medications is directly correlated with their ability to antagonize D2R signaling. Consequently, the discovery and validation of novel D2R antagonists is an area of intense research in drug development.

This guide provides a comprehensive framework for the validation of putative D2R antagonists, using the naturally occurring alkaloid this compound as a case study. Currently, there is a lack of direct experimental evidence validating this compound as a dopamine D2 receptor antagonist. Preliminary studies have suggested that some related aporphine (B1220529) alkaloids may possess activity at dopamine receptors, sparking interest in this compound's potential neuroprotective applications. However, rigorous experimental validation is required to substantiate these claims.

This document will outline the standard experimental procedures and comparative data necessary to characterize a novel compound's activity at the D2R. For comparative purposes, we will present data for well-established D2R antagonists: Haloperidol, Risperidone (B510), and the partial agonist Aripiprazole (B633). This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and validation of novel CNS-active compounds.

Comparative Quantitative Data for Established D2 Receptor Antagonists

A critical step in validating a novel D2R antagonist is to compare its binding affinity and functional potency to that of known reference compounds. The following tables summarize the in vitro pharmacological data for Haloperidol, Risperidone, and Aripiprazole at the human dopamine D2 receptor.

Table 1: Dopamine D2 Receptor Binding Affinities (Ki)

The inhibition constant (Ki) is a measure of a ligand's binding affinity for a receptor. A lower Ki value indicates a higher binding affinity. These values are typically determined through competitive radioligand binding assays.

CompoundD2 Receptor Ki (nM)Reference(s)
Haloperidol0.7 - 1.55[1][2][3][4][5][6]
Risperidone1.4 - 3.3[1][7][8][9]
Aripiprazole0.34[3][5][10]

Table 2: Dopamine D2 Receptor Functional Potency (IC50/Kb/EC50)

Functional potency measures a compound's ability to inhibit a biological response mediated by the receptor. This is determined through functional assays such as cAMP accumulation or GTPγS binding assays. For antagonists, this is often expressed as an IC50 (half maximal inhibitory concentration) or Kb (equilibrium dissociation constant for an antagonist). For partial agonists like aripiprazole, an EC50 (half maximal effective concentration) and the maximal effect (Emax) are reported.

CompoundAssay TypeParameterValue (nM)EfficacyReference(s)
HaloperidolcAMP InhibitionIC501.5Full Antagonist[11]
Risperidone[3H]acetylcholine releaseIC50nanomolar rangeFull Antagonist[1]
RisperidoneDopamine antagonism in striatal slicesIC500.89Full Antagonist[8]
AripiprazolecAMP InhibitionEC50~1025-90% (Partial Agonist)[12]
AripiprazoleGβγ SignalingIC502.8Antagonist[12]
AripiprazolecAMP Inhibition (dopamine antagonism)Kb1.07Antagonist[12]

Experimental Protocols for D2 Receptor Antagonist Validation

The validation of a compound as a D2R antagonist involves a series of in vitro experiments to determine its binding affinity and functional activity.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the D2 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of the test compound (e.g., this compound).

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • Radioligand: Typically [3H]spiperone or [3H]raclopride.[13][14]

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Parallel incubations are performed in the presence of the non-specific binding control to determine non-specific binding.

  • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Assays

Functional assays are essential to determine whether a compound that binds to the D2R acts as an antagonist, agonist, or partial agonist.

The D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15]

Objective: To determine the functional potency (IC50 or Kb) of the test compound as an antagonist.

Materials:

  • A cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[16]

  • A D2R agonist (e.g., dopamine or quinpirole).

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.

  • A commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cells are pre-incubated with varying concentrations of the test compound.

  • The D2R is then stimulated with a fixed concentration of a D2R agonist in the presence of forskolin and a phosphodiesterase inhibitor.

  • The reaction is stopped, and the intracellular cAMP concentration is measured using a suitable assay kit.

  • The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified.

  • An IC50 value is determined from the dose-response curve.

This assay measures the initial step of G protein activation, the exchange of GDP for GTP on the Gα subunit.

Objective: To assess the effect of the test compound on agonist-induced G protein activation.

Materials:

  • Cell membranes from cells expressing the D2 receptor.

  • [35S]GTPγS, a non-hydrolyzable GTP analog.

  • A D2R agonist (e.g., dopamine).

  • GDP to facilitate the binding of [35S]GTPγS.

  • Assay buffer.

Procedure:

  • Cell membranes are incubated with varying concentrations of the test compound in the presence of a fixed concentration of a D2R agonist.

  • [35S]GTPγS and GDP are added to the reaction mixture.

  • The amount of [35S]GTPγS bound to the G proteins is measured after separation of bound and free radioligand by filtration.

  • The ability of the test compound to inhibit the agonist-stimulated [35S]GTPγS binding is determined.[17][18]

Visualizing Key Pathways and Workflows

To aid in the conceptualization of the validation process, the following diagrams illustrate the dopamine D2 receptor signaling pathway and a general experimental workflow.

D2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates Antagonist Antagonist (e.g., Haloperidol, This compound?) Antagonist->D2R Blocks G_protein Gi/o Protein (αβγ) D2R->G_protein Activates Beta_arrestin β-Arrestin D2R->Beta_arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity MAPK MAPK Pathway

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental_Workflow start Novel Compound (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assays (cAMP, GTPγS) start->functional_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki characterize_activity Characterize Activity (Antagonist, Agonist, Partial Agonist) determine_ki->characterize_activity determine_potency Determine IC50/Kb (Functional Potency) functional_assay->determine_potency determine_potency->characterize_activity compare_data Compare Data with Established Antagonists characterize_activity->compare_data conclusion Conclusion on Antagonist Activity compare_data->conclusion

Caption: Experimental Workflow for D2R Antagonist Validation.

Conclusion

The validation of a novel compound, such as this compound, as a dopamine D2 receptor antagonist requires a systematic approach involving both binding and functional assays. While preliminary interest in this compound's CNS activity exists, its interaction with the D2R remains to be experimentally determined. By following the outlined experimental protocols and comparing the resulting data with established D2R antagonists like Haloperidol, Risperidone, and Aripiprazole, researchers can rigorously characterize the pharmacological profile of new chemical entities. This comparative approach is fundamental for advancing our understanding of D2R pharmacology and for the development of next-generation therapeutics for CNS disorders.

References

A Comparative Study of Nupharidine from Different Nuphar Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Nupharidine, a quinolizidine (B1214090) alkaloid found in various species of the Nuphar genus, commonly known as water lilies. While direct comparative quantitative data for this compound across different Nuphar species is limited in the currently available scientific literature, this document synthesizes existing information on related Nuphar alkaloids to offer insights into their extraction, biological activities, and underlying mechanisms of action. This guide will focus on this compound and its closely related, well-studied counterpart, 6,6'-dihydroxythiobithis compound (DTBN), primarily isolated from Nuphar lutea.

Data Presentation: Comparative Analysis of Nuphar Alkaloids

Due to the lack of specific quantitative data for this compound across different species, the following table presents data on the biological activity of related thioalkaloids, 6-hydroxythiobithis compound and 6,6'-dihydroxythiobithis compound, which have been more extensively studied. These compounds share a similar structural backbone with this compound and their activities provide valuable insights into the potential therapeutic applications of this class of alkaloids.

AlkaloidSource Species (if specified)Biological ActivityCell Line/ModelIC50/Effective ConcentrationReference
6-hydroxythiobithis compoundNuphar pumilumAnti-metastaticB16 Melanoma cells0.029 µM[1]
6,6'-dihydroxythiobithis compoundNuphar pumilumAnti-metastaticB16 Melanoma cells0.087 µM[1]
6,6'-dihydroxythiobithis compound (DTBN)Nuphar luteaAnti-leishmanialLeishmania major promastigotes-[2]
6,6'-dihydroxythiobithis compound (DTBN)Nuphar luteaAnti-leishmanialLeishmania major intracellular amastigotes-[2]
6-hydroxythiobithis compoundNuphar lutea, N. pumila, N. japonicumApoptosis inductionU937 human leukemia cells10 µM (induces rapid apoptosis within 1 hour)[1]
6-hydroxythiobithis compound and 6-hydroxythionuphlutineNuphar luteaNF-κB inhibition--[1]

Note: The absence of direct comparative data on this compound content and activity across different Nuphar species represents a significant research gap. The data above should be interpreted with caution as the activity of this compound may differ from that of its hydroxylated thioalkaloid derivatives.

Experimental Protocols

The following are generalized protocols for the extraction and isolation of Nuphar alkaloids, based on common laboratory practices for natural product chemistry. These should be optimized for specific Nuphar species and the target alkaloid, this compound.

Protocol 1: Maceration Extraction of Alkaloids from Nuphar Rhizomes

Objective: To extract a crude alkaloid mixture from the rhizomes of Nuphar species.

Materials:

  • Dried and powdered rhizomes of Nuphar species

  • Methanol (B129727) (analytical grade)

  • Glass container with a tight-fitting lid

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered Nuphar rhizome material and place it in a 1 L glass container.

  • Add 500 mL of methanol to the container, ensuring the plant material is fully submerged.

  • Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature.

  • Macerate for 72 hours with continuous agitation.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue (marc).

  • Wash the marc with an additional 100 mL of methanol and combine the filtrates.

  • Concentrate the combined filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

  • The crude extract can be further processed for alkaloid purification.

Protocol 2: Acid-Base Extraction for Alkaloid Enrichment

Objective: To enrich the alkaloid content from the crude extract.

Materials:

  • Crude methanol extract

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)

  • Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Dissolve the crude methanol extract in 100 mL of 1 M HCl.

  • Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with 1 M NaOH or NH₄OH.

  • Extract the now basic aqueous solution three times with 50 mL of dichloromethane.

  • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the enriched alkaloid fraction.

Protocol 3: Column Chromatography for this compound Isolation

Objective: To isolate this compound from the enriched alkaloid fraction.

Materials:

  • Enriched alkaloid fraction

  • Silica (B1680970) gel (for column chromatography)

  • Glass column

  • Elution solvents (e.g., a gradient of dichloromethane and methanol)

  • Thin Layer Chromatography (TLC) plates

  • TLC developing chamber and visualization reagents (e.g., Dragendorff's reagent)

  • Fraction collector and collection tubes

Procedure:

  • Prepare a silica gel slurry in the initial elution solvent (e.g., 100% dichloromethane) and pack the glass column.

  • Dissolve the enriched alkaloid fraction in a minimal amount of the initial elution solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the sample-adsorbed silica gel onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by running TLC on the collected fractions. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots using a suitable method (e.g., UV light or Dragendorff's reagent for alkaloids).

  • Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound. The purity should be confirmed by analytical techniques such as HPLC or GC-MS.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibitory effect of Nuphar thioalkaloids on the NF-κB signaling pathway, a key regulator of inflammation and cell survival. While this pathway has been primarily associated with compounds like 6,6'-dihydroxythiobithis compound from Nuphar lutea, it provides a plausible mechanism of action for this compound that warrants further investigation.[1]

Caption: Inhibition of the NF-κB signaling pathway by Nuphar alkaloids.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the extraction, isolation, and analysis of this compound from Nuphar species.

Nupharidine_Workflow Plant_Material Nuphar Species (Rhizomes) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Maceration Maceration Extraction (Methanol) Drying_Grinding->Maceration Crude_Extract Crude Methanol Extract Maceration->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Enriched_Fraction Enriched Alkaloid Fraction Acid_Base->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel) Enriched_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis TLC_Analysis->Column_Chromatography Guide Purified_this compound Purified this compound TLC_Analysis->Purified_this compound Combine Fractions Structural_Elucidation Structural Elucidation (NMR, MS) Purified_this compound->Structural_Elucidation Bioassays Biological Activity Assays Purified_this compound->Bioassays

Caption: General workflow for this compound isolation and analysis.

References

Unveiling the Anticancer Potential of Nupharidine Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the therapeutic potential of natural products and their synthetic derivatives. Among these, Nupharidine alkaloids, originally isolated from water lilies of the Nuphar genus, have emerged as promising candidates due to their potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data, to aid in the rational design of more effective and selective anticancer drugs.

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

DerivativeCell LineIC50 (µM)Reference
Dimeric Thioalkaloids
(+)-6-hydroxythiobithis compound (6HTBN)U937 (Human leukemia)~5[1][2]
NB4 (Human leukemia)~5[1][2]
HeLa (Human cervical cancer)~5[2]
Raji (Human lymphoma)~5[2]
B16 Melanoma0.029[3]
6,6'-dihydroxythiobithis compound (DTBN)U937 (Human leukemia)1-10[1][4]
NB4 (Human leukemia)1-10[1][4]
B16 Melanoma0.087[3]
Monomeric Alkaloids
This compoundVariousWeak activity[1]
7-epideoxythis compoundVariousWeak activity[1]
NupharolutineVariousWeak activity[1]
Dimeric Thioalkaloids (lacking 6-hydroxyl group)
Thiobithis compoundVariousWeak activity[1]
Thionuphlutine BVariousWeak activity[1]

Key Observations from SAR Studies:

  • Dimerization is Crucial for Potency: Dimeric sesquiterpene thioalkaloids, such as 6-hydroxythiobithis compound and 6,6'-dihydroxythiobithis compound, exhibit significantly higher cytotoxic activity compared to their monomeric counterparts like this compound.[1]

  • The 6-Hydroxyl Group is a Key Pharmacophore: The presence of a hydroxyl group at the C-6 position of the dimeric structure is critical for potent anticancer activity.[1][3] Derivatives lacking this functional group show markedly reduced cytotoxicity.[1] This suggests that the 6-hydroxyl group may be involved in key interactions with the biological target.

Mechanism of Action: Rapid Induction of Caspase-Dependent Apoptosis

This compound derivatives, particularly the potent dimeric thioalkaloids, have been shown to induce apoptosis in cancer cells with remarkable speed, often within an hour of treatment.[5] The underlying mechanism involves the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Nupharidine_Apoptosis_Pathway This compound Derivative This compound Derivative Mitochondrion Mitochondrion This compound Derivative->Mitochondrion BAX/BAK-independent release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Apaf-1 Apaf-1 Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleaves Pro-caspase-3 Pro-caspase-3 Apoptosis Apoptosis Cellular Substrates->Apoptosis

Studies have elucidated that (+)-6-hydroxythiobithis compound (6HTBN) triggers the release of cytochrome c from the mitochondria.[5][6] This release is notably independent of the pro-apoptotic proteins BAX and BAK, suggesting a novel mechanism of mitochondrial outer membrane permeabilization.[5][6] Once in the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.[5][6] Active caspase-9 then proteolytically activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, ultimately leading to apoptosis.[5][6] Importantly, the activation of caspase-8, a key initiator of the extrinsic apoptosis pathway, is not directly involved in 6HTBN-induced apoptosis.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Cancer cells (e.g., KG-1a, HL60, U937) are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated overnight to allow for attachment (for adherent cells) and recovery.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.3 to 10 µg/mL) or a vehicle control (e.g., DMSO).[4]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]

  • MTT Addition: Following the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Detection of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

  • Cell Treatment: Cells are treated with this compound derivatives as described in the cytotoxicity assay.

  • Cell Harvesting and Staining: After treatment, both adherent and suspension cells are harvested and washed with cold phosphate-buffered saline (PBS). The cells are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC and PI are used to distinguish four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Caspase Cleavage

This technique is used to detect the activation of caspases, which are key mediators of apoptosis.

Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. Western blotting uses specific antibodies to detect the cleaved (active) forms of caspases, such as caspase-9 and caspase-3, as well as the cleavage of their substrates, like poly(ADP-ribose) polymerase (PARP).

Procedure:

  • Protein Extraction: Cells are treated with this compound derivatives, harvested, and lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the cleaved forms of caspase-9, caspase-3, or PARP.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the levels of cleaved caspases and cleaved PARP indicates the induction of apoptosis.

References

Independent Replication of Nupharidine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies on the biological effects of Nupharidine and its related alkaloids. This allows for a direct comparison of their potency and efficacy in different experimental models.

Table 1: Anti-Metastatic and Cytotoxic Effects
CompoundCell LineAssayConcentrationEffectSource
This compound B16 MelanomaCell Invasion100 µM47.2% inhibition[1]
Deoxythis compoundB16 MelanomaCell Invasion100 µM19.1% inhibition[1]
6-hydroxythiobithis compound B16 MelanomaCell Invasion-IC50: 0.029 µM [1]
6,6'-dihydroxythiobithis compound B16 MelanomaCell Invasion-IC50: 0.087 µM [1]
This compound U937 (Human Leukemia)Cytotoxicity (72h)10 µM11.5% inhibition[1]
This compound HT1080 (Human Fibroblast)Cytotoxicity (72h)10 µM4.1% inhibition[1]
This compound B16F10 (Mouse Melanoma)Cytotoxicity (72h)10 µM-9% inhibition[1]
6-hydroxythiobithis compound Various cancer cell linesApoptosis Induction10 µMRapid apoptosis within 1 hour[1]
Table 2: In Vivo Anti-Tumor Activity
CompoundAnimal ModelCancer TypeDosageEffectSource
6-hydroxythiobithis compound MiceB16 Melanoma Lung Metastasis5 mg/kg/day (p.o.)>90% reduction in lung tumor development[1][2]
Table 3: Other Biological Activities
CompoundActivityModelConcentration/DoseEffectSource
This compound ImmunomodulationMouse Splenocytes (PFC assay)1 µMNo discernible impact[1]
This compound AntiparasiticTrypanosoma brucei-Reported activity[3]
6,6'-dihydroxythiobithis compound Anti-inflammatoryMouse Model of Chronic Kidney Disease-Ameliorated kidney damage and inflammation[4]
6,6'-dihydroxythiobithis compound Anti-leishmanialLeishmania major infected mice-Therapeutic effect observed[5]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways affected by this compound and its derivatives, based on current research.

Nupharidine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine_Receptor Dopamine (B1211576) Receptor Downstream_Signaling Neurotransmitter System Modulation Dopamine_Receptor->Downstream_Signaling This compound This compound This compound->Dopamine_Receptor Antagonism

Figure 1: Proposed mechanism of this compound's neuroprotective effects.

Thiobinupharidine_Apoptosis cluster_pathway Apoptosis Pathway 6_hydroxythiobithis compound 6-hydroxythiobithis compound Apoptosis Apoptosis 6_hydroxythiobithis compound->Apoptosis Induces BAX_BAK BAX/BAK Pathway 6_hydroxythiobithis compound->BAX_BAK Independent of

Figure 2: Apoptosis induction by 6-hydroxythiobithis compound.

DTBN_NFkB_Pathway DTBN 6,6'-dihydroxythiobithis compound (DTBN) NFkB NF-κB DTBN->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Promotes

Figure 3: Inhibition of the NF-κB pathway by DTBN.

Experimental Protocols

This section provides an overview of the methodologies used in the cited research. For detailed protocols, it is recommended to consult the original publications.

Cell Invasion Assay
  • Objective: To assess the anti-metastatic potential of a compound by measuring its ability to inhibit cancer cell migration through a basement membrane matrix.

  • General Procedure:

    • Collagen-coated filters are placed in Boyden chambers.

    • B16 melanoma cells are seeded onto the upper chamber in a serum-free medium containing the test compound (e.g., this compound).

    • The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

    • After incubation, non-invading cells on the upper surface of the filter are removed.

    • Invading cells on the lower surface are fixed, stained, and counted under a microscope.

    • The percentage of inhibition is calculated relative to a vehicle-treated control.

Cytotoxicity Assay
  • Objective: To determine the concentration of a compound that is toxic to cells.

  • General Procedure (MTT Assay):

    • Cells (e.g., U937, HT1080, B16F10) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the untreated control.

In Vivo Lung Metastasis Model
  • Objective: To evaluate the effect of a compound on tumor metastasis in a living organism.

  • General Procedure:

    • Mice are injected intravenously with B16 melanoma cells to induce experimental lung metastasis.

    • The mice are then treated with the test compound (e.g., 6-hydroxythiobithis compound) or a vehicle control for a specified duration.

    • After a set period, the mice are euthanized, and their lungs are harvested.

    • The number of tumor nodules on the lung surface is counted.

    • The percentage of inhibition of lung tumor formation is calculated by comparing the treated group to the control group.

Summary and Conclusion

The available research suggests that while this compound itself exhibits weak to moderate biological activity in the tested cancer models, its dimeric thioalkaloid derivatives, particularly 6-hydroxythiobithis compound and 6,6'-dihydroxythiobithis compound (DTBN), demonstrate significantly higher potency.[1] These derivatives show strong anti-metastatic and pro-apoptotic effects at much lower concentrations.[1]

The mechanism of action for these compounds appears to involve the modulation of key signaling pathways related to cell survival, inflammation, and metastasis, such as the NF-κB and Cofilin pathways.[1][4] The neuroprotective effects of this compound are proposed to be mediated through its interaction with dopamine receptors.[3]

While direct replication studies are scarce, the consistent findings across multiple studies regarding the superior activity of the dimeric derivatives lend weight to their potential as therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action, conduct more extensive preclinical testing, and explore their therapeutic potential in various diseases. Drug development professionals may find the dimeric thioalkaloids to be more promising lead compounds for further optimization and development compared to this compound itself.

References

A Comparative Guide to the Analytical Validation of Nupharidine Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Nupharidine, a quinolizidine (B1214090) alkaloid with noted biological activities. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, including biological samples and plant materials, which is fundamental for pharmacokinetic studies, quality control, and drug development. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.

Comparison of Validated Analytical Methods for this compound Detection

The primary analytical techniques for the quantification of alkaloids like this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultra-Violet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Gas Chromatography (GC) can also be used for alkaloid analysis, it is less common for non-volatile compounds like this compound and often requires derivatization.

The following table summarizes the key performance parameters of these methods based on validated studies of similar alkaloids, providing a benchmark for what can be expected for this compound analysis.

ParameterHPLC-UVLC-MS/MSGas Chromatography (GC-FID)
Linearity (Correlation Coefficient, r²) ≥ 0.998[1]> 0.99[2]≥ 0.998[3]
Limit of Detection (LOD) 31.0 ng/mL[4]0.005 - 0.054 µg/L[5]-
Limit of Quantification (LOQ) 91.9 ng/mL[4]0.009 - 0.123 µg/L[5]1.5–5.7 mg kg–1[6]
Accuracy (% Recovery) 93.3–109.2%[1]80.07% to 98.80%[7]90% to 108%[3]
Precision (% RSD) < 2%[1]< 15%[8]< 10%[3]
Specificity Moderate to HighVery HighHigh
Throughput ModerateHighModerate
Cost Low to ModerateHighModerate

Note: Data presented is for analogous alkaloids and provides an expected performance range for this compound analysis. Specific values for this compound may vary depending on the matrix and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for HPLC-UV and LC-MS/MS, which are the most relevant techniques for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique for the quantification of this compound.

1. Sample Preparation (Liquid-Liquid Extraction) [9]

  • To a 1 mL plasma sample, add a suitable internal standard.

  • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions [10]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) and methanol) in an isocratic or gradient elution.[1]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 20 µL.[11]

  • Detection: UV detector at a wavelength of 254 nm.[11]

3. Validation Parameters

  • Linearity: Prepare a series of calibration standards of this compound in the expected concentration range and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²).[1]

  • Accuracy: Spike known concentrations of this compound into a blank matrix and perform the entire analytical procedure. Calculate the percentage recovery.[1]

  • Precision: Analyze replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). Calculate the relative standard deviation (%RSD).[1]

  • LOD and LOQ: Determine the signal-to-noise ratio of the peak at low concentrations. A signal-to-noise ratio of 3:1 is generally used for LOD and 10:1 for LOQ.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex biological matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis MCX) with methanol (B129727) and then with water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute this compound with a suitable solvent (e.g., methanol containing a small percentage of ammonia).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[12]

2. LC-MS/MS Conditions [13]

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable C18 or other appropriate column.

  • Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[13]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for alkaloids.[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.[13]

3. Validation Parameters

  • The validation parameters (linearity, accuracy, precision, LOD, and LOQ) are determined similarly to the HPLC-UV method, but with the significantly lower detection limits achievable with MS/MS detection.[8]

Mandatory Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample using LC-MS/MS with solid-phase extraction.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Sample Biological Sample ISTD Add Internal Standard Sample->ISTD Precipitation Protein Precipitation ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound analysis.

Signaling Pathway (Illustrative)

As this compound's specific signaling pathways are still under extensive research, the following diagram illustrates a generic receptor-mediated signaling cascade that could be investigated.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: A potential receptor-mediated signaling pathway.

References

Comparative Transcriptomic Analysis of Nupharidine-Treated Cancer Cells: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available literature does not contain direct comparative transcriptomic studies on cells treated with Nupharidine. The following guide is a professionally curated, hypothetical representation based on the known biological activities of related alkaloids and standard transcriptomic research practices. It is intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Introduction

This compound, a quinolizidine (B1214090) alkaloid derived from plants of the Nuphar genus, has garnered interest for its potential therapeutic properties.[1] While preliminary studies on related Nuphar alkaloids suggest impacts on critical cellular signaling pathways, including those involved in cancer biology such as NF-κB, a comprehensive transcriptomic analysis has been lacking.[2] This guide presents a hypothetical comparative transcriptomic study on a human fibrosarcoma cell line (HT1080) treated with this compound to elucidate its mechanism of action at the gene expression level.

Hypothetical Experimental Overview

In this hypothetical study, HT1080 cells were cultured and treated with 10 µM this compound for 24 hours. A control group was treated with a vehicle solution. Following treatment, RNA was extracted from both groups, and RNA sequencing (RNA-Seq) was performed to identify differentially expressed genes. The subsequent bioinformatic analysis aimed to uncover the key signaling pathways modulated by this compound.

Experimental Workflow

G Experimental Workflow for Comparative Transcriptomics cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Sequencing & Data Analysis cluster_3 Biological Interpretation A HT1080 Cell Culture B Treatment with 10 µM this compound A->B C Vehicle Control Treatment A->C D RNA Extraction B->D C->D E RNA Quality Control (QC) D->E F cDNA Library Preparation E->F G High-Throughput Sequencing (RNA-Seq) F->G H Raw Data QC & Pre-processing G->H I Differential Gene Expression Analysis H->I J Pathway & Functional Enrichment Analysis I->J K Identification of Key Modulated Pathways J->K

Caption: A flowchart illustrating the major steps in the comparative transcriptomic analysis of this compound-treated cells.

Quantitative Data Summary

The following table summarizes the hypothetical differential expression data for a selection of key genes identified in this compound-treated HT1080 cells compared to the vehicle control. These genes are associated with apoptosis, cell cycle regulation, and the NF-κB signaling pathway.

Gene SymbolGene NameLog2 Fold Changep-valueFDRBiological Process
Apoptosis-Related
BCL2B-cell lymphoma 2-1.850.0010.008Pro-survival
BAXBCL2 associated X1.500.0030.015Pro-apoptotic
CASP3Caspase 32.10<0.0010.005Apoptosis execution
Cell Cycle Regulation
CDKN1ACyclin Dependent Kinase Inhibitor 1A2.50<0.0010.003Cell cycle arrest
CCND1Cyclin D1-2.20<0.0010.004G1/S transition
NF-κB Signaling
NFKBIANFKB Inhibitor Alpha1.750.0020.011NF-κB inhibition
RELARELA Proto-Oncogene, NF-KB Subunit-1.900.0010.007NF-κB activation
IL6Interleukin 6-3.10<0.0010.002Inflammation

Key Signaling Pathway Modulation

The transcriptomic data suggests that this compound significantly impacts the NF-κB signaling pathway. In unstimulated cells, the NF-κB dimer (e.g., p65/p50) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by various signals, IκBα is phosphorylated, ubiquitinated, and degraded, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. Our hypothetical data, showing an upregulation of NFKBIA (the gene encoding IκBα) and downregulation of RELA (encoding the p65 subunit), suggests that this compound may inhibit the NF-κB pathway, leading to reduced inflammation and cell proliferation.

G Hypothesized Effect of this compound on NF-κB Pathway cluster_0 Cytoplasm cluster_1 Nucleus NFKB NF-κB (p65/p50) NFKB_nuc NF-κB (p65/p50) NFKB->NFKB_nuc Translocation IKB IκBα IKB->NFKB inhibits IKK IKK Complex IKK->IKB phosphorylates Stimuli Pro-inflammatory Stimuli Stimuli->IKK activates This compound This compound This compound->IKK inhibits? DNA Target Gene Promoters (e.g., IL6, CCND1) NFKB_nuc->DNA binds Transcription Transcription DNA->Transcription

Caption: A diagram of the NF-κB signaling pathway, illustrating the hypothesized inhibitory action of this compound.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human fibrosarcoma (HT1080).

  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 6-well plates and grown to 70-80% confluency. The medium was then replaced with fresh medium containing either 10 µM this compound (treatment group) or DMSO (vehicle control). Three biological replicates were prepared for each condition. Cells were incubated for 24 hours.

RNA Extraction and Quality Control
  • Total RNA was extracted from cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.

  • RNA concentration and purity were assessed using a NanoDrop spectrophotometer. Ratios of A260/280 and A260/230 were confirmed to be within the optimal range.

  • RNA integrity was evaluated using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 9.0 were used for library preparation.

RNA-Seq Library Preparation and Sequencing
  • mRNA was isolated from 1 µg of total RNA using oligo(dT) magnetic beads.

  • The isolated mRNA was fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.

  • Second-strand cDNA was synthesized, followed by end-repair, A-tailing, and adapter ligation.

  • The ligated products were amplified by PCR to create the final cDNA libraries.

  • Libraries were quantified using a Qubit fluorometer and their size distribution was assessed with the Bioanalyzer.

  • Sequencing was performed on an Illumina NovaSeq platform, generating 150 bp paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality bases were trimmed using Trimmomatic.

  • Alignment: The cleaned reads were aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Read Quantification: Gene-level read counts were generated using featureCounts.

  • Differential Expression Analysis: Differential gene expression between the this compound-treated and control groups was analyzed using the DESeq2 package in R. Genes with a False Discovery Rate (FDR) < 0.05 and a |log2 Fold Change| > 1 were considered significantly differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses were performed on the list of differentially expressed genes using the clusterProfiler package to identify over-represented biological processes and pathways.

References

Assessing the Off-Target Effects of Nupharidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of Nupharidine, a quinolizidine (B1214090) alkaloid with known bioactivity. Due to the limited availability of comprehensive off-target screening data for this compound itself, this guide utilizes data from a closely related Nuphar alkaloid, 6,6′-dihydroxythiobithis compound (DTBN), as a representative compound from the same family to infer potential off-target interactions. The primary known off-target activities for this class of compounds involve the inhibition of Protein Kinase C (PKC) isoforms and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

This guide compares the PKC inhibitory profile of DTBN with two well-characterized, broad-spectrum kinase inhibitors, Staurosporine, and the more selective PKC inhibitor, Bisindolylmaleimide I. Detailed experimental protocols for assessing kinase inhibition and NF-κB activity are provided, along with visual representations of the relevant signaling pathways and experimental workflows to aid in the design and interpretation of further studies.

Quantitative Analysis of PKC Inhibition

The following table summarizes the inhibitory activity (IC50 values) of 6,6′-dihydroxythiobithis compound (DTBN) against a panel of Protein Kinase C (PKC) isoforms.

Kinase Target6,6′-dihydroxythiobithis compound (DTBN) IC50 (µM)
PKCα0.174[1]
PKCγ0.168[1]
PKCε14.23[1]
PKCζ18.6[1]
PKCη>19[1]
PKCδ>19[1]
Comparative Analysis of PKC Inhibitors

This table provides a comparative view of the PKC inhibition profile of DTBN against the broad-spectrum kinase inhibitor Staurosporine and the more selective PKC inhibitor Bisindolylmaleimide I.

Kinase Target6,6′-dihydroxythiobithis compound (DTBN) IC50 (µM)Staurosporine IC50 (nM)Bisindolylmaleimide I IC50 (nM)
PKCα0.1742[2]20[3][4]
PKCβI--17[3][4]
PKCβII--16[3][4]
PKCγ0.1685[2]20[3][4]
PKCδ>1920[2]-
PKCε14.2373[2]-
PKCη>194[2]-
PKCζ18.61086[2]-

Experimental Protocols

Radiometric Protein Kinase C (PKC) Assay

This protocol outlines a standard method for determining the in vitro inhibitory activity of a compound against PKC isoforms using a radiometric assay.

Materials:

  • Purified recombinant PKC isoforms

  • Test compound (e.g., this compound, DTBN)

  • PKC substrate peptide (e.g., Myelin Basic Protein)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • PKC activators (e.g., Phosphatidylserine, Diacylglycerol)

  • P81 Phosphocellulose Paper

  • Wash Buffer (e.g., 0.75% Phosphoric Acid)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase assay buffer, the specific PKC isoform, the substrate peptide, and the necessary activators.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a control with no inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radiolabel in the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro NF-κB Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the inhibition of NF-κB signaling.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc)

  • Test compound (e.g., this compound)

  • NF-κB activating agent (e.g., TNF-α)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified pre-incubation time (e.g., 1 hour).

  • Stimulation: Induce NF-κB activation by adding an activating agent like TNF-α to the wells (except for the unstimulated control).

  • Incubation: Incubate the plate for a period sufficient to induce luciferase expression (e.g., 6-24 hours).

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control. Determine the IC50 value from the dose-response curve.

Visualizing Molecular Pathways and Experimental Designs

dot

G Protein Kinase C (PKC) Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Response (Proliferation, Differentiation, etc.) Substrates->Response This compound This compound/DTBN (Inhibitor) This compound->PKC Inhibits G NF-κB Signaling Pathway Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NFkB_complex IκB-NF-κB Complex (Inactive) IκB->NFkB_complex Proteasome Proteasome IκB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_complex Nucleus Nucleus NFkB->Nucleus Translocates NFkB_complex->NFkB Releases Gene Target Gene Expression Nucleus->Gene Activates This compound This compound (Inhibitor) This compound->IKK Inhibits G Experimental Workflow: In Vitro Kinase Inhibition Assay start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prep_reagents reaction_setup Set up Kinase Reaction prep_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Signal (e.g., Radioactivity, Fluorescence) stop_reaction->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->data_analysis end End data_analysis->end

References

Unveiling the Science Behind a Traditional Remedy: A Comparative Guide to Nupharidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nupharidine's pharmacological properties with traditional and conventional alternatives, supported by experimental data. We delve into its mechanisms of action, supported by detailed experimental protocols and visual pathway diagrams, to validate its role in traditional medicine and explore its potential in modern drug discovery.

This compound, a quinolizidine (B1214090) alkaloid found in aquatic plants of the Nuphar genus, has a long history of use in traditional medicine, particularly in Japanese and Chinese cultures. Traditional applications of Nuphar japonicum rhizomes, known as "Senkotsu," include use as a tonic, hemostatic agent, and for treating conditions such as fever, diarrhea, edema, and irregular menstruation. It has also been utilized for its sedative and blood-purifying properties. Modern scientific investigation has begun to validate these traditional uses, revealing a range of pharmacological activities for this compound and its related alkaloids, including anti-inflammatory, anti-parasitic, anti-cancer, and neuroprotective effects.

This guide will compare the efficacy of this compound and its derivatives with established traditional and conventional treatments for several of its historically claimed benefits.

Anti-inflammatory and Anti-edema Effects

In traditional medicine, Nuphar species have been employed to alleviate swelling and pain. Scientific studies have substantiated these anti-inflammatory properties, primarily attributing them to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Mechanism of Action: Anti-inflammatory Pathway

This compound and its derivatives exert their anti-inflammatory effects by interfering with the activation of NF-κB. This transcription factor plays a central role in the inflammatory response, orchestrating the expression of pro-inflammatory cytokines. By inhibiting the NF-κB pathway, Nuphar alkaloids effectively reduce the production of key inflammatory mediators such as TNF-α, IL-6, and IL-12, while promoting the production of the anti-inflammatory cytokine IL-10. This modulation of cytokine production, coupled with the regulation of ERK phosphorylation, underpins the anti-inflammatory and anti-edema properties observed in preclinical studies.

Nupharidine_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Genes Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Pro-inflammatory Genes->Cytokines This compound This compound This compound->IKK Inhibits

Figure 1. this compound's inhibition of the NF-κB signaling pathway.

Comparative Efficacy: Anti-inflammatory and Diuretic Agents
Compound/Treatment Class Mechanism of Action Quantitative Data (IC50/Dosage)
This compound/DTBN AlkaloidInhibition of NF-κB pathway, modulation of ERK phosphorylationSpecific IC50 values for anti-inflammatory effects are not yet widely established in public literature.
Dandelion (Taraxacum officinale) Traditional HerbalDiuretic effect, potential anti-inflammatory propertiesNot standardized; dosage varies with preparation.
Turmeric (Curcuma longa) Traditional HerbalInhibition of NF-κB and other inflammatory pathways by curcuminVaries by curcuminoid content.
Furosemide (Lasix) Conventional DrugLoop diuretic, inhibits Na-K-2Cl symporter in the ascending loop of Henle20-80 mg/day for edema.
Spironolactone (Aldactone) Conventional DrugPotassium-sparing diuretic, aldosterone (B195564) antagonist25-100 mg/day for edema.

Hemostatic and Wound Healing Properties

The traditional use of "Senkotsu" as a hemostatic agent suggests its role in promoting wound healing. While direct studies on this compound's hemostatic properties are limited, related alkaloids have demonstrated activities that contribute to the complex process of wound repair, including anti-inflammatory and antimicrobial effects.

Experimental Workflow: Assessing Wound Healing

A common preclinical model to evaluate the efficacy of a wound healing agent is the excisional wound model in rodents.

Wound_Healing_Workflow Create_Wound Create Full-Thickness Excisional Wound Group_Allocation Allocate Animals to Treatment Groups Create_Wound->Group_Allocation Treatment Topical Application of: - this compound Formulation - Positive Control - Negative Control (Vehicle) Group_Allocation->Treatment Wound_Measurement Measure Wound Area (e.g., Days 0, 3, 7, 14) Treatment->Wound_Measurement Histopathology Histopathological Analysis: - Re-epithelialization - Collagen Deposition - Angiogenesis - Inflammatory Cell Infiltration Treatment->Histopathology Data_Analysis Statistical Analysis of Wound Closure Rate and Histological Scores Wound_Measurement->Data_Analysis Histopathology->Data_Analysis Apoptosis_Pathway cluster_cell Cancer Cell HTBN 6-hydroxythiobithis compound Mitochondrion Mitochondrion HTBN->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activates Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activates Apoptosis Apoptosis Active_Caspase3->Apoptosis

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Nupharidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory chemicals. This guide provides essential safety and logistical information for the proper disposal of Nupharidine, a quinolizidine (B1214090) alkaloid. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Disclaimer: This document provides general guidance based on the chemical properties of this compound. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

I. Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

II. This compound Waste Characterization

This compound should be treated as hazardous chemical waste. Due to its classification as a biologically active alkaloid and a tertiary amine oxide, it must be segregated from general laboratory trash and non-hazardous waste streams. Improper disposal, such as drain disposal, is strictly prohibited due to its limited water solubility and potential ecotoxicity.

Property Information Disposal Implication
Chemical Class Quinolizidine Alkaloid, Tertiary Amine OxideTreat as hazardous chemical waste. Avoid mixing with incompatible substances.
Physical Form SolidMinimize dust generation during handling and packaging for disposal.
Solubility Limited solubility in waterDo not dispose of down the drain.
Reactivity As a basic alkaloid, it will react with acids.Segregate from acidic waste streams to prevent chemical reactions.

III. Step-by-Step Disposal Protocol

  • Segregation:

    • Designate a specific, clearly labeled waste container for this compound waste.

    • This includes pure this compound, contaminated labware (e.g., vials, spatulas, weighing boats), and contaminated PPE.

  • Waste Collection:

    • Solid Waste: Place solid this compound and lightly contaminated items directly into a labeled, sealable hazardous waste container.

    • Contaminated Labware: Non-reusable contaminated glassware or plasticware should be placed in the designated solid waste container. If labware is to be reused, decontaminate it according to established laboratory procedures for alkaloids, collecting all rinsate as hazardous waste.

    • Solutions: Collect any solutions containing this compound in a labeled, leak-proof hazardous waste container for liquid organic waste. Do not mix with aqueous or acidic waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include any other components of the waste mixture if applicable.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals, particularly acids.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.

    • Follow all institutional procedures for waste manifest documentation. Disposal will typically be carried out via incineration by a licensed hazardous waste management vendor.

IV. Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

NupharidineDisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Steps start This compound Waste Generated (Solid, Solution, Contaminated Items) decision Waste Type? start->decision solid_waste Collect in Labeled Solid Hazardous Waste Container decision->solid_waste Solid or Contaminated Items liquid_waste Collect in Labeled Liquid Organic Hazardous Waste Container decision->liquid_waste Liquid Solution storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage pickup Request EHS Pickup storage->pickup disposal Incineration by Licensed Vendor pickup->disposal

Essential Safety and Logistical Guidance for Handling Nupharidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for Nupharidine is not publicly available. This guidance is based on the known cytotoxic properties of this compound, the general toxicological profile of quinolizidine (B1214090) alkaloids, and established best practices for handling potent and hazardous chemical compounds. All personnel must supplement this information with a thorough, lab-specific risk assessment and adhere to all institutional and regulatory standards.

This compound, a quinolizidine alkaloid isolated from plants of the Nuphar genus, has demonstrated significant cytotoxic activity by inducing rapid apoptosis in various cell lines. Due to its potency and potential toxicity, stringent safety protocols are imperative to prevent occupational exposure. The primary routes of exposure are inhalation of airborne particles, dermal contact, and accidental ingestion.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to provide a reliable barrier against this compound exposure. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Transferring Solid this compound Safety goggles and a full-face shieldDouble-gloving with chemotherapy-rated nitrile glovesA NIOSH-approved N95 or higher-rated respiratorDisposable, solid-front gown with tight-fitting cuffs
Preparing Solutions (Dissolving) Chemical splash goggles and a full-face shieldDouble-gloving with appropriate chemical-resistant gloves (see table below)Not generally required if performed in a certified chemical fume hoodDisposable, solid-front gown with tight-fitting cuffs
Handling Solutions and In Vitro Work Safety glasses with side shields or chemical splash gogglesChemotherapy-rated nitrile glovesNot generally required if performed in a certified chemical fume hood or biological safety cabinetLaboratory coat
Waste Disposal Safety goggles and a full-face shieldHeavy-duty, chemical-resistant gloves over nitrile glovesA NIOSH-approved N95 or higher-rated respirator if handling powdered wasteDisposable, solid-front gown with tight-fitting cuffs

Glove Compatibility for Common Solvents

This compound is soluble in several organic solvents.[1] The choice of gloves for handling solutions should be based on the solvent's compatibility. The following table provides a summary of glove material resistance to solvents that may be used with this compound.

SolventNitrileNeopreneButyl Rubber
Methanol GoodExcellentExcellent
Ethanol ExcellentExcellentExcellent
Ethyl Acetate PoorGoodFair
Dichloromethane (DCM) PoorPoorGood
Chloroform PoorPoorGood

Data compiled from various chemical resistance charts. It is crucial to consult the specific glove manufacturer's data for detailed breakthrough times and permeation rates.

Experimental Protocols: Safe Handling Workflow

Adherence to a strict operational workflow is critical to minimize exposure risks when handling this compound.

1. Preparation:

  • Designate a specific area for handling this compound, such as a certified chemical fume hood or a Class II biological safety cabinet.

  • Cover the work surface with a disposable, plastic-backed absorbent pad.[2]

  • Assemble all necessary materials, including spatulas, weigh paper, vials, solvents, and a clearly labeled cytotoxic waste container, before starting work.

  • Ensure a cytotoxic spill kit is readily accessible.

2. Weighing and Reconstitution:

  • Perform all manipulations of solid this compound within a containment device (e.g., chemical fume hood) to prevent the generation of airborne dust.

  • Carefully weigh the desired amount of this compound on weigh paper or directly into a tared vial.

  • To reconstitute, slowly add the solvent to the solid this compound to prevent splashing.

  • Securely cap the vial and mix gently until the solid is fully dissolved.

  • Label the container with the compound name, concentration, solvent, date of preparation, and your initials.

3. Post-Handling and Decontamination:

  • Wipe down all surfaces within the containment device with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol.

  • Carefully doff all PPE, ensuring not to contaminate your skin or clothing.

  • Dispose of all contaminated disposable materials in the designated cytotoxic waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous cytotoxic waste and disposed of in accordance with institutional and local regulations.

1. Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated weigh paper, and other solid materials should be collected in a clearly labeled, sealed plastic bag and placed in a designated cytotoxic waste container. This container should be purple and marked with the cytotoxic symbol.[3]

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.

  • Contaminated Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[4]

  • Contaminated PPE: All disposable gowns, gloves, and other PPE should be placed in the designated cytotoxic waste container.[5]

2. Waste Collection and Disposal:

  • Store cytotoxic waste in a secure, designated area away from general laboratory traffic.

  • Arrange for the collection of cytotoxic waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Cytotoxic waste is typically disposed of via high-temperature incineration.[6]

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area assemble_materials Assemble All Materials and Waste Containers prep_area->assemble_materials don_ppe Don Appropriate PPE assemble_materials->don_ppe weigh_solid Weigh Solid this compound in Containment don_ppe->weigh_solid reconstitute Reconstitute with Solvent weigh_solid->reconstitute handle_solution Handle this compound Solution reconstitute->handle_solution decontaminate_area Decontaminate Work Area handle_solution->decontaminate_area dispose_waste Segregate and Dispose of Cytotoxic Waste decontaminate_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

G cluster_controls Hierarchy of Safety Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Alternative) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Biosafety Cabinet) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Gown, Respirator) Administrative->PPE

Caption: Hierarchy of controls for mitigating this compound exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.